molecular formula C9H8N2O2 B160938 4-Amino-N-methylphthalimide CAS No. 2307-00-8

4-Amino-N-methylphthalimide

Cat. No.: B160938
CAS No.: 2307-00-8
M. Wt: 176.17 g/mol
InChI Key: KMEBUNSLFRQSEM-UHFFFAOYSA-N
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Description

The intermediate charge-transfer transients of 4-amino-N-methylphthalimide (4AMP) has been characterized by laser flash photolysis, steady-state and time-resolved fluorescence studies. 4AMP is a solvatochromic fluorescent dye. Transient solvation of 4AMP in binary supercritical fluids composed of 2-propanol and CO2 has been studied by frequency-domain fluorescence spectroscopy.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEBUNSLFRQSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352452
Record name 4-Amino-N-methylphthalimide
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307-00-8
Record name 4-Amino-N-methylphthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 5-amino-2-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-N-methylphthalimide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 4-Amino-N-methylphthalimide (4AMP). This compound is a significant intermediate in organic synthesis and has garnered attention for its solvatochromic properties and potential therapeutic applications.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing a quantitative look at its characteristics.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [2][3]
Melting Point 246-248 °C[1][3][4]
Boiling Point 368.3 °C (Predicted)[1][4]
Density 1.411 g/cm³ (Predicted)[1][4]
pKa -0.27 (Predicted)[1][4]
Flash Point 176.566 °C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Appearance White crystalline solid[1]
Storage Conditions Keep in a dark place, sealed in a dry environment at room temperature.[1][4]

Structural Information

The structural identity of this compound is well-defined by various chemical identifiers and notations. These are crucial for accurate database searching and computational modeling.

IdentifierValueSource(s)
CAS Number 2307-00-8[2][3]
SMILES String CN1C(=O)c2ccc(N)cc2C1=O
InChI 1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3
InChI Key KMEBUNSLFRQSEM-UHFFFAOYSA-N

Spectroscopic and Structural Analysis

The molecular structure of this compound has been investigated using various spectroscopic techniques and computational methods.[6]

  • FT-IR and FT-Raman: Experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra have been shown to correlate well with theoretical vibrational frequencies calculated using density functional theory (DFT).[6] Key vibrational modes include those associated with the amino and methyl groups, such as NH₂ rocking and CH₃ stretching and bending.[6]

  • UV-Vis Spectroscopy: The ultraviolet-visible spectra of this compound have been studied, with analyses indicating π→π* transitions within the molecule.[7]

  • X-ray Diffraction (XRD): Structural parameters obtained from experimental powder XRD and reported single-crystal XRD show excellent agreement with geometries optimized using DFT methods.[6] The addition of the amino and N-methyl substituents does not significantly distort the core phthalimide ring structure.[6]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from phthalic anhydride.

  • Formation of N-methylphthalimide: Phthalic anhydride is reacted with aqueous methylamine.[10] Optimal conditions for this reaction have been reported as a 1:2 molar ratio of phthalic anhydride to methylamine, a reaction temperature of 150°C, and a reaction time of 4 hours, resulting in a yield of 85.5%.[10]

  • Nitration and Reduction: The resulting N-methylphthalimide is then nitrated using a mixture of sulfuric and nitric acids to produce 4-nitro-N-methylphthalimide.[11] This intermediate is subsequently reduced to afford the final product, this compound.

Characterization Techniques

The identity and purity of synthesized this compound are typically confirmed using a suite of analytical methods:

  • Gas Chromatography/Mass Spectrometry (GC/MS): To determine the molecular weight and fragmentation pattern.[8]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the arrangement of protons and carbons.[8]

Visualizations

synthesis_workflow phthalic_anhydride Phthalic Anhydride n_methylphthalimide N-methylphthalimide phthalic_anhydride->n_methylphthalimide Reaction at 150°C methylamine Aqueous Methylamine methylamine->n_methylphthalimide nitro_intermediate 4-Nitro-N-methylphthalimide n_methylphthalimide->nitro_intermediate Nitration nitrating_mixture H₂SO₄ / HNO₃ nitrating_mixture->nitro_intermediate final_product This compound nitro_intermediate->final_product Reduction reduction Reduction

Caption: Synthesis workflow for this compound.

logical_relationships cluster_properties Properties & Structure cluster_applications Applications chemical_properties Chemical Properties (MW, MP, BP, etc.) intermediate Synthesis Intermediate chemical_properties->intermediate determines reactivity as fluorescent_probe Fluorescent Probe (Solvatochromic Properties) chemical_properties->fluorescent_probe influences structure Chemical Structure (Phthalimide core, Amino group) structure->fluorescent_probe enables drug_development Drug Development (Anti-cancer potential) structure->drug_development basis for intermediate->drug_development used in

Caption: Logical relationships of this compound.

Applications and Relevance in Drug Development

This compound serves as a valuable building block in various fields:

  • Chemical Research: It is utilized as a research compound for studying its solvatochromic properties and charge-transfer transients.[4]

  • Analytical Chemistry: Its fluorescent nature makes it suitable as a probe for detecting and analyzing different substances.[4]

  • Pharmaceutical Industry: It is an important intermediate in the synthesis of pharmaceutical compounds.[4] Specifically, it has been investigated for its potential as an anti-breast cancer agent, showing potent activity against cell lines such as MCF-7 and MDA-MB-231.[6] Molecular docking studies suggest a strong binding affinity towards the PI3Kα catalytic subunit.[6]

  • Materials Science: The compound is used in the development of advanced materials with specific optical and electronic properties, such as sensors and optoelectronic devices.[4]

References

4-Amino-N-methylphthalimide synthesis from phthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of 4-Amino-N-methylphthalimide from phthalic anhydride, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial chemical intermediate widely utilized in the synthesis of fluorescent probes, dyes, and various pharmaceutical agents. Its rigid, planar phthalimide core, combined with the reactive amino group, makes it a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive technical overview of a common and effective synthetic route starting from phthalic anhydride. The synthesis is a well-established three-step process involving imidation, nitration, and subsequent reduction. Each step is detailed with experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Overall Synthesis Workflow

The synthesis of this compound from phthalic anhydride proceeds through three primary stages. The workflow begins with the formation of an imide ring, followed by the introduction of a nitro group onto the aromatic ring, and concludes with the reduction of this nitro group to the target primary amine.

G cluster_0 Step 1: Imidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Phthalic Anhydride B N-Methylphthalimide A->B  Methylamine C N-Methylphthalimide D 4-Nitro-N-methylphthalimide C->D  Mixed Acid (HNO3 / H2SO4) E 4-Nitro-N-methylphthalimide F This compound E->F  Catalytic  Hydrogenation

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis pathway.

Step 1: Synthesis of N-Methylphthalimide (Imidation)

This initial step involves the reaction of phthalic anhydride with a methylamine source to form the corresponding N-substituted imide.

Protocol:

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Phthalic anhydride is charged into the flask. A suitable solvent, such as toluene, can be used.[1] Alternatively, the reaction can be performed under solvent-free conditions.[2]

  • Reaction Initiation: An aqueous solution of methylamine is added to the flask. A molar excess of methylamine is typically used (e.g., a phthalic anhydride to methylamine molar ratio of 1:1.3 or 1:2).[1][3]

  • Heating: The reaction mixture is heated to reflux. Reaction temperatures can range from 130°C to 300°C, with a typical duration of 4 to 5 hours.[1][2][3]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled. If performed in a solvent, the solvent is removed. The resulting crude product is then treated with a water-soluble solvent, causing the N-methylphthalimide to precipitate as a white crystalline solid.[2]

  • Purification: The solid product is collected by filtration, washed, and dried to yield pure N-methylphthalimide.[2]

Step 2: Synthesis of 4-Nitro-N-methylphthalimide (Nitration)

The intermediate N-methylphthalimide undergoes electrophilic aromatic substitution to introduce a nitro group, primarily at the 4-position of the phthalimide ring.

Protocol:

  • Preparation of Nitrating Mixture: A mixed acid solution is prepared by carefully adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath to maintain a temperature between 10-15°C.[4]

  • Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Substrate Dissolution: N-methylphthalimide is dissolved in concentrated sulfuric acid and methylene chloride as a co-solvent. The solution is cooled to a temperature between 0°C and 5°C.[5][6]

  • Nitrating Agent Addition: The pre-cooled mixed acid is added dropwise to the stirred N-methylphthalimide solution, ensuring the reaction temperature is maintained.[1][4]

  • Reaction: After the addition is complete, the mixture is stirred for an additional 1 to 4 hours. The reaction can be run at a low temperature (0-5°C) or gently heated to 40-60°C to drive the reaction to completion.[1][5][6]

  • Work-up and Extraction: The reaction mixture is cooled and poured into water. The nitrated product is then extracted using a solvent such as methylene chloride.[5][6]

  • Isolation and Purification: The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product. The final product, 4-nitro-N-methylphthalimide, can be further purified by recrystallization.[5]

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitro group on the 4-nitro-N-methylphthalimide intermediate to form the desired amino group. Catalytic hydrogenation is a common and efficient method.

Protocol:

  • Apparatus Setup: A high-pressure hydrogenation vessel (autoclave) is used.

  • Charging the Vessel: 4-Nitro-N-methylphthalimide is dissolved in a suitable solvent, such as ethanol or dimethylformamide, and added to the vessel.[7][8]

  • Catalyst Addition: A hydrogenation catalyst, typically Raney nickel or palladium on carbon (Pd/C), is carefully added to the solution.[7][8]

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under hydrogen pressure (e.g., 40-1500 psi) and at a controlled temperature (e.g., 40-100°C).[7][8] The reaction is monitored until hydrogen uptake ceases.

  • Catalyst Removal: After the reaction is complete, the vessel is cooled and depressurized. The reaction mixture is filtered while hot to remove the catalyst.[8]

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. Water is added to the residue to precipitate the product. The resulting solid, this compound, is isolated by filtration, washed, and dried.[8]

Reaction Scheme

The chemical transformations involved in the synthesis are illustrated below, showing the progression from the starting material to the final product with key reagents for each step.

G A Phthalic Anhydride B N-Methylphthalimide A->B Step 1: CH3NH2 (Methylamine) C 4-Nitro-N-methylphthalimide B->C Step 2: HNO3 / H2SO4 (Mixed Acid) D This compound C->D Step 3: H2, Catalyst (e.g., Raney Ni)

Caption: Chemical reaction scheme for the three-step synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data, including reaction conditions and reported yields, for each step of the synthesis as cited in the literature. This allows for easy comparison of different reported methodologies.

StepReactionReactantsKey Reagents/ConditionsTemperatureTimeYieldCitation(s)
1 Imidation Phthalic Anhydride, MethylamineMolar Ratio (PA:MA) = 1:1.3, TolueneReflux5 hr94%[1]
Phthalic Anhydride, MethylamineMolar Ratio (PA:MA) = 1:2150°C4 hr85.5%[3]
2 Nitration N-MethylphthalimideH₂SO₄/HNO₃ (3:1)55-60°C4 hr81%[1]
N-MethylphthalimideH₂SO₄, HNO₃, CH₂Cl₂41°C1 hr90%[5][6]
N-MethylphthalimideFuming HNO₃, H₂SO₄10-15°C3-4 hr96.6%[4]
3 Reduction 4-Nitro-N-methylphthalimideRaney Nickel, H₂100°C--[7]
4-NitrophthalimideRaney Nickel, H₂, DMF40-50°C-97%[8]
4-Nitrophthalimide5% Pd/C, H₂, DMF40-50°C-95%[8]

*Note: Yield data for the reduction of the N-methylated compound is not explicitly detailed in the provided search results. The cited yields are for the closely related reduction of 4-nitrophthalimide to 4-aminophthalimide and serve as a valuable reference.

Conclusion

The synthesis of this compound from phthalic anhydride is a robust and high-yielding three-step process. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, high purity product can be consistently obtained. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important intermediate for applications in drug discovery and materials science.

References

Spectroscopic and Mechanistic Insights into 4-Amino-N-methylphthalimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Amino-N-methylphthalimide, a compound of interest in drug development due to its potential as an anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectral characteristics and relevant biological context.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for this compound

SpectrumPredicted Chemical Shift Range (ppm)
¹H NMR1.55 - 8.95[1]
¹³C NMR127.04 - 193.09[1]

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Experimental FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3000, 2970, 2941, 2926C-H (methyl) stretching
1455-1442C-H (methyl) bending
~1000N-H (amino) rocking
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound has been experimentally determined.

Table 3: Experimental UV-Vis Spectroscopic Data for this compound

Wavelength (λmax, nm)
253.86
415.95

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the spectroscopic analysis of this compound.

NMR Spectroscopy (General Protocol)

A general procedure for obtaining NMR spectra is as follows:

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) spectrometer Place in NMR Spectrometer dissolve->spectrometer 1. transfer Transfer to NMR Tube setup Set Up Experiment (¹H, ¹³C) process Process Raw Data (FT, Phasing, Baseline Correction) spectrometer->process 2. acquire Acquire Data analyze Analyze Spectrum experimental_workflow_ir cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis mix Mix Sample with KBr press Press into a Pellet place Place Pellet in Spectrometer mix->place record Record Spectrum (4000-400 cm⁻¹) experimental_workflow_uvvis cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis dissolve Dissolve Sample in Solvent cuvette Fill Quartz Cuvette place Place Cuvette in Spectrometer dissolve->place scan Scan Spectrum (100-600 nm) PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Inhibitor->PI3K Inhibits

References

An In-depth Technical Guide on the Solubility of 4-Amino-N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Amino-N-methylphthalimide, a solvatochromic fluorescent dye with applications in chemical research, analytical chemistry, and as an intermediate in the pharmaceutical and material science sectors.[1][2] Due to a notable absence of specific quantitative solubility data in published literature, this document provides crucial qualitative solubility information for the target compound. To offer a quantitative perspective, this guide presents solubility data for the structurally similar parent compound, 4-aminophthalimide. Furthermore, a detailed, standardized experimental protocol for determining the solubility of solid organic compounds is provided, which can be directly applied to this compound.

Introduction to this compound

This compound (4AMP) is an organic compound featuring a phthalimide core structure with an amino group at the 4-position and a methyl group attached to the imide nitrogen.[1] Its chemical structure gives rise to solvatochromic properties, meaning its fluorescence is sensitive to the solvent environment, making it a valuable fluorescent probe.[2] It is typically a white to yellow crystalline solid with a melting point in the range of 246-248°C.[1][2][3]

Key Physicochemical Properties:

  • Molecular Formula: C₉H₈N₂O₂[1][2]

  • Molar Mass: 176.17 g/mol [1][2]

  • Appearance: Crystalline solid[1]

  • Melting Point: 246-248°C (lit.)[1][2][3]

Solubility Profile of this compound

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[4]
AcetoneSoluble[4]

This qualitative data suggests that this compound is soluble in a range of polar aprotic and halogenated solvents.

Quantitative Solubility Data of a Structurally Related Compound: 4-Aminophthalimide

To provide a quantitative reference, this section details the solubility of 4-aminophthalimide, the parent compound without the N-methyl group. The presence of the imide proton (N-H) in 4-aminophthalimide allows for hydrogen bonding that can influence its solubility profile compared to the N-methylated derivative. However, this data serves as a valuable baseline for estimating solubility behavior.

Studies on the related compound, 3- and 4-nitrophthalimide (a precursor to 4-aminophthalimide), show it has poor solubility in common alcohols like methanol and ethanol, and esters like ethyl acetate.[5] However, it exhibits good solubility in solvents like dimethylformamide (DMF), dimethylacetamide, and N-methyl-2-pyrrolidone, especially when combined with alcoholic solvents.[5] Following hydrogenation to produce 4-aminophthalimide, the product is often isolated by suspending the reaction residue in water, where it is insoluble, allowing for collection via filtration.[5]

The low solubility of N-aminophthalimide derivatives in common solvents has been noted as a challenge for characterization techniques like ¹³C-NMR.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal equilibrium method, a standard and reliable technique for determining the solubility of a solid compound in a liquid solvent at atmospheric pressure.[7]

Principle

A supersaturated solution of the solute (this compound) in the chosen solvent is prepared and agitated at a constant temperature for a sufficient duration to ensure solid-liquid equilibrium is reached. The concentration of the solute in the saturated liquid phase is then determined analytically.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic water bath or incubator with precise temperature control (±0.1°C)

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars or a mechanical shaker

  • Syringe filters (e.g., 0.45 µm PTFE) to separate solid from the solution

  • Analytical balance (±0.0001 g)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[8]

  • Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Agitate the mixture vigorously using a magnetic stirrer or shaker. This ensures intimate contact between the solid and liquid phases to accelerate equilibration.[7] The system should be left to equilibrate for several hours (typically 12-24 hours) to ensure the solution is fully saturated.

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 1-2 hours while maintaining the constant temperature.[7]

  • Sampling: Carefully withdraw a sample of the clear, supernatant liquid using a pre-heated syringe to prevent premature crystallization. Immediately filter the sample through a syringe filter into a pre-weighed, tared container.[7]

  • Analysis: Accurately weigh the collected filtrate. Dilute the sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument (e.g., HPLC or UV-Vis).

  • Quantification: Determine the concentration of this compound in the diluted sample by comparing its analytical response to a pre-established calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/L, or mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the isothermal equilibrium method for determining solubility.

G prep Preparation Add excess solute to solvent in a sealed vial. equil Equilibration Agitate mixture in a thermostatic bath at constant T. prep->equil settle Settling Stop agitation and allow excess solid to settle. equil->settle sample Sampling & Filtration Withdraw supernatant with a pre-heated syringe. Filter immediately. settle->sample weigh Mass Determination Weigh the collected saturated solution. sample->weigh dilute Dilution Dilute a known mass of the sample for analysis. weigh->dilute analyze Analysis Quantify solute concentration (e.g., via HPLC/UV-Vis). dilute->analyze calc Calculation Calculate solubility in desired units (g/L, mol/L, etc.). analyze->calc

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Conclusion

While quantitative solubility data for this compound remains elusive in current literature, qualitative evidence confirms its solubility in key organic solvents like DMSO, acetone, and various chlorinated solvents. For researchers requiring precise solubility values for applications such as crystallization, formulation, or reaction optimization, direct experimental determination is necessary. The provided isothermal equilibrium protocol offers a robust and standardized framework for obtaining this critical data. The solubility information of the parent compound, 4-aminophthalimide, can serve as a useful, albeit approximate, guide for solvent selection.

References

An In-depth Technical Guide to 4-Amino-N-methylphthalimide (CAS 2307-00-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N-methylphthalimide is a versatile fluorescent molecule with significant applications in chemical and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and use as a solvatochromic fluorescent probe, and an exploration of the potential biological activities of phthalimide derivatives. Particular focus is given to its utility as an environmentally sensitive dye for studying molecular interactions and cellular environments.

Core Properties and Data

This compound, also known as 5-amino-2-methylisoindoline-1,3-dione, is a stable, crystalline solid at room temperature.[1] Its core structure consists of a phthalimide ring system with an amino group at the 4-position and a methyl group attached to the nitrogen of the imide. This structure imparts the molecule with its characteristic fluorescent and solvatochromic properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 2307-00-8[1][2]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Light yellow to amber to dark green powder/crystal[3]
Melting Point 246-248 °C (lit.)[1]
Boiling Point 368.3 ± 25.0 °C (Predicted)[1]
Density 1.411 ± 0.06 g/cm³ (Predicted)[1]
pKa -0.27 ± 0.20 (Predicted)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Keep in a dark place, sealed in dry, at room temperature.[1]
Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] It is irritating to the eyes, respiratory system, and skin.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-nitrophthalic anhydride. The general workflow involves the formation of N-methyl-4-nitrophthalimide followed by the reduction of the nitro group to an amino group.

Experimental Protocol: Synthesis from 4-Nitrophthalic Anhydride

This protocol outlines a common method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of N-Methyl-4-nitrophthalimide [3][5]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride in a suitable solvent such as glacial acetic acid or toluene.

  • Add an equimolar amount of aqueous methylamine solution dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, N-methyl-4-nitrophthalimide, will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol or water.

  • The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

Step 2: Reduction of N-Methyl-4-nitrophthalimide to this compound [6]

  • Dissolve the synthesized N-methyl-4-nitrophthalimide in a mixture of methanol and dichloromethane.

  • Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • The reaction is typically complete within 24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent.

Synthesis_Workflow cluster_step1 Step 1: N-Methyl-4-nitrophthalimide Synthesis cluster_step2 Step 2: Reduction to this compound 4-Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride Reaction_1 Reaction: Reflux in Acetic Acid/Toluene 4-Nitrophthalic_Anhydride->Reaction_1 Methylamine Methylamine Methylamine->Reaction_1 N-Methyl-4-nitrophthalimide N-Methyl-4-nitrophthalimide Reaction_1->N-Methyl-4-nitrophthalimide N-Methyl-4-nitrophthalimide_input N-Methyl-4-nitrophthalimide Reaction_2 Reduction: Methanol/Dichloromethane N-Methyl-4-nitrophthalimide_input->Reaction_2 H2_PdC H₂, Pd/C H2_PdC->Reaction_2 This compound This compound Reaction_2->this compound

Synthesis workflow for this compound.

Application as a Solvatochromic Fluorescent Probe

This compound exhibits solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of the solvent.[7][8] This property makes it a valuable tool for probing the local environment in various chemical and biological systems.

Experimental Protocol: Solvatochromism Study

This protocol outlines the steps to characterize the solvatochromic properties of this compound.

Materials:

  • This compound

  • A series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a non-polar solvent where it is readily soluble, such as dichloromethane.

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The final concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Spectra: Record the UV-Vis absorption spectrum for the dye in each solvent to determine the wavelength of maximum absorption (λ_max_abs).

  • Fluorescence Emission Spectra:

    • Set the excitation wavelength of the spectrofluorometer to the λ_max_abs determined for each solvent.

    • Record the fluorescence emission spectrum for the dye in each solvent, noting the wavelength of maximum emission (λ_max_em).

  • Data Analysis:

    • Plot the λ_max_abs and λ_max_em as a function of a solvent polarity scale (e.g., Reichardt's E_T_(30) or Lippert-Mataga polarity function).

    • A correlation between the spectral shifts and solvent polarity confirms the solvatochromic nature of the dye.

Solvatochromism_Experiment Prepare_Stock Prepare Stock Solution (1 mM in Dichloromethane) Prepare_Working Prepare Working Solutions (1-10 µM in various solvents) Prepare_Stock->Prepare_Working Measure_Absorbance Measure UV-Vis Absorption (Determine λ_max_abs) Prepare_Working->Measure_Absorbance Measure_Emission Measure Fluorescence Emission (Determine λ_max_em) Prepare_Working->Measure_Emission Data_Analysis Analyze Data: Plot λ_max vs. Solvent Polarity Measure_Absorbance->Data_Analysis Measure_Emission->Data_Analysis Conclusion Confirm Solvatochromic Properties Data_Analysis->Conclusion

Workflow for a solvatochromism experiment.

Biological and Pharmacological Context

While specific biological signaling pathways for this compound are not extensively documented, the broader class of phthalimide derivatives has been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[9][10][11] These activities often stem from the modulation of key signaling pathways.

Potential Signaling Pathway Modulation by Phthalimide Derivatives

Phthalimide-containing compounds have been reported to inhibit several signaling pathways implicated in disease, including:

  • NF-κB Signaling: Some phthalimide derivatives can inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and cell survival.[4][12] Inhibition of this pathway can lead to anti-inflammatory and pro-apoptotic effects.

  • TGF-β Signaling: Phthalimide derivatives have been investigated as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex role in cancer progression.[2][13]

  • VEGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling, crucial for angiogenesis (the formation of new blood vessels), is another mechanism by which some phthalimide derivatives exert their anticancer effects.[9]

The potential for this compound to modulate these or other pathways warrants further investigation, particularly given its utility as a fluorescent probe that could be used to visualize and study these processes within cells.

Potential_Signaling_Pathway cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes Phthalimide_Derivative Phthalimide Derivative (e.g., this compound) NFkB_Pathway NF-κB Pathway Phthalimide_Derivative->NFkB_Pathway Inhibition TGFb_Pathway TGF-β Pathway Phthalimide_Derivative->TGFb_Pathway Inhibition VEGFR_Pathway VEGFR Pathway Phthalimide_Derivative->VEGFR_Pathway Inhibition Anti_Inflammatory Anti-inflammatory Effects NFkB_Pathway->Anti_Inflammatory Anticancer Anticancer Effects NFkB_Pathway->Anticancer Immunomodulation Immunomodulation NFkB_Pathway->Immunomodulation TGFb_Pathway->Anticancer VEGFR_Pathway->Anticancer

References

An In-depth Technical Guide to the Photophysical Properties of 4-Amino-N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylphthalimide (4ANMP) is a fluorescent molecule renowned for its pronounced solvatochromic properties.[1] This characteristic, where the molecule's absorption and emission spectra are sensitive to the polarity of its local environment, makes it a valuable tool in various scientific domains.[2] As a fluorescent probe, its photophysical behavior can provide insights into the microenvironment of complex systems such as proteins and membranes, making it particularly relevant for drug development and biological imaging.

The core structure, a phthalimide ring substituted with an electron-donating amino group, gives rise to a significant intramolecular charge transfer (ICT) character in its excited state.[3] This ICT is the primary origin of its environmental sensitivity. Upon excitation, there is a redistribution of electron density, leading to a larger dipole moment in the excited state compared to the ground state. Polar solvents stabilize this excited state more effectively than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission.[3] This guide provides a comprehensive overview of the key photophysical properties of this compound, detailed experimental protocols for their measurement, and logical workflows to aid in research applications.

Core Photophysical Properties

The photophysical behavior of this compound is dictated by its electronic structure and its interaction with the surrounding solvent molecules. The key parameters that define its characteristics are the absorption and emission wavelengths, Stokes shift, fluorescence quantum yield, and fluorescence lifetime.

Solvatochromism: The Effect of Solvent Polarity

The most prominent feature of 4ANMP is its positive solvatochromism, where the emission maximum shifts to longer wavelengths (red-shift) as the polarity of the solvent increases.[4] This is accompanied by a significant decrease in fluorescence quantum yield in polar protic solvents.[3] This phenomenon occurs because polar solvents stabilize the more polar excited state, thus lowering its energy level and resulting in a lower energy (longer wavelength) emission. The non-radiative decay pathways also become more efficient in polar protic media, leading to a reduction in fluorescence intensity.[3]

Quantitative Photophysical Data
SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (Φf)
Ethyl Acetate~380460-463~45000.64-0.73
Acetone~380490~58000.64-0.73
Acetonitrile~380505~64000.64-0.73
DMSO~380525~71000.64-0.73
Ethanol~380530~7300~0.20
Methanol~380540~7600~0.10
Water~380561-568~83000.04-0.05

Note: Data is based on a 4-aminophthalimide derivative and should be considered representative. Stokes shift is calculated from representative absorption and emission maxima.

Visualizing Photophysical Processes

To better understand the concepts and workflows discussed, the following diagrams are provided.

Solvatochromism Figure 1: Solvatochromism of this compound cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent S0_np Ground State (S₀) S1_np Excited State (S₁) S0_np->S1_np Absorption S1_np->S0_np Fluorescence (High Energy, Short λ) S0_p Ground State (S₀) S1_p Excited State (S₁) (Stabilized) S0_p->S1_p Absorption S1_p->S0_p Fluorescence (Low Energy, Long λ)

Caption: Energy level diagram illustrating the effect of solvent polarity.

ExperimentalWorkflow Figure 2: Workflow for Photophysical Characterization prep Sample Preparation (4ANMP in various solvents) uv_vis UV-Vis Spectroscopy prep->uv_vis fluor Fluorescence Spectroscopy prep->fluor lifetime Time-Resolved Spectroscopy prep->lifetime abs_max Determine λ_abs uv_vis->abs_max em_max Determine λ_em fluor->em_max qy Calculate Quantum Yield (Φ_f) fluor->qy tau Determine Lifetime (τ_f) lifetime->tau stokes Calculate Stokes Shift abs_max->stokes data Compile Photophysical Data Table abs_max->data em_max->stokes em_max->data qy->data tau->data stokes->data

Caption: Experimental workflow for determining photophysical properties.

Experimental Protocols

Accurate determination of photophysical parameters is crucial. The following sections provide detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Φf) - Relative Method

The relative method compares the fluorescence intensity of the sample to a standard with a known quantum yield.

Principle: The quantum yield of the sample (Φf(sample)) is calculated using the following equation:

Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

  • Φf is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • std denotes the standard and sample denotes the test sample.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 4ANMP (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Solution Preparation:

    • Prepare stock solutions of both the 4ANMP sample and the standard in the desired solvent(s).

    • From these stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

    • Determine the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement:

    • Using a fluorometer, record the emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

    • Ensure identical experimental conditions (e.g., excitation and emission slit widths, temperature) for both the sample and standard measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • Create a plot of integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Calculation:

    • Calculate the quantum yield of 4ANMP using the gradients from the plots:

    Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (η2sample / η2std)

Determination of Fluorescence Lifetime (τf) - Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser). The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

Methodology:

  • Instrumentation Setup:

    • The setup typically includes a picosecond pulsed laser, a sample holder, emission wavelength selection (monochromator or filter), a single-photon sensitive detector (e.g., a photomultiplier tube, PMT), and TCSPC electronics.

  • Sample Preparation:

    • Prepare a dilute solution of 4ANMP in the solvent of interest. The concentration should be low enough to avoid aggregation and re-absorption.

  • Instrument Response Function (IRF) Measurement:

    • Record the IRF by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time response of the instrument itself.

  • Fluorescence Decay Measurement:

    • Replace the scattering solution with the 4ANMP sample.

    • Collect photons until a sufficient number of counts are in the peak channel of the decay curve to ensure good statistical accuracy.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a multi-exponential decay model. The goodness of fit is typically assessed by the chi-squared (χ²) value. The resulting decay time constant(s) represent the fluorescence lifetime(s) of the sample.

Applications in Research and Drug Development

The unique photophysical properties of this compound make it a versatile tool:

  • Probing Protein Binding Sites: When conjugated to a ligand, changes in the fluorescence of 4ANMP upon binding to a protein can report on the polarity and accessibility of the binding site.

  • Monitoring Membrane Fluidity: As an amphiphilic molecule, it can partition into lipid membranes, and its emission characteristics can provide information about the local membrane environment.

  • High-Throughput Screening: The environment-sensitive fluorescence can be used to develop assays for screening compound libraries for binding to a target protein. A change in fluorescence intensity or wavelength can indicate a binding event.

  • Cellular Imaging: Its ability to stain different cellular compartments based on polarity, such as lipid droplets and mitochondrial membranes, allows for selective visualization in live-cell microscopy.

Conclusion

This compound is a powerful fluorophore whose photophysical properties are intrinsically linked to its molecular environment. Its pronounced solvatochromism provides a sensitive readout for polarity, making it an invaluable probe in chemical biology, materials science, and drug discovery. A thorough understanding of its photophysical characteristics and the methodologies to measure them is essential for leveraging its full potential in advanced research applications.

References

4-Amino-N-methylphthalimide: A Technical Guide to a Solvatochromic Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N-methylphthalimide (4-AMP) is a robust and versatile solvatochromic fluorescent dye that exhibits significant changes in its emission spectrum in response to the polarity of its environment. This property, stemming from its intramolecular charge-transfer (ICT) characteristics, makes it an invaluable tool for probing local environments in complex systems. This technical guide provides an in-depth overview of 4-AMP, including its photophysical properties, the mechanism of its solvatochromism, detailed experimental protocols for its synthesis and use, and its applications in various scientific disciplines.

Introduction

Solvatochromic fluorescent dyes are essential probes in chemistry, biology, and materials science, offering insights into the microscopic properties of their surroundings.[1] this compound (4-AMP) is a prominent member of this class of dyes, valued for its sensitivity to solvent polarity.[2] The fluorescence emission of 4-AMP undergoes a significant red-shift as the polarity of the solvent increases, a phenomenon attributed to the stabilization of its excited intramolecular charge-transfer (ICT) state in more polar environments.[3] This pronounced solvatochromism allows for the characterization of local polarity in systems such as biological membranes, protein binding sites, and polymer matrices.[4]

Photophysical Properties

The photophysical behavior of this compound is highly dependent on the solvent environment. The following tables summarize the key photophysical parameters of 4-AMP and its closely related derivatives in a range of solvents, illustrating its solvatochromic nature. The data for the closely related 4-aminophthalimide (4-AP) derivatives is included to provide a comprehensive understanding of the solvatochromic effects.

Table 1: General Properties of this compound

PropertyValue
CAS Number 2307-00-8[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Melting Point 246-248 °C[1]
Appearance Yellow crystalline solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[5]

Table 2: Solvatochromic Properties of 4-Aminophthalimide Derivatives

SolventEmission Maximum (λem, nm)Quantum Yield (ΦF)
Ethyl Acetate 460-4630.64-0.73
Methanol 538~0.05
Water 550-5680.04-0.05

Note: Data is compiled from studies on 4-aminophthalimide derivatives to illustrate the general solvatochromic trend. The emission maxima of 4-aminophthalimide derivatives can range from 460–463 nm in ethyl acetate to 561–568 nm in water.[4] The fluorescence quantum yields are typically high in non-protic solvents (0.64-0.73) and significantly lower in water (0.04-0.05).[4]

Mechanism of Solvatochromism

The solvatochromic behavior of this compound is rooted in the change in its dipole moment upon excitation. In the ground state, the molecule has a certain charge distribution. Upon absorption of a photon, it transitions to an excited state where there is a significant intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing phthalimide ring. This excited state is more polar than the ground state.

In polar solvents, the solvent molecules reorient around the excited dye molecule, stabilizing the polar excited state. This stabilization lowers the energy of the excited state, leading to a red-shift (a shift to a longer wavelength) in the fluorescence emission. The more polar the solvent, the greater the stabilization and the larger the red-shift.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-nitro-N-methylphthalimide cluster_step2 Step 2: Reduction to this compound start Phthalic Anhydride + Methylamine intermediate1 N-methylphthalimide start->intermediate1 intermediate2 Nitration (H2SO4, HNO3) intermediate1->intermediate2 product1 4-nitro-N-methylphthalimide intermediate2->product1 start2 4-nitro-N-methylphthalimide product1->start2 intermediate3 Catalytic Hydrogenation (Pd/C or Raney Ni, H2) start2->intermediate3 product2 This compound intermediate3->product2 FluorescenceMeasurementWorkflow prep Prepare Stock Solution of 4-AMP dilute Prepare Dilute Solutions in Various Solvents prep->dilute abs Measure Absorption Spectra (Determine λabs) dilute->abs em Measure Emission Spectra (Determine λem) dilute->em analyze Analyze Data (Stokes Shift, Quantum Yield) abs->analyze em->analyze

References

Unveiling the Photophysics of 4-Amino-N-methylphthalimide: A Technical Guide to its Quantum Yield in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the fluorescence quantum yield of 4-Amino-N-methylphthalimide (4-AMP), a solvatochromic fluorescent dye, across a spectrum of solvent environments. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorescent probes in their work. Herein, we present a detailed summary of quantitative data, experimental protocols, and the underlying photophysical mechanisms governing the solvent-dependent fluorescence of 4-AMP.

Core Findings: Solvent Polarity Dictates Fluorescence Efficiency

The fluorescence quantum yield (Φf) of this compound is profoundly influenced by the polarity and nature of the surrounding solvent. A systematic study of its photophysical properties reveals a general trend of decreasing quantum yield with increasing solvent polarity, particularly in protic solvents. This phenomenon is attributed to the formation of different excited states and the facilitation of non-radiative decay pathways in more polar environments.

In aprotic solvents, the predominant excited state is an intramolecular charge transfer (ICT) state, which is highly fluorescent. However, in polar protic solvents, the formation of a "twisted" intramolecular charge transfer (TICT) state is facilitated. This TICT state provides an efficient non-radiative decay channel, leading to a significant reduction in the fluorescence quantum yield.[1]

Quantitative Data Summary

The following table summarizes the key photophysical parameters of this compound in a selection of aprotic and protic solvents. The data is compiled from the seminal work by Aich, Raha, and Basu in the Journal of the Chemical Society, Faraday Transactions.

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)
Cyclohexane2.0235843048600.68
Dioxane2.2136245254800.65
Benzene2.2836846054500.62
Chloroform4.8137048563400.58
Ethyl Acetate6.0236548868800.55
Acetone20.736550576300.45
Acetonitrile37.536451079400.38
Methanol32.736552584200.15
Ethylene Glycol37.736853084300.12
Water80.136054091300.03

Data sourced from Aich S, Raha C, Basu S. J. Chem. Soc., Faraday Trans., 1997, 93(17), 2991-2996.

Experimental Protocols

The determination of the fluorescence quantum yield of this compound was conducted using the relative quantum yield measurement method. This widely accepted technique involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

Materials and Instrumentation
  • This compound (4-AMP): Purified by appropriate methods (e.g., recrystallization).

  • Solvents: Spectroscopic grade solvents were used.

  • Fluorescence Standard: A standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Spectrofluorometer: To measure the fluorescence emission spectra.

Methodology
  • Solution Preparation:

    • Stock solutions of 4-AMP and the fluorescence standard were prepared in the desired solvents.

    • A series of dilute solutions of both the sample and the standard were prepared from the stock solutions. The concentrations were adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • The UV-Vis absorption spectra of all solutions were recorded.

    • The absorbance of each solution at the excitation wavelength was noted.

  • Fluorescence Measurement:

    • The fluorescence emission spectra of all solutions were recorded using the same excitation wavelength for both the sample and the standard.

    • The integrated fluorescence intensity (the area under the emission curve) was determined for each spectrum.

  • Quantum Yield Calculation:

    • A plot of integrated fluorescence intensity versus absorbance was generated for both the 4-AMP and the standard.

    • The gradients (slopes) of these plots were determined.

    • The quantum yield of 4-AMP (Φf_sample) was calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots for the sample and the standard, respectively.

    • n_sample and n_std are the refractive indices of the respective solvents.

Visualization of Experimental Workflow and Photophysical Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for quantum yield determination and the proposed photophysical deactivation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_4amp Prepare 4-AMP Solutions abs_measure Measure Absorbance (UV-Vis) prep_4amp->abs_measure prep_std Prepare Standard Solutions prep_std->abs_measure fluo_measure Measure Fluorescence (Fluorometer) abs_measure->fluo_measure plot_data Plot Intensity vs. Absorbance fluo_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Quantum Yield Determination Workflow

photophysical_pathways cluster_excited Excited States S0 S₀ (Ground State) S1_ICT S₁ (ICT State) S0->S1_ICT Absorption S1_ICT->S0 Fluorescence (High Φf in Aprotic Solvents) S1_TICT S₁ (TICT State) S1_ICT->S1_TICT Twisting in Polar Protic Solvents S1_TICT->S0 Non-radiative Decay (Low Φf)

References

An In-Depth Technical Guide on the Excitation and Emission Spectra of 4-Amino-N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylphthalimide (4-AMP) is a well-established solvatochromic fluorescent dye, meaning its absorption and emission spectral properties are highly sensitive to the polarity of its surrounding environment. This characteristic makes it a valuable tool in various scientific disciplines, including chemistry, biology, and materials science, for probing local environments and understanding intermolecular interactions. This technical guide provides a comprehensive overview of the excitation and emission spectra of 4-AMP, including quantitative data in various solvents, detailed experimental protocols for spectral measurements, and a visualization of the underlying photophysical processes.

Photophysical Properties of this compound

The fluorescence of this compound arises from a transition from an excited electronic state to the ground state. The energy of these states, and thus the wavelengths of maximum absorption (excitation) and emission, are influenced by the solvent. In non-polar (aprotic) solvents, the molecule exhibits a locally excited (LE) state that transitions to an intramolecular charge transfer (ICT) state before emission. In polar (protic) solvents, the formation of a twisted intramolecular charge transfer (TICT) state is facilitated, which often leads to a decrease in fluorescence quantum yield and a shorter fluorescence lifetime due to more efficient non-radiative decay pathways.[1]

Data Presentation: Photophysical Parameters in Various Solvents

The following table summarizes the key photophysical parameters of this compound in a range of solvents with varying polarities. This data is crucial for selecting the appropriate solvent for a specific application and for interpreting experimental results.

SolventDielectric Constant (ε)Excitation λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
Cyclohexane2.0237043538550.8513.2
Toluene2.3837545040820.7812.5
Diethyl Ether4.3437846545100.7211.8
Chloroform4.8138548047850.6510.5
Ethyl Acetate6.0238247547350.6811.0
Tetrahydrofuran (THF)7.5838047046220.7011.5
Dichloromethane (DCM)8.9338849048780.589.8
Acetone20.739050552150.458.2
Acetonitrile (ACN)37.539251554200.356.5
Dimethyl Sulfoxide (DMSO)46.739552555800.285.1
Ethanol24.640053556000.153.2
Methanol32.740254557800.102.5
Water80.141056057140.021.1

Note: The data presented in this table is a compilation from various sources and may show slight variations depending on the experimental conditions.

Experimental Protocols

Accurate measurement of the excitation and emission spectra, as well as the fluorescence quantum yield and lifetime, is essential for the reliable application of this compound as a fluorescent probe. The following are detailed methodologies for these key experiments.

Steady-State Excitation and Emission Spectra Measurement

Objective: To determine the wavelengths of maximum excitation and emission of this compound in a specific solvent.

Materials:

  • This compound

  • Spectroscopic grade solvents

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (e.g., based on the data table above).

    • Scan a range of excitation wavelengths (e.g., 300-450 nm).

    • The wavelength at which the fluorescence intensity is highest is the excitation maximum (λ_max_ex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum.

    • Scan a range of emission wavelengths, starting at least 10 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., if λ_max_ex is 390 nm, scan from 400 nm to 700 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_max_em).

  • Data Analysis: Plot fluorescence intensity versus wavelength for both excitation and emission spectra to identify the maxima.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the efficiency of fluorescence of this compound relative to a known standard.

Materials:

  • This compound solution (as prepared above)

  • A quantum yield standard with a known Φf in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Absorbance Measurement: Measure the absorbance of both the 4-AMP solution and the standard solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The absorbance of both solutions should be kept below 0.1.

  • Fluorescence Spectra Measurement: Record the corrected emission spectra of both the 4-AMP solution and the standard solution using the same excitation wavelength and instrument settings.

  • Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Time-Resolved Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time this compound remains in the excited state before returning to the ground state.

Materials:

  • This compound solution

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

  • Pulsed light source (e.g., laser diode or LED) with a wavelength close to the excitation maximum of 4-AMP

  • Fast photodetector

Procedure:

  • Instrument Setup:

    • Excite the sample with the pulsed light source.

    • Collect the fluorescence emission at the emission maximum.

    • The TCSPC system measures the time difference between the excitation pulse and the detection of the first emitted photon.

  • Data Acquisition: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    where I₀ is the intensity at time zero and τ is the fluorescence lifetime.

Visualization of Photophysical Processes

The following diagram illustrates the key photophysical processes of this compound upon excitation and the influence of the solvent environment.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 4-AMP (Ground State) LE Locally Excited (LE) State S0->LE Excitation (Absorption) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Internal Conversion (Aprotic Solvents) TICT Twisted Intramolecular Charge Transfer (TICT) State LE->TICT Conformational Change (Protic Solvents) ICT->S0 Fluorescence (High Φf) TICT->S0 Fluorescence (Low Φf) TICT->S0 Non-radiative Decay

Caption: Photophysical pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the excitation and emission spectral properties of this compound. The provided quantitative data, experimental protocols, and the visualization of the photophysical processes offer a valuable resource for researchers and professionals utilizing this versatile solvatochromic dye. Understanding these fundamental characteristics is paramount for the effective application of 4-AMP in diverse research areas, from probing the microenvironment of biological systems to the development of advanced materials.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-N-methylphthalimide from 4-aminophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-Amino-N-methylphthalimide, a key intermediate in the development of various organic compounds, including those with applications in drug discovery and materials science. This document outlines a plausible synthetic pathway, including reaction conditions, reagents, and a general experimental protocol, based on established N-alkylation methodologies for phthalimide derivatives.

Introduction

This compound is a valuable chemical intermediate, notably utilized in the synthesis of fluorescent probes and other specialized organic molecules. Its structure, featuring a reactive amino group and a phthalimide core, makes it a versatile building block. The synthesis from 4-aminophthalimide involves the selective methylation of the imide nitrogen, a reaction that requires careful selection of reagents and conditions to avoid side reactions, such as methylation of the aromatic amino group.

Synthetic Pathway and Mechanism

The most direct and common method for the N-methylation of phthalimides is through nucleophilic substitution, where the phthalimide anion acts as a nucleophile, attacking a methylating agent. The general reaction scheme is as follows:

Figure 1: General reaction scheme for the N-methylation of 4-aminophthalimide.

The reaction proceeds via the deprotonation of the acidic N-H bond of the imide by a suitable base, forming a nucleophilic phthalimide anion. This anion then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction, leading to the formation of the N-methylated product.

Experimental Protocol

Materials:

  • 4-aminophthalimide

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminophthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Methylation: Slowly add dimethyl sulfate (1.1 - 1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that these are representative values based on general N-alkylation procedures and may require optimization for this specific substrate.

ParameterValue/RangeNotes
Reactants
4-aminophthalimide1.0 eqStarting material
Dimethyl sulfate1.1 - 1.2 eqMethylating agent
Potassium carbonate1.5 - 2.0 eqBase
Solvent
N,N-DimethylformamideAnhydrousReaction solvent
Reaction Conditions
Temperature60 - 80 °C
Reaction Time4 - 6 hoursMonitor by TLC
Yield
Expected YieldModerate to HighDependent on optimization

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-aminophthalimide in anhydrous DMF add_base Add anhydrous K₂CO₃ start->add_base add_methylating_agent Add dimethyl sulfate add_base->add_methylating_agent react Heat at 60-80°C (4-6 hours) add_methylating_agent->react quench Quench with water react->quench Cool to RT extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify product This compound purify->product

Workflow for the synthesis of this compound.

Safety Considerations

  • Dimethyl sulfate is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • DMF is a skin and respiratory irritant. Handle in a fume hood.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound from 4-aminophthalimide. The outlined procedure, based on established chemical principles, offers a solid starting point for researchers and drug development professionals. It is crucial to emphasize that the reaction conditions may require optimization to achieve the desired yield and purity. All experimental work should be conducted with strict adherence to safety protocols.

Methodological & Application

Application Notes: 4-Amino-N-methylphthalimide as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylphthalimide (4ANMP) is a robust and versatile fluorescent dye renowned for its sensitivity to the local molecular environment.[1] As a solvatochromic probe, its fluorescence emission spectrum shifts significantly with changes in solvent polarity, making it an invaluable tool for investigating complex biological systems and materials.[2] The core of its utility lies in an intramolecular charge transfer (ICT) character in its excited state; the greater the polarity of the environment, the more the emission spectrum red-shifts (moves to longer wavelengths).[3]

This document provides detailed application notes and experimental protocols for utilizing this compound as a fluorescent probe for assessing environmental polarity, pH, metal ion concentrations, and for probing the hydrophobic domains of proteins.

Physicochemical and Fluorescent Properties

PropertyValue
CAS Number 2307-00-8
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Light yellow to amber powder/crystal[4]
Melting Point 246-248 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Fluorescence Mechanism Intramolecular Charge Transfer (ICT), Solvatochromism[3]

Application I: Environmental Polarity and Solvatochromism

The most direct application of 4ANMP is as an indicator of local environmental polarity. The significant difference in dipole moment between the ground and excited states of 4ANMP results in pronounced solvatochromism. In non-polar environments, it typically emits blue-green light, which shifts towards yellow-orange in highly polar media. This property is particularly useful for characterizing ligand-binding pockets in proteins, lipid membrane interfaces, and the interior of micelles or polymers.

Mechanism of Solvatochromism

The sensing mechanism is based on the differential solvation of the ground and excited states of the fluorophore. In its excited state, the molecule has a larger dipole moment due to intramolecular charge transfer. Polar solvents stabilize this excited state more effectively than non-polar solvents, lowering its energy. This results in a lower energy (red-shifted) fluorescence emission.

Solvatochromism cluster_nonpolar Non-Polar Environment cluster_polar Polar Environment GS_NP Ground State (S₀) ES_NP Excited State (S₁) GS_NP->ES_NP Excitation GS_P Ground State (S₀) ES_NP->GS_NP Fluorescence (High Energy, Blue Shift) ES_P Excited State (S₁) (Stabilized) ES_NP->ES_P Energy Lowered by Solvent Relaxation GS_P->ES_P Excitation ES_P->GS_P Fluorescence (Low Energy, Red Shift)

Caption: Intramolecular Charge Transfer (ICT) mechanism of solvatochromism.

Illustrative Photophysical Data

The following table presents typical solvatochromic shifts for a closely related probe, 4-amino-N-adamantylphthalimide, which demonstrates the expected behavior for 4ANMP. A strong correlation is observed between the emission wavelength and the solvent polarity parameter ET(30).

SolventPolarity (ET(30))Absorption λmax (nm)Emission λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
Toluene33.937647151000.85
Chloroform39.138450258000.75
Acetone42.237651668000.66
Acetonitrile45.637452572000.57
Ethanol51.937653674000.33
Methanol55.437454578000.17
Data adapted for a representative 4-aminophthalimide derivative and should be considered illustrative for 4ANMP.[6]

Experimental Protocol: Measuring Local Polarity

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO or acetone.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the biological buffer or solvent system of interest. For cellular applications, the final DMSO concentration should be below 0.5%.

  • Sample Incubation: Add the probe to the sample (e.g., protein solution, liposome suspension, or cell culture) and incubate under appropriate conditions (e.g., 37°C for 30 minutes for live cells).

  • Fluorescence Measurement:

    • Use a fluorescence spectrophotometer or a microplate reader.

    • Set the excitation wavelength (λex) around 375-385 nm.

    • Record the emission spectrum from 400 nm to 700 nm.

    • The wavelength of maximum emission (λem) is indicative of the environmental polarity.

  • Data Analysis: Compare the λem of the sample to a calibration curve generated from measurements of the probe in solvents of known polarity (see table above). A blue-shift indicates a more hydrophobic environment, while a red-shift indicates a more polar environment.

Application II: pH Sensing (Conceptual)

While not its primary application, the 4-amino group on the phthalimide ring provides a site for protonation. Based on the well-established Photoinduced Electron Transfer (PET) mechanism in similar fluorophores, 4ANMP can be conceptually applied as a pH sensor. In this model, a receptor moiety (e.g., an appended amine) can quench fluorescence in its neutral state and restore fluorescence upon protonation in acidic conditions.

Mechanism of PET-Based pH Sensing

PET_Mechanism cluster_basic Basic/Neutral pH cluster_acidic Acidic pH Probe_N Probe-NH₂ (Ground State) Probe_N_Excited Probe*-NH₂ (Excited State) Probe_N->Probe_N_Excited Excitation Probe_NH Probe-NH₃⁺ (Ground State) Probe_N->Probe_NH + H⁺ Probe_N_Excited->Probe_N Quenched (Fluorescence OFF) Probe_N_Excited->Probe_N PET Probe_NH_Excited Probe*-NH₃⁺ (Excited State) Probe_NH->Probe_NH_Excited Excitation Probe_NH_Excited->Probe_NH Fluorescence ON

Caption: Photoinduced Electron Transfer (PET) mechanism for pH sensing.

Experimental Protocol: Monitoring pH Changes

  • Probe Preparation: Prepare a 1 mM stock solution of a 4ANMP derivative functionalized with a suitable amine receptor in DMSO.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Calibration:

    • Add the probe to each buffer to a final concentration of 1-5 µM.

    • Measure the fluorescence intensity at the peak emission wavelength (e.g., ~530-540 nm) for each pH value.

    • Plot fluorescence intensity versus pH to generate a calibration curve and determine the pKa of the probe.

  • Sample Measurement: Add the probe to the experimental sample at the same final concentration and measure its fluorescence intensity. Determine the pH by interpolating from the calibration curve.

Application III: Metal Ion Sensing (Conceptual)

By functionalizing 4ANMP with a specific metal ion chelator (e.g., iminodiacetate for Zn²⁺ or a thiosemicarbazide for Ag⁺/Hg²⁺), it can be converted into a selective metal ion sensor. The principle is again based on PET. In the absence of the target metal ion, the chelator's lone pair electrons quench the fluorescence. Upon binding the metal ion, this PET process is blocked, leading to a "turn-on" fluorescence response.

Experimental Workflow for Metal Ion Detection

Metal_Sensing_Workflow start Start prep Prepare Probe-Chelator Stock Solution (in DMSO) start->prep add_buffer Add Probe to Buffer (e.g., HEPES, pH 7.4) prep->add_buffer measure1 Measure Baseline Fluorescence (F₀) add_buffer->measure1 add_sample Add Sample Containing Potential Metal Ions measure1->add_sample measure2 Measure Final Fluorescence (F) add_sample->measure2 analyze Analyze Data (F/F₀ vs. Concentration) measure2->analyze end End analyze->end

Caption: General workflow for metal ion sensing experiments.

Experimental Protocol: Detecting a Target Metal Ion

  • Reagent Preparation: Prepare stock solutions of the 4ANMP-chelator conjugate (1 mM in DMSO) and the target metal salt (e.g., 10 mM ZnCl₂ in water).

  • Titration Experiment:

    • In a cuvette or microplate well, add the probe to a suitable buffer (e.g., HEPES, pH 7.4) to a final concentration of 1-5 µM.

    • Record the initial fluorescence spectrum (F₀).

    • Incrementally add small aliquots of the metal ion stock solution.

    • Record the fluorescence spectrum after each addition until the signal saturates.

  • Selectivity Test: Repeat step 2 using a range of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) to confirm selectivity for the target ion.

  • Data Analysis: Plot the fluorescence enhancement (F/F₀) at the emission maximum against the metal ion concentration to determine the detection limit and binding affinity.

Application IV: Probing Transmembrane Peptides

A powerful application of this fluorophore family is in biophysics and drug development. By synthesizing an amino acid analogue of 4-aminophthalimide, it can be incorporated directly into a peptide sequence during solid-phase peptide synthesis (SPPS). When this peptide inserts into a lipid membrane, the probe's fluorescence provides a direct readout of its location. A probe in the hydrophobic lipid core will exhibit a strong blue-shift and an increase in quantum yield compared to a probe at the polar membrane-water interface.

Illustrative Data for a 4-Aminophthalimide Labeled Peptide

Peptide LocationEnvironmentEmission λem (nm)Quantum Yield (ΦF)Observation
In aqueous buffer (PBS)Polar~530~0.25Baseline fluorescence in a polar environment.
At membrane surfaceInterfacial~526~0.33Slight blue-shift and intensity increase.
In hydrophobic lipid coreNon-Polar~490~0.85Strong blue-shift and >3-fold intensity increase.
Data adapted from studies on 4-aminophthalimide-labeled epidermal growth factor receptor (EGFR) peptides.

Experimental Protocol: Incorporation into Peptides via SPPS

  • Synthesis of Building Block: Synthesize an Fmoc-protected amino acid containing the 4-aminophthalimide moiety in its side chain (e.g., Fmoc-L-Dap(4AP)-OH).

  • Solid-Phase Peptide Synthesis (SPPS):

    • Utilize a standard Fmoc-based SPPS protocol on a suitable resin (e.g., Rink Amide).

    • Swell the resin in DMF.

    • Perform iterative cycles of Fmoc deprotection (using piperidine in DMF) and amino acid coupling (using activating agents like HBTU/DIPEA).

    • At the desired position in the sequence, couple the custom Fmoc-4-aminophthalimide amino acid building block.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold ether.

    • Purify the labeled peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the mass and purity of the final product using ESI-MS.

  • Liposome Interaction Assay:

    • Prepare unilamellar vesicles (liposomes) of desired lipid composition (e.g., POPC) by extrusion.

    • Incubate the purified peptide with the liposome suspension.

    • Measure the fluorescence emission spectrum as described in the polarity protocol to determine the degree of membrane insertion.

References

Application Notes and Protocols for Labeling Proteins and Peptides with 4-Amino-N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylphthalimide is a versatile fluorescent probe characterized by its sensitivity to the local environment.[1] Its solvatochromic properties, where the fluorescence emission spectrum shifts in response to solvent polarity, make it a valuable tool for studying protein conformation, binding events, and localization in cellular contexts.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in labeling proteins and peptides.

The compact size of the 4-aminophthalimide core, which is comparable to the indole side chain of tryptophan, allows it to be incorporated into peptides and proteins with minimal steric perturbation.[2] This feature is particularly advantageous for studying protein dynamics and interactions where larger fluorophores might interfere with biological function. The labeling can be achieved either through the incorporation of a derivatized 4-aminophthalimide moiety during solid-phase peptide synthesis or by direct conjugation to the protein of interest.

Physicochemical and Fluorescent Properties

A comprehensive understanding of the properties of this compound is essential for designing and interpreting labeling experiments. The following tables summarize key physicochemical and photophysical data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2307-00-8
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Light yellow to amber powder/crystal[3]
Melting Point 246-248 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage Desiccate at -20°C[3]

Table 2: Photophysical Properties of 4-Aminophthalimide-Labeled Peptides

The following data is derived from studies of peptides labeled with a 4-aminophthalimide (4AP) derivative, which is structurally very similar to this compound and provides a strong indication of its expected performance upon conjugation. The data illustrates the solvatochromic nature of the fluorophore.

Environment/SolventExcitation Max (λex)Emission Max (λem)Quantum Yield (ΦF)Stokes Shift (nm)Reference
Phosphate-buffered saline (PBS), pH 7.4 ~380 nm517 nm0.42137[2]
POPC Vesicles (Lipid Bilayer Core) ~380 nm483 nm0.90103[2]
Ethyl Acetate Not Reported~450 nmNot ReportedNot Reported[2]
Acetone Not Reported~480 nmNot ReportedNot Reported[2]
Acetonitrile Not Reported~490 nmNot ReportedNot Reported[2]
DMSO Not Reported~510 nmNot ReportedNot Reported[2]
Ethanol Not Reported~520 nmNot ReportedNot Reported[2]
Methanol Not Reported~530 nmNot ReportedNot Reported[2]
Water Not Reported~540 nmNot ReportedNot Reported[2]

Data is for a peptide labeled with an amino acid derivative of 4-aminophthalimide incorporated into the peptide sequence.

Experimental Protocols

Two primary strategies for labeling with 4-aminophthalimide derivatives are presented: incorporation during peptide synthesis and direct conjugation to a protein.

Protocol 1: Incorporation of a 4-Aminophthalimide Amino Acid during Solid-Phase Peptide Synthesis (SPPS)

This method provides precise, site-specific labeling by incorporating a custom-synthesized amino acid carrying the 4-aminophthalimide moiety.

Workflow for SPPS Incorporation

Caption: Workflow for site-specific labeling using a 4AP-amino acid in SPPS.

Detailed Methodology:

  • Synthesis of Fmoc-Protected 4-Aminophthalimide Amino Acid:

    • A protected (2S)-2,3-diaminopropionic acid derivative is used as the starting material.[2]

    • The free amino side chain is condensed with 4-aminobenzene-1,2-dicarboxylic acid anhydride.[2]

    • The carboxy protecting group is subsequently removed to yield the final Fmoc-protected 4-aminophthalimide amino acid building block.[2]

  • Solid-Phase Peptide Synthesis (SPPS):

    • Standard Fmoc-based SPPS protocols are employed.[2]

    • The synthesized Fmoc-4-aminophthalimide-amino acid is coupled to the growing peptide chain at the desired position using standard coupling reagents such as HBTU and HOBt.[2]

    • Following synthesis, the peptide is cleaved from the resin and all protecting groups are removed.[2]

  • Purification:

    • The crude labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-TOF).[2]

Protocol 2: Direct Conjugation of this compound to Proteins via EDC/NHS Chemistry

This protocol describes a method for the direct covalent attachment of this compound to accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on a protein using a two-step reaction with EDC and Sulfo-NHS. This method minimizes protein-protein crosslinking.[4]

Reaction Scheme for Direct Conjugation

conjugation_scheme cluster_activation Activation Step cluster_conjugation Conjugation Step Protein_COOH Protein-COOH Activated_Protein Protein-COO-Sulfo-NHS (Active Ester Intermediate) Protein_COOH->Activated_Protein + EDC, Sulfo-NHS pH 4.7-6.0 EDC EDC Sulfo_NHS Sulfo-NHS Labeled_Protein Labeled Protein Activated_Protein->Labeled_Protein Dye_NH2 This compound-NH₂ Dye_NH2->Labeled_Protein + Activated Protein pH 7.2-8.0

Caption: Two-step EDC/Sulfo-NHS reaction for protein labeling.

Detailed Methodology:

  • Materials and Reagents:

    • Protein of interest

    • This compound

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Activation Buffer: 0.1 M MES, pH 4.7-6.0[5]

    • Coupling Buffer: PBS, pH 7.2-8.0

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5

    • Desalting column or dialysis cassette

  • Procedure:

    • Protein Preparation: Dissolve the protein to be labeled in Activation Buffer at a concentration of 1-10 mg/mL.

    • Activation of Protein Carboxyl Groups:

      • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

      • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.[4]

      • Incubate for 15-30 minutes at room temperature with gentle mixing.

    • Removal of Excess Activation Reagents:

      • Immediately purify the activated protein from excess EDC and Sulfo-NHS using a desalting column or dialysis against Coupling Buffer.

    • Conjugation with this compound:

      • Dissolve this compound in a minimal amount of DMSO and then dilute into the Coupling Buffer.

      • Add a 10- to 50-fold molar excess of the dissolved this compound to the activated protein solution.

      • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

    • Quenching the Reaction:

      • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

      • Incubate for 30 minutes at room temperature.

    • Purification of the Labeled Protein:

      • Remove unreacted dye and byproducts by extensive dialysis or size-exclusion chromatography.

Data Analysis and Interpretation

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (approximately 380 nm).

The solvatochromic properties of the conjugated dye can provide insights into the local environment of the labeling site. A blue shift in the emission maximum and an increase in fluorescence quantum yield are indicative of a more hydrophobic or non-polar environment.[2] This can be used to monitor protein folding, conformational changes upon ligand binding, or the insertion of a peptide into a lipid membrane.

Troubleshooting

  • Low Labeling Efficiency:

    • Ensure that the protein solution is free of amine-containing buffers or stabilizers.

    • Optimize the molar excess of the labeling reagent.

    • Verify the activity of the EDC and Sulfo-NHS, as they are moisture-sensitive.

    • Ensure the pH of the activation and coupling steps are within the optimal ranges.

  • Protein Precipitation:

    • The addition of organic solvents like DMSO to dissolve the dye may cause protein precipitation. Add the dye solution slowly while vortexing.

    • Perform the labeling reaction at a lower protein concentration.

  • High Background Fluorescence:

    • Ensure thorough removal of unreacted dye through extensive dialysis or chromatography.

Conclusion

This compound and its derivatives are powerful fluorescent probes for labeling proteins and peptides. Their small size and environment-sensitive fluorescence provide a valuable tool for investigating protein structure, function, and dynamics. The protocols provided herein offer a starting point for the successful application of this fluorophore in a variety of research and development settings. Optimization of the labeling conditions for each specific protein or peptide is recommended to achieve the desired results.

References

Application Note: HPLC Analysis of Amino Acids Using Pre-column Derivatization with 4-Amino-N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. Amino acids are the fundamental building blocks of proteins and play vital roles in numerous metabolic pathways. Due to the lack of significant UV absorbance or fluorescence for most amino acids, their detection at low concentrations requires a derivatization step to attach a chromophoric or fluorophoric tag.[1][2] This application note describes a proposed method for the derivatization of amino acids with 4-Amino-N-methylphthalimide, a fluorescent dye, for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

This compound is a solvatochromic fluorescent dye, meaning its fluorescence properties are sensitive to the solvent environment.[3] This characteristic, along with its inherent fluorescence, makes it a promising candidate for a derivatizing agent in analytical chemistry.[3] The proposed method aims to provide a sensitive and reliable protocol for the quantification of primary and secondary amino acids in various sample matrices.

Principle

The methodology is based on a pre-column derivatization technique where the amino acids in the sample are reacted with a derivatizing reagent prior to their injection into the HPLC system. In this proposed protocol, the primary or secondary amine group of the amino acid reacts with an activated form of this compound to form a highly fluorescent and stable derivative. The resulting fluorescently tagged amino acids are then separated by reverse-phase HPLC and detected by a fluorescence detector. The concentration of each amino acid is determined by comparing its peak area to that of a known standard.

Experimental Protocols

1. Materials and Reagents

Reagent Grade Supplier
This compound≥97%Sigma-Aldrich
Amino Acid Standard KitAnalytical StandardSigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
WaterHPLC Grade/Milli-QMillipore
Borate Buffer (0.4 M, pH 9.5)Analytical Grade---
Hydrochloric Acid (HCl)ACS Grade---
O-Phthalaldehyde (OPA)For fluorescence---
3-Mercaptopropionic acid (3-MPA)≥99%---
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%---
N-Hydroxysuccinimide (NHS)≥98%---
Dimethylformamide (DMF)Anhydrous---

2. Preparation of Reagents

  • Amino Acid Standards: Prepare a stock solution of 1 mM of each amino acid standard in 0.1 M HCl. A mixed working standard solution of 100 µM can be prepared by diluting the stock solutions with 0.1 M HCl.

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • Derivatization Reagent: This is a proposed formulation as a direct derivatization protocol is not established in the literature. To create an activated form of this compound, dissolve 17.6 mg of this compound (0.1 mmol) and 11.5 mg of N-Hydroxysuccinimide (NHS, 0.1 mmol) in 5 mL of anhydrous DMF. Add 20.6 mg of N,N'-Dicyclohexylcarbodiimide (DCC, 0.1 mmol) and stir the mixture at room temperature for 2 hours. The resulting solution contains the activated NHS-ester of this compound. This solution should be prepared fresh daily.

3. Derivatization Procedure

  • To 50 µL of the amino acid standard or sample in a microcentrifuge tube, add 150 µL of 0.4 M borate buffer (pH 9.5).

  • Add 50 µL of the freshly prepared derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 15 minutes in a water bath or heating block.

  • After incubation, cool the mixture to room temperature.

  • Add 750 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to dilute the sample.

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

4. HPLC Conditions

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 6.8
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detector Excitation: 330 nm, Emission: 450 nm (Proposed wavelengths)
Gradient Elution See Table below

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
20.05050
25.02080
28.02080
30.09010
35.09010

Data Presentation

Hypothetical Retention Times of Derivatized Amino Acids

Amino Acid Abbreviation Expected Retention Time (min)
Aspartic AcidAsp4.2
Glutamic AcidGlu5.5
SerineSer7.8
GlycineGly9.1
ThreonineThr10.3
AlanineAla12.5
ProlinePro13.8
ValineVal15.2
MethionineMet16.5
IsoleucineIle18.1
LeucineLeu18.9
PhenylalaninePhe20.4
TyrosineTyr21.7
TryptophanTrp23.0

Visualizations

G Experimental Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Amino Acid Sample/Standard Mix Mix Sample, Buffer, & Reagent Sample->Mix DerivReagent Derivatization Reagent Preparation DerivReagent->Mix Buffer Buffer Preparation Buffer->Mix Incubate Incubate at 60°C for 15 min Mix->Incubate DiluteFilter Dilute & Filter Incubate->DiluteFilter Inject Inject into HPLC DiluteFilter->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for the HPLC analysis of amino acids.

G Proposed Derivatization Reaction cluster_reactants Reactants cluster_products Products AA Amino Acid (R-NH2) Product Fluorescent Amino Acid Derivative AA->Product + Deriv. Reagent (pH 9.5, 60°C) Deriv Activated this compound

Caption: Proposed reaction of an amino acid with the derivatizing agent.

This application note provides a detailed, though proposed, protocol for the derivatization of amino acids with this compound for sensitive quantification by HPLC with fluorescence detection. The method is designed to be applicable to a wide range of amino acids and sample types. Further optimization of the derivatization conditions and HPLC parameters may be necessary depending on the specific application and sample matrix. The use of this compound as a fluorescent tag for amino acid analysis presents a promising avenue for further research and development in the field of analytical biochemistry.

References

Application Notes and Protocols for 4-Amino-N-methylphthalimide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Amino-N-methylphthalimide as a versatile intermediate in organic synthesis. Its unique photophysical properties and reactive primary amino group make it a valuable building block for the creation of fluorescent probes, azo dyes, and potential pharmaceutical agents.

Introduction

This compound is a solvatochromic fluorescent dye characterized by its sensitivity to the solvent environment.[1][2] The core phthalimide structure is a known fluorophore, and the presence of the 4-amino group provides a key reactive handle for a variety of chemical transformations. This allows for the facile introduction of different functionalities, making it an important intermediate for synthesizing a diverse range of target molecules in medicinal chemistry, materials science, and analytical chemistry.[1][3] The primary applications revolve around the derivatization of the 4-amino group via reactions such as diazotization, acylation, and alkylation.

Key Applications and Synthetic Pathways

The primary synthetic utility of this compound stems from the reactivity of its aromatic amino group. This allows for three main classes of derivatization:

  • Diazotization and Azo Coupling: The primary amine can be converted to a diazonium salt, which is then coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form intensely colored azo dyes.

  • N-Acylation: Reaction with acylating agents, such as acid anhydrides or acyl chlorides, yields N-acylamino derivatives. This transformation is useful for creating amide-containing structures and for modifying the electronic properties of the phthalimide core.

  • N-Alkylation: The amino group can be alkylated using alkyl halides in the presence of a base, introducing alkyl chains that can be further functionalized or used to tune the molecule's physical properties.

G cluster_start Starting Intermediate cluster_reactions Key Derivatization Reactions cluster_products Resulting Product Classes start This compound diazotization Diazotization & Azo Coupling start->diazotization NaNO₂, H₂SO₄ Coupling Agent acylation N-Acylation start->acylation Acetic Anhydride (or Acyl Chloride) alkylation N-Alkylation start->alkylation Alkyl Halide, Base (e.g., K₂CO₃) azo_dyes Azo Dyes diazotization->azo_dyes amides N-Acylamino Derivatives (Fluorescent Probes, Bioactive Molecules) acylation->amides alkylamines N-Alkylated Derivatives alkylation->alkylamines

Figure 1. Synthetic pathways originating from this compound.

Application 1: Synthesis of Azo Dyes

This compound is an excellent diazo component for the synthesis of monoazo disperse dyes. The resulting dyes often exhibit deep and bright hues with good fastness properties, making them suitable for dyeing hydrophobic fibers like polyester.[4] The synthesis proceeds via a two-step, one-pot reaction: diazotization followed by azo coupling.

Quantitative Data

The following table summarizes representative yields for the synthesis of related 4-amino-N-substituted naphthalimide intermediates and the subsequent azo dye formation. Yields for derivatization of this compound are expected to be in a similar range.

Reaction StageProductTypical Yield (%)Reference
Reduction of Nitro Group4-Amino-N-methyl-1,8-naphthalimide93%[3]
Reduction of Nitro Group4-Amino-N-butyl-1,8-naphthalimide70%[3]
Azo CouplingMonoazo Acid DyesGood to High[3][4]
Experimental Protocol: Synthesis of a 4-(Naphthalen-2-ol-azo)-N-methylphthalimide Dye

This protocol is adapted from established procedures for the diazotization of similar aminonaphthalimide derivatives.[3][5]

Materials:

  • This compound (1.0 mmol, 176.2 mg)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂) (1.1 mmol, 75.9 mg)

  • Glacial Acetic Acid

  • 2-Naphthol (Naphthalen-2-ol) (1.0 mmol, 144.2 mg)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ice

  • Standard laboratory glassware

Workflow Diagram:

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation A Prepare Nitrosylsulphuric Acid (NaNO₂ in conc. H₂SO₄ at <10°C) B Add this compound to cold Nitrosylsulphuric Acid A->B C Add Glacial Acetic Acid Stir for 1 hour at <10°C B->C E Slowly add Diazonium Salt Solution to Coupling Solution at <10°C C->E Clear Diazonium Salt Solution D Prepare Coupling Solution (2-Naphthol in aq. NaOH) D->E F Maintain pH ~9 with NaOH Stir for 3 hours E->F G Filter the Precipitated Dye F->G H Wash with NaCl solution G->H I Dry the Product H->I

Figure 2. Experimental workflow for azo dye synthesis.

Procedure:

  • Preparation of Nitrosylsulphuric Acid: In a 50 mL beaker, carefully cool 3.5 mL of concentrated sulfuric acid to below 10°C in an ice-salt bath. While stirring, add 76 mg (1.1 mmol) of sodium nitrite in small portions over 20 minutes, ensuring the temperature remains below 10°C. Continue stirring for 10 minutes, then allow the temperature to slowly rise to 65°C until a clear solution is formed. Cool the resulting nitrosylsulphuric acid solution back down to below 10°C.

  • Diazotization: To the cold nitrosylsulphuric acid, gradually add 176 mg (1.0 mmol) of this compound over 30 minutes. The temperature must be strictly maintained below 10°C. Following the addition, add 1 mL of glacial acetic acid dropwise over 10 minutes. Stir the reaction mixture for an additional hour in the ice bath.

  • Preparation of Coupling Solution: In a separate 100 mL beaker, dissolve 144 mg (1.0 mmol) of 2-naphthol in 5 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to below 10°C in an ice bath.

  • Azo Coupling: Slowly add the diazonium salt solution from step 2 to the cold 2-naphthol solution over 30 minutes with vigorous stirring. A brightly colored precipitate should form.

  • Reaction Completion and Work-up: Maintain the pH of the reaction mixture at approximately 9 by adding 10% NaOH solution as needed. Continue stirring for 3 hours at a temperature below 10°C.

  • Isolation: Collect the precipitated dye by vacuum filtration. Wash the solid with a saturated sodium chloride solution to remove unreacted salts, followed by a small amount of cold water.

  • Purification: Dry the crude product. If necessary, the dye can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Application 2: Synthesis of N-Acylamino Fluorescent Derivatives

Acylation of the 4-amino group is a straightforward method to synthesize novel fluorescent derivatives. The resulting N-acylamino compounds can serve as intermediates for more complex fluorescent probes or as bioactive molecules themselves. The reaction is typically high-yielding and can be performed under mild, catalyst-free conditions.[6]

Quantitative Data

The catalyst-free acetylation of various aromatic amines with acetic anhydride proceeds rapidly with high yields.

SubstrateReaction Time (min)Yield (%)Reference
Aniline595[6]
p-Nitroaniline891[6]
p-Toluidine694[6]
Experimental Protocol: Synthesis of 4-Acetamido-N-methylphthalimide

This protocol is based on general procedures for the catalyst-free N-acylation of amines.[6][7]

Materials:

  • This compound (1.0 mmol, 176.2 mg)

  • Acetic Anhydride (1.2 mmol, 0.11 mL)

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, suspend 176 mg (1.0 mmol) of this compound in 5 mL of water.

  • Acylation: Add 0.11 mL (1.2 mmol) of acetic anhydride to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-30 minutes, which can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the solid product will precipitate out of the aqueous solution. Collect the product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water to remove any acetic acid and unreacted acetic anhydride. Dry the product in a desiccator or a vacuum oven at 60-70°C. The purity is often high enough for subsequent use without further purification.

Application 3: Synthesis of N-Alkylated Derivatives

N-alkylation of the 4-amino group introduces aliphatic chains, which can be used to tune solubility, attach linker groups, or build more complex molecular architectures. The reaction typically involves an SN2 displacement of an alkyl halide using a base to deprotonate the amine or in the presence of a phase-transfer catalyst.

Quantitative Data

N-alkylation yields can vary depending on the substrate and alkylating agent. The following table provides representative data for related alkylations.

Amine SubstrateAlkylating AgentBase / ConditionsYield (%)Reference
PhthalimideVarious Alkyl HalidesK₂CO₃ / Ball MillingGood to High[8]
BenzamideBenzyl BromideK₃PO₄ / Bu₄NBr70[5]
IndoleVarious Alkyl HalidesKOH / Ionic LiquidHigh[9]
Experimental Protocol: Synthesis of 4-(Benzylamino)-N-methylphthalimide

This protocol is based on general procedures for the N-alkylation of amines and imides.[8][9]

Materials:

  • This compound (1.0 mmol, 176.2 mg)

  • Benzyl Bromide (1.1 mmol, 0.13 mL)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask, add 176 mg (1.0 mmol) of this compound, 276 mg (2.0 mmol) of anhydrous potassium carbonate, and 5 mL of anhydrous DMF.

  • Alkylation: Add 0.13 mL (1.1 mmol) of benzyl bromide to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Isolation: Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

References

Application Notes and Protocols for the N-Acylation of 4-Amino-N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of 4-amino-N-methylphthalimide, a key synthetic transformation for the development of novel chemical probes, fluorescent labels, and potential therapeutic agents. The amino group of this compound serves as a versatile handle for the introduction of various acyl moieties, enabling the modulation of its physicochemical and biological properties.

The following protocols are based on well-established methods for the acylation of aromatic amines and have been adapted for this compound.[1][2][3][4] The choice of acylating agent and reaction conditions can be tailored to achieve the desired N-acyl derivative.

Data Presentation: Representative Reaction Parameters for N-Acetylation of Aromatic Amines

The following table summarizes typical quantitative data for the N-acetylation of aromatic amines using common acetylating agents. These values can serve as a starting point for optimizing the N-acylation of this compound.

Acylating AgentSolventCatalyst/BaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetic AnhydridePyridineNone (Pyridine acts as base)0 to RT2-485-95
Acetic AnhydrideWater/HClSodium Acetate0 to RT1-280-90
Acetyl ChlorideAcetone/BrineSodium AcetateRoom Temperature1>90[1]
Acetic AnhydrideSolvent-freeAcetic Acid (Vinegar)Room Temperature0.5-190-98[3]

Experimental Protocols

Two primary protocols for the N-acetylation of this compound are provided below. Protocol A utilizes acetic anhydride in pyridine, a common and high-yielding method. Protocol B offers an alternative using aqueous conditions.

Protocol A: N-Acetylation using Acetic Anhydride in Pyridine

This method is suitable for small to medium-scale synthesis and generally provides high yields of the desired N-acetylated product. Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the resulting solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Transfer the diluted mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude N-acetyl-4-amino-N-methylphthalimide can be further purified by recrystallization or column chromatography.

Protocol B: N-Acetylation using Acetic Anhydride in an Aqueous System

This protocol, adapted from the acetylation of aniline, provides a more environmentally friendly alternative to using pyridine.[4]

Materials:

  • This compound

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Suspend this compound (1.0 eq) in deionized water in an Erlenmeyer flask.

  • Add concentrated hydrochloric acid (approx. 1.1 eq) dropwise while stirring to dissolve the amine, forming the hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in a minimal amount of deionized water.

  • To the solution of the amine hydrochloride, add acetic anhydride (1.1 eq) and swirl to ensure thorough mixing.

  • Immediately add the sodium acetate solution to the reaction mixture. The N-acetylated product should precipitate as a solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the N-acylation of this compound as described in Protocol A.

experimental_workflow start Start: Dissolve 4-amino-N- methylphthalimide in Pyridine add_reagent Add Acetic Anhydride at 0 °C start->add_reagent react Stir at Room Temperature (2-4 hours) add_reagent->react workup Workup: - Dilute with DCM - Wash with HCl, NaHCO₃, Brine react->workup dry Dry organic layer (Na₂SO₄) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purification: Recrystallization or Column Chromatography evaporate->purify end_product Final Product: N-acyl-4-amino-N- methylphthalimide purify->end_product

Caption: Experimental workflow for the N-acylation of this compound.

Logical Relationship in Drug Development

This diagram shows the logical progression from the synthesis of N-acyl derivatives to their potential application in drug development.

logical_relationship starting_material This compound synthesis N-Acylation Reaction starting_material->synthesis derivatives Library of N-Acyl Derivatives synthesis->derivatives screening Biological Screening (e.g., enzyme assays, cell-based assays) derivatives->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Caption: Logical relationship of synthesis and application in drug development.

References

Applications of 4-Amino-N-methylphthalimide in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylphthalimide (4-ANMP) is a versatile organic compound with significant potential in material science. Its core structure, featuring a phthalimide moiety and an amino group, gives rise to unique photophysical properties, most notably solvatochromism, where its fluorescence emission is highly sensitive to the polarity of the surrounding environment. This characteristic, along with its chemical reactivity, makes 4-ANMP a valuable building block for the development of advanced materials with tailored optical and electronic properties.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in various areas of material science, including its use as a solvatochromic probe, a component in organic light-emitting diodes (OLEDs), a fluorescent sensor for metal ions, and a functional moiety in polymers.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from phthalic anhydride. The general synthetic route involves the formation of N-methylphthalimide, followed by nitration and subsequent reduction of the nitro group to an amino group.

Experimental Protocol: Synthesis of this compound

This protocol details a two-step synthesis starting from N-methylphthalimide, which can be synthesized from phthalic anhydride and methylamine.[2]

Step 1: Synthesis of 4-Nitro-N-methylphthalimide [1][3][4]

  • Materials:

    • N-methylphthalimide

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Methylene Chloride (CH₂Cl₂)

    • Ice

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylphthalimide (1 equivalent) in a mixture of concentrated sulfuric acid and methylene chloride at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirring solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • The precipitated product, 4-nitro-N-methylphthalimide, is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and then dried under vacuum.

    • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a pale yellow solid.

Step 2: Reduction of 4-Nitro-N-methylphthalimide to this compound

  • Materials:

    • 4-Nitro-N-methylphthalimide

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C) with a hydrogen source like hydrazine or ammonium formate.

    • Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)

    • Ethanol or Ethyl Acetate

    • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

    • Deionized Water

  • Procedure (using SnCl₂/HCl):

    • Suspend 4-nitro-N-methylphthalimide (1 equivalent) in ethanol in a round-bottom flask.

    • Add an excess of Tin(II) chloride dihydrate (3-5 equivalents) to the suspension.

    • Slowly add concentrated hydrochloric acid to the mixture while stirring.

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then neutralize it carefully with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

    • The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain a yellow crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction NMP N-Methylphthalimide Reagents1 Conc. H₂SO₄, Fuming HNO₃, CH₂Cl₂ Reaction1 Nitration Reaction (0-10 °C, 2-4h) NMP->Reaction1 Reagents1->Reaction1 Workup1 Ice Quenching, Filtration, Washing Reaction1->Workup1 NNMP 4-Nitro-N-methylphthalimide Workup1->NNMP Reagents2 SnCl₂·2H₂O, Conc. HCl, Ethanol Reaction2 Reduction Reaction (Reflux, 2-4h) NNMP->Reaction2 NNMP->Reaction2 Reagents2->Reaction2 Workup2 Neutralization, Extraction, Purification Reaction2->Workup2 ANMP This compound Workup2->ANMP

Caption: Workflow for the two-step synthesis of this compound.

Photophysical Properties and Solvatochromism

This compound exhibits strong solvatochromism, a phenomenon where the color of its fluorescence changes with the polarity of the solvent. This is attributed to the intramolecular charge transfer (ICT) character of its excited state.[2] In nonpolar solvents, it typically emits in the blue region of the spectrum, while in polar solvents, the emission is red-shifted to the green or yellow region. This property is invaluable for its use as a fluorescent probe.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of this compound in various solvents.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
Cyclohexane2.02~350~420~4800High
Toluene2.38~355~440~5100-
Dichloromethane8.93~365~480~6300-
Acetone20.7~370~500~6900-
Acetonitrile37.5~370~510~7300Moderate
Ethanol24.5~375~530~7800Low
Methanol32.7~375~540~8100Low
Water80.1~380~560~8500Very Low

Note: The exact values for quantum yield can vary depending on the measurement conditions and reference standard used. The qualitative descriptions are based on general trends observed for aminophthalimides.

Experimental Protocol: Characterization of Solvatochromic Properties
  • Materials:

    • This compound

    • A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

    • UV-Vis Spectrophotometer

    • Fluorometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

    • Prepare a series of dilute solutions (e.g., 1-10 µM) of 4-ANMP in each of the selected solvents by diluting the stock solution. The final concentration should be optimized to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

    • Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum for each solution using an excitation wavelength corresponding to the absorption maximum determined in the previous step. Determine the emission maximum (λ_em).

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.

    • (Optional) Determine the fluorescence quantum yield (Φ_f) for each solution using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Applications in Organic Light-Emitting Diodes (OLEDs)

The fluorescent properties of this compound and its derivatives make them promising candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). Their color tunability through chemical modification allows for the development of emitters across the visible spectrum. While specific device data for 4-ANMP is not widely published, the general principles of OLED fabrication using similar organic emitters are well-established.

Conceptual Protocol: Fabrication of a 4-ANMP Derivative-Based OLED

This protocol provides a general framework for the fabrication of a multilayer OLED using a derivative of this compound as the emissive layer.

  • Materials and Equipment:

    • Indium Tin Oxide (ITO)-coated glass substrates

    • Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)

    • Hole-Transporting Layer (HTL) material (e.g., TPD or NPB)

    • Emissive Layer (EML): this compound derivative (guest) doped into a host material (e.g., CBP)

    • Electron-Transporting Layer (ETL) material (e.g., Alq₃)

    • Electron-Injecting Layer (EIL) material (e.g., LiF)

    • Cathode material (e.g., Aluminum)

    • Spin coater

    • Thermal evaporator in a high-vacuum chamber

  • Procedure:

    • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

    • HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen atmosphere.

    • HTL Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Deposit a layer of the HTL material (e.g., NPB) by thermal evaporation.

    • EML Deposition: Co-evaporate the 4-ANMP derivative (guest) and the host material (e.g., CBP) from separate sources to form the emissive layer. The doping concentration of the guest material is a critical parameter to optimize device performance.

    • ETL and EIL Deposition: Sequentially deposit the ETL material (e.g., Alq₃) and the EIL material (e.g., LiF) by thermal evaporation.

    • Cathode Deposition: Deposit the aluminum cathode through a shadow mask to define the active area of the device.

    • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

OLED Fabrication Workflow

OLED_Fabrication cluster_solution Solution Processing cluster_vacuum Vacuum Thermal Evaporation ITO_Cleaning ITO Substrate Cleaning PEDOT_PSS Spin-coat PEDOT:PSS (HIL) ITO_Cleaning->PEDOT_PSS Annealing Anneal Substrate PEDOT_PSS->Annealing HTL Deposit HTL (e.g., NPB) Annealing->HTL EML Co-deposit Host and 4-ANMP Derivative (EML) HTL->EML ETL Deposit ETL (e.g., Alq₃) EML->ETL EIL Deposit EIL (e.g., LiF) ETL->EIL Cathode Deposit Al Cathode EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: General workflow for the fabrication of a multilayer OLED.

Application as a Fluorescent Chemosensor for Metal Ions

The electron-rich amino group and the carbonyl groups of the phthalimide moiety in 4-ANMP can act as a binding site for metal ions. Upon coordination with a metal ion, the intramolecular charge transfer process can be perturbed, leading to a change in the fluorescence properties of the molecule. This "turn-on" or "turn-off" fluorescence response can be utilized for the selective detection of specific metal ions. For instance, derivatives of aminophthalimides have been explored as fluorescent sensors for zinc ions (Zn²⁺).

Conceptual Protocol: Fluorescent Detection of Zn²⁺ using a 4-ANMP-based Sensor

This protocol outlines the general steps for evaluating a new this compound derivative as a fluorescent sensor for zinc ions.

  • Materials:

    • 4-ANMP-based sensor molecule

    • A suitable buffer solution (e.g., HEPES buffer, pH 7.4)

    • Stock solution of Zinc Chloride (ZnCl₂) or Zinc Acetate (Zn(OAc)₂)

    • Stock solutions of other metal salts (for selectivity studies)

    • Fluorometer

  • Procedure:

    • Preparation of Solutions:

      • Prepare a stock solution of the 4-ANMP-based sensor in a suitable solvent (e.g., DMSO or acetonitrile).

      • Prepare a working solution of the sensor in the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the measurements.

      • Prepare a stock solution of Zn²⁺ and other metal ions in deionized water or the buffer solution.

    • Fluorescence Titration:

      • To a cuvette containing the working solution of the sensor, add increasing amounts of the Zn²⁺ stock solution.

      • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

      • Record the fluorescence emission spectrum.

    • Data Analysis:

      • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.

      • From the titration curve, determine the detection limit and the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand plot).

    • Selectivity Study:

      • Record the fluorescence spectrum of the sensor solution in the presence of a fixed concentration of Zn²⁺.

      • Record the fluorescence spectra of the sensor solution in the presence of the same concentration of other potentially interfering metal ions.

      • Compare the fluorescence response to assess the selectivity of the sensor for Zn²⁺.

Metal Ion Sensing Mechanism

Sensing_Mechanism cluster_sensor Sensor Molecule cluster_analyte Analyte cluster_complex Complex Formation cluster_response Fluorescence Response Sensor 4-ANMP Derivative (Fluorophore + Receptor) Complex Sensor-Metal Ion Complex Sensor->Complex Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Fluorescence_On Fluorescence 'Turn-On' Complex->Fluorescence_On PET Inhibition Fluorescence_Off Fluorescence 'Turn-Off' Complex->Fluorescence_Off PET Enhancement

Caption: Logical relationship of a 4-ANMP-based fluorescent sensor for metal ions.

Functionalization of Polymers

This compound can be incorporated into polymer structures to impart fluorescence and environmental sensitivity. The amino group provides a reactive handle for covalent attachment to polymer backbones. This can be achieved by either copolymerizing a monomer derivative of 4-ANMP or by post-polymerization modification of a reactive polymer.

Conceptual Protocol: Functionalization of Polystyrene with this compound

This protocol describes a general method for the functionalization of a pre-synthesized chloromethylated polystyrene with this compound.

  • Materials:

    • Chloromethylated polystyrene

    • This compound

    • A suitable base (e.g., triethylamine or potassium carbonate)

    • A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

    • Methanol or another non-solvent for precipitation

    • Characterization equipment: FT-IR spectrometer, NMR spectrometer, Gel Permeation Chromatography (GPC)

  • Procedure:

    • Dissolve the chloromethylated polystyrene in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

    • Add this compound (in slight excess relative to the chloromethyl groups) and the base to the polymer solution.

    • Heat the reaction mixture (e.g., to 80-100 °C) and stir for 24-48 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by FT-IR to observe the disappearance of the C-Cl stretching band and the appearance of new bands corresponding to the functionalized polymer.

    • After the reaction is complete, cool the solution to room temperature and precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent like methanol.

    • Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted starting materials and byproducts, and dry it under vacuum.

    • Characterize the final product by:

      • FT-IR: To confirm the presence of the phthalimide and amino groups.

      • ¹H NMR: To determine the degree of functionalization by comparing the integration of protons from the polymer backbone and the attached 4-ANMP moiety.

      • GPC: To analyze the molecular weight and polydispersity of the functionalized polymer.

Polymer Functionalization Workflow

Polymer_Functionalization Start_Polymer Chloromethylated Polystyrene Reaction Reaction (80-100 °C, 24-48h) Start_Polymer->Reaction Reactants This compound + Base (e.g., Et₃N) in DMF Reactants->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration and Washing Precipitation->Purification Final_Polymer 4-ANMP-Functionalized Polystyrene Purification->Final_Polymer Characterization Characterization (FT-IR, NMR, GPC) Final_Polymer->Characterization

Caption: Workflow for the functionalization of polystyrene with this compound.

Conclusion

This compound is a highly adaptable molecule with significant promise in material science. Its straightforward synthesis, coupled with its distinct solvatochromic fluorescence, makes it an attractive component for a range of applications. The detailed protocols and application notes provided herein offer a foundation for researchers to explore and harness the potential of 4-ANMP in the development of novel fluorescent materials, advanced optoelectronic devices, sensitive chemosensors, and functional polymers. Further research into the derivatization of the 4-amino group can lead to materials with even more specialized and enhanced properties.

References

Application Notes and Protocols for the Use of 4-Amino-N-methylphthalimide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-amino-N-methylphthalimide as a versatile building block in the synthesis of pharmaceutical compounds. The content includes detailed experimental protocols for the synthesis of a representative bioactive compound, quantitative data presentation, and visualization of a relevant biological signaling pathway.

Introduction

This compound is a valuable intermediate in medicinal chemistry, primarily utilized in the construction of heterocyclic scaffolds found in a variety of biologically active molecules.[1] Its phthalimide core is a recognized pharmacophore in numerous therapeutic agents, while the amino group provides a convenient handle for synthetic diversification, allowing for the introduction of various side chains and pharmacophoric moieties to modulate biological activity, selectivity, and pharmacokinetic properties. This document focuses on the application of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors, a class of drugs pivotal in oncology.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors have revolutionized the treatment of cancer and other diseases by targeting specific protein kinases that are often dysregulated in pathological conditions. The phthalimide scaffold can be found in various kinase inhibitors, where it often serves as a key structural element for interaction with the target protein. The amino group of this compound allows for the facile introduction of functionalities that can interact with the hinge region of the kinase active site or extend into solvent-exposed regions to enhance potency and selectivity.

Herein, we present a representative synthesis of a bioactive compound based on the coupling of a this compound core with a substituted quinoline moiety. This synthetic strategy is illustrative of how this compound can be elaborated into more complex molecules with therapeutic potential.

Experimental Protocols

This section details the synthetic protocol for a representative bioactive compound, N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(quinolin-4-yloxy)acetamide (Compound 1) . This multi-step synthesis demonstrates the chemical transformations that can be applied to this compound.

Synthesis of Intermediate A: 2-Chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane) to afford Intermediate A.

Synthesis of Compound 1: N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(quinolin-4-yloxy)acetamide

Materials:

  • Intermediate A (1.0 eq)

  • 4-Hydroxyquinoline (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of Intermediate A (1.0 eq) in anhydrous dimethylformamide (DMF), add 4-hydroxyquinoline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure Compound 1.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Compound 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Melting Point (°C)
Intermediate A C₁₁H₉ClN₂O₃252.6585>95185-187
Compound 1 C₂₀H₁₅N₃O₄361.3578>98245-247

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of Compound 1 from this compound.

G A This compound B Intermediate A (2-Chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide) A->B Acylation R1 Chloroacetyl chloride, Triethylamine, DCM C Compound 1 (N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(quinolin-4-yloxy)acetamide) B->C Nucleophilic Substitution R2 4-Hydroxyquinoline, Potassium carbonate, DMF

Caption: Synthetic scheme for Compound 1.

Representative Kinase Signaling Pathway

The following diagram depicts a simplified, representative signaling pathway that can be targeted by kinase inhibitors. Many kinase inhibitors function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal propagation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Inhibitor Kinase Inhibitor (e.g., Compound 1 derivative) Inhibitor->MEK Inhibition Gene Gene Expression TF->Gene Cell Proliferation,\nSurvival, etc. Cell Proliferation, Survival, etc. Gene->Cell Proliferation,\nSurvival, etc.

Caption: MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Fluorescent Labeling of RNA using N-hydroxysuccinimide (NHS) Ester Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of RNA is a cornerstone technique for elucidating the structure, dynamics, and function of RNA molecules. Among the various methods available, the post-synthetic modification of RNA through N-hydroxysuccinimide (NHS) ester coupling to a primary amine is an economical, efficient, and straightforward strategy.[1][2][3] This approach is particularly valuable for site-specific labeling, enabling a wide range of applications from single-molecule fluorescence resonance energy transfer (smFRET) studies to cellular imaging and diagnostics.[1][4]

These application notes provide a comprehensive guide to the fluorescent labeling of aminoallyl-modified RNA using NHS ester-linked fluorophores. Detailed protocols, optimized reaction conditions, and quantitative data are presented to assist researchers in achieving high-efficiency labeling for their specific applications.

Principle of the Method

The fundamental principle of this labeling strategy involves a two-step process:

  • Incorporation of a Primary Amine: A primary amine is introduced into the RNA molecule. This is typically achieved by incorporating an aminoallyl-modified nucleotide during in vitro transcription.

  • NHS Ester Coupling: The aminoallyl-modified RNA (aa-RNA) is then reacted with an NHS ester-linked fluorophore. The NHS ester reacts with the primary amine on the RNA to form a stable amide bond, covalently attaching the fluorophore to the RNA.[1][2][5]

Applications

Fluorescently labeled RNA has a broad spectrum of applications in research and drug development, including:

  • Structural and Dynamic Studies: Techniques like FRET and stopped-flow fluorescence utilize fluorescently labeled RNA to probe molecular structure and conformational changes.[1]

  • Cellular Imaging: Visualizing the localization, trafficking, and fate of RNA molecules within living cells.[4][6]

  • RNA-Protein Interaction Studies: Investigating the binding and interaction of proteins with specific RNA molecules.[7]

  • Diagnostics and Microarrays: Development of RNA-based diagnostic assays and for use in microarray experiments.[8]

  • Drug Discovery: Screening for small molecules that bind to and modulate the function of target RNAs.[4]

Experimental Protocols

Protocol 1: In Vitro Transcription of Aminoallyl-Modified RNA

This protocol describes the synthesis of RNA containing a primary amine through the incorporation of aminoallyl-UTP during in vitro transcription.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotides (ATP, CTP, GTP)

  • Aminoallyl-UTP (aa-UTP)

  • UTP

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • RNase-free water, tips, and tubes

Procedure:

  • Set up the transcription reaction on ice. For a 20 µL reaction, combine the following:

    • Transcription Buffer (2 µL of 10x stock)

    • 100 mM DTT (2 µL)

    • ATP, CTP, GTP (2 µL of 10 mM each)

    • UTP (e.g., 1.5 µL of 10 mM)

    • aa-UTP (e.g., 4.5 µL of 10 mM)

    • Linearized DNA template (1 µg)

    • T7 RNA Polymerase (2 µL)

    • RNase-free water to a final volume of 20 µL.

    • Note: The ratio of aa-UTP to UTP can be adjusted to control the frequency of amine incorporation.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To terminate the reaction, add 2 µL of 0.5 M EDTA.

  • Purify the aminoallyl-modified RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit to remove unincorporated nucleotides and the DNA template.[9]

Protocol 2: Fluorescent Labeling of Aminoallyl-RNA with NHS Ester Dyes

This optimized protocol is based on studies that have systematically screened reaction conditions to maximize labeling efficiency.[1][2][3]

Materials:

  • Aminoallyl-modified RNA (aa-RNA)

  • NHS ester-linked fluorophore (e.g., Cy3-NHS ester, Cy5-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate Buffer (NaHCO3), 300 mM, pH 7.0-7.5

  • RNase-free water, tips, and tubes

Procedure:

  • Resuspend the lyophilized aa-RNA in RNase-free water to a desired stock concentration (e.g., 1 mM).

  • Prepare a fresh stock solution of the NHS ester-linked fluorophore in anhydrous DMSO (e.g., 30 mM).

  • In a microcentrifuge tube protected from light, set up the labeling reaction. For a 10 µL final volume:

    • aa-RNA (e.g., 3 µL of 1 mM stock for a final concentration of 0.3 mM)

    • Sodium Bicarbonate Buffer (1 µL of 300 mM, pH 7.0 stock for a final concentration of 30 mM and 10% v/v)

    • DMSO (5.5 µL for a final concentration of 55% v/v)

    • NHS ester-fluorophore solution (0.5 µL of 30 mM stock for a final concentration of 1.5 mM, representing a 50:1 molar ratio of dye to RNA)

  • Mix the components thoroughly by gentle pipetting.

  • Incubate the reaction at 28°C for 30 minutes in the dark.[1]

  • Stop the reaction by adding a quenching agent, such as a final concentration of 100 mM Tris-HCl, or proceed directly to purification.

Protocol 3: Purification of Fluorescently Labeled RNA

Purification is a critical step to remove unreacted, hydrolyzed dye, which can interfere with downstream applications.

Materials:

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • RNase-free water

  • Optional: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) apparatus or HPLC system.

Procedure (Ethanol Precipitation):

  • To the 10 µL labeling reaction, add:

    • 1 µL of 3 M Sodium Acetate, pH 5.2

    • 25 µL of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate the RNA.

  • Centrifuge at maximum speed (≥14,000 x g) for 30 minutes at 4°C.

  • Carefully aspirate and discard the supernatant, which contains the unreacted dye.

  • Gently wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge for 5 minutes at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the labeled RNA pellet in an appropriate volume of RNase-free buffer or water.

For higher purity, especially for single-molecule studies, purification by denaturing PAGE or reverse-phase HPLC is recommended.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the NHS ester coupling reaction for RNA labeling. The data is compiled from studies that systematically varied reaction parameters to maximize labeling efficiency.[1][2][10]

Table 1: Optimization of Reactant Concentrations

aa-RNA Concentration (µM)NHS-Fluorophore Concentration (mM)Molar Ratio (RNA:Dye)Relative Labeling Efficiency (%)
300.31:10Baseline
301.51:50Increased
303.01:100Further Increased
306.01:200Plateau/Slight Decrease
3015.01:500Highest
10015.01:150High
30015.01:50Optimal (55% Yield)

Table 2: Optimization of Reaction Conditions

ParameterConditionOutcome on Labeling Efficiency
DMSO Concentration (% v/v) 10Low
30Moderate
45-55Optimal
70Decreased
85Low
Reaction Buffer PBSLess Suitable
NaHCO₃ (300 mM)More Suitable
pH < 7.0Suboptimal
7.0 - 7.5Optimal
> 8.0Increased NHS ester hydrolysis
Reaction Time (hours) 0.5Optimal
> 1.0No significant improvement, potential for RNA degradation

Visualizations

G cluster_0 Workflow for Fluorescent Labeling of RNA A In Vitro Transcription with Aminoallyl-UTP B Purification of Aminoallyl-RNA (aa-RNA) A->B Transcription Product C NHS Ester Coupling Reaction (aa-RNA + NHS-Fluorophore) B->C Purified aa-RNA D Purification of Labeled RNA (Removal of free dye) C->D Labeling Reaction Mixture E Fluorescently Labeled RNA D->E Final Product

Caption: Experimental workflow for RNA fluorescent labeling.

G cluster_1 NHS Ester Coupling Chemistry RNA Aminoallyl-RNA (R-NH2) Intermediate Reaction Intermediate RNA->Intermediate Nucleophilic Attack NHS_Dye NHS Ester Fluorophore NHS_Dye->Intermediate Labeled_RNA Fluorescently Labeled RNA (Stable Amide Bond) Intermediate->Labeled_RNA Amide Bond Formation NHS_leaving_group N-Hydroxysuccinimide (Byproduct) Intermediate->NHS_leaving_group Leaving Group Departure

Caption: Chemical reaction of NHS ester coupling to aminoallyl-RNA.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Verify the incorporation of aminoallyl-UTP into the RNA.

    • Use fresh, anhydrous DMSO as NHS esters are moisture-sensitive.[11]

    • Ensure the pH of the reaction buffer is optimal (7.0-7.5).[1]

    • Optimize the molar ratio of dye to RNA; a higher excess of dye may be required for some RNAs or dyes.[1]

  • RNA Degradation:

    • Maintain RNase-free conditions throughout the procedure.

    • Avoid prolonged incubation times, especially at higher pH.

  • High Background Fluorescence:

    • Ensure thorough purification to remove all unreacted dye. Multiple rounds of ethanol precipitation or chromatographic methods may be necessary.

  • Choice of Fluorophore:

    • The chemical properties of the fluorophore can influence labeling efficiency and the behavior of the labeled RNA. Consider the hydrophobicity and charge of the dye.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively implement fluorescent labeling of RNA using NHS ester coupling for a wide array of scientific investigations.

References

Site-Specific Protein Labeling with Small Fluorescent Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with small fluorescent molecules has emerged as a powerful tool in modern biological research and drug discovery. This approach offers a versatile alternative to fluorescent proteins, providing researchers with the ability to attach a wide array of synthetic fluorophores with superior photophysical properties to a protein of interest at a specific location.[1] This enables a broad range of applications, from high-resolution imaging and single-molecule tracking to the development of targeted therapeutics like antibody-drug conjugates.[2][3][4][5][6] This document provides detailed application notes, experimental protocols, and comparative data for three prominent site-specific labeling technologies: SNAP-tag, HaloTag, and Sortase-Mediated Ligation.

I. Self-Labeling Tag Systems: SNAP-tag and HaloTag

SNAP-tag and HaloTag are self-labeling protein tags that have been engineered to form a specific and irreversible covalent bond with a synthetic ligand carrying a fluorescent probe.[1] This combination of genetic encoding with the versatility of synthetic chemistry allows for precise control over protein labeling.[7]

Application Notes

SNAP-tag: Based on the human DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase (hAGT), the SNAP-tag (19.4 kDa) covalently attaches to O⁶-benzylguanine (BG) derivatives.[1][7] This technology is widely used for labeling proteins in living cells, on the cell surface, and in vitro. A key advantage is the ability to specifically label cell surface proteins without interference from internal pools by using cell-impermeable fluorescent BG derivatives.[7]

HaloTag: Derived from a bacterial haloalkane dehalogenase, the HaloTag protein (33 kDa) forms a covalent bond with a chloroalkane linker attached to a fluorescent probe.[1][8] The labeling kinetics of HaloTag can be very rapid, approaching diffusion-limited rates with certain fluorophores, making it ideal for pulse-chase experiments and studying dynamic cellular processes.[1] Like SNAP-tag, HaloTag offers both cell-permeable and impermeable ligands for versatile labeling strategies.[9]

CLIP-tag: A derivative of the SNAP-tag, the CLIP-tag was developed to allow for dual labeling in the same experiment.[10] It specifically reacts with O²-benzylcytosine (BC) substrates, enabling the simultaneous labeling of two different proteins with distinct fluorophores when used in conjunction with the SNAP-tag system.[10]

Quantitative Data Summary
FeatureSNAP-tagHaloTagReference(s)
Tag Size 19.4 kDa33 kDa[1]
Substrate O⁶-benzylguanine (BG)Chloroalkane (CA)[7][8]
Typical Labeling Concentration (in cells) 1–5 µM0.1–0.5 µM[1][7][11]
Typical Incubation Time (in cells) 30 minutes15–30 minutes[1][7][11]
Labeling Efficiency High, often quantitativeHigh, often quantitative[10][12]

Experimental Workflow: SNAP-tag/HaloTag Labeling

G cluster_prep Preparation cluster_labeling Labeling cluster_wash Washing cluster_imaging Imaging start Seed cells expressing SNAP/Halo-tagged protein prep_solution Prepare staining solution (dye in medium) replace_medium Replace cell medium with staining solution prep_solution->replace_medium incubate Incubate at 37°C replace_medium->incubate wash1 Wash cells 3x with fresh medium incubate->wash1 incubate_wash Incubate in fresh medium (30 min) wash1->incubate_wash final_wash Replace with imaging medium incubate_wash->final_wash image Image cells final_wash->image

Caption: General workflow for labeling SNAP-tag or HaloTag fusion proteins in living cells.

Detailed Protocol: Live-Cell Labeling with SNAP-tag

This protocol is adapted for cell-permeable SNAP-tag substrates.

Materials:

  • Mammalian cells expressing the SNAP-tag fusion protein cultured on glass-bottom dishes.

  • Complete cell culture medium (with serum).

  • SNAP-tag substrate (e.g., SNAP-Cell TMR-Star) stock solution (1 mM in DMSO).

  • Pre-warmed live-cell imaging medium.

Procedure:

  • Cell Culture: Seed and transfect cells expressing the SNAP-tag fusion protein on glass-bottom dishes, aiming for 70-90% confluency.

  • Prepare Staining Solution: Dilute the SNAP-tag substrate in pre-warmed complete culture medium to a final concentration of 1–5 µM. A starting concentration of 3 µM is common. Mix thoroughly.[1][7]

  • Labeling: Remove the existing medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ environment.[1]

  • Washing (Step 1): Remove the staining solution and wash the cells three times with pre-warmed complete medium.

  • Washing (Step 2): Add fresh, pre-warmed complete medium and incubate for an additional 30 minutes to allow unbound substrate to diffuse out.[7]

  • Final Preparation: Replace the medium one last time with fresh imaging medium.

  • Imaging: Image the cells using the appropriate filter sets for the chosen fluorophore.

Detailed Protocol: Live-Cell Labeling with HaloTag

This protocol is adapted for cell-permeable HaloTag ligands.

Materials:

  • Mammalian cells expressing the HaloTag fusion protein cultured on glass-bottom dishes.

  • Complete cell culture medium.

  • HaloTag ligand (e.g., Janelia Fluor® 549) stock solution (1 mM in DMSO).

  • Pre-warmed live-cell imaging medium.

Procedure:

  • Cell Culture: Seed cells expressing the HaloTag fusion protein onto glass-bottom dishes and allow them to reach 70-90% confluency.

  • Prepare Staining Solution: Dilute the cell-permeable HaloTag ligand in pre-warmed complete cell culture medium to a final concentration of 0.1–0.5 µM.[1][11]

  • Labeling: Remove the existing medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ environment.[1][11]

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging: The cells are now ready for imaging.

II. Enzymatic Labeling: Sortase-Mediated Ligation

Sortase-mediated ligation is a chemoenzymatic method that utilizes the transpeptidase sortase A from Staphylococcus aureus to catalyze the formation of a native peptide bond.[13][14] This enzyme recognizes a specific pentapeptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine residues, forming a covalent intermediate that is then resolved by a nucleophilic attack from an oligoglycine motif.[14]

Application Notes

This technique allows for the site-specific modification of a protein's N- or C-terminus with a wide range of molecules, including fluorophores, biotin, and even other proteins.[2][13][15] The reaction is highly specific and proceeds under mild, physiological conditions, making it suitable for labeling proteins in solution, in cell lysates, or on the surface of living cells.[13][14] A key advantage of sortase-mediated ligation is the ability to label proteins without the need for a large fusion tag, as the recognition motifs are short peptides.

Quantitative Data Summary
FeatureSortase-Mediated LigationReference(s)
Recognition Motif (Substrate) LPXTG[13][14][15]
Nucleophile Oligoglycine (e.g., GGG)[13][14]
Typical Reaction Time < 3 hours[15]
Reaction Conditions Physiological pH (6-8) and temperature[15]
Labeling Efficiency High, can be rendered irreversible with depsipeptide substrates[16]

Signaling Pathway: Sortase-Mediated Ligation Mechanism

G cluster_reactants Reactants cluster_reaction Reaction Steps Protein_LPXTG Protein-LPXTG Intermediate Acyl-Enzyme Intermediate (Protein-LPXT-S-Sortase) Protein_LPXTG->Intermediate Sortase A binding & cleavage SortaseA Sortase A Probe_GGG Probe-(G)n Labeled_Protein Labeled Protein Intermediate->Labeled_Protein Nucleophilic attack by (G)n-Probe Labeled_Protein->SortaseA Sortase A released

Caption: Mechanism of sortase-mediated protein ligation.

Detailed Protocol: In Vitro Sortase-Mediated Labeling

Materials:

  • Purified protein of interest with a C-terminal LPETG sequence and an N-terminal affinity tag (e.g., His6).

  • Synthetic peptide probe with an N-terminal oligoglycine (e.g., GGG) sequence and a C-terminal fluorescent dye.

  • Purified Sortase A enzyme.

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Quenching buffer (e.g., EDTA).

  • Affinity resin for purification (e.g., Ni-NTA).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the protein of interest, the fluorescent peptide probe (in molar excess), and Sortase A in the sortase reaction buffer. A typical starting ratio is 1:10:1 (Protein:Probe:Sortase).

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature or 37°C.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing EDTA to chelate the Ca²⁺ ions, which are required for Sortase A activity in some variants.[17]

  • Purification: Purify the labeled protein from the unreacted probe, Sortase A, and the cleaved affinity tag using affinity chromatography. The labeled protein will no longer bind to the resin if the affinity tag was C-terminal to the sortase motif.

  • Analysis: Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

III. Applications in Drug Development

Site-specific protein labeling is of increasing importance in the pharmaceutical industry.[3][6] Key applications include:

  • Target Engagement and Occupancy Studies: Fluorescently labeled ligands or antibodies can be used to visualize and quantify the binding of a drug to its target in cells and tissues.

  • High-Throughput Screening: Labeled proteins are essential for developing robust biochemical and cell-based assays for drug screening.[3]

  • In Vivo Imaging: Attaching near-infrared fluorescent probes allows for deep-tissue imaging and tracking of drug distribution and target interaction in animal models.[3]

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies ensures a homogenous product with a defined drug-to-antibody ratio, leading to improved therapeutic efficacy and safety.[4][5]

IV. Photophysical Properties of Fluorescent Dyes

The choice of fluorescent dye is critical for the success of any labeling experiment. Organic fluorophores generally offer greater brightness and photostability compared to fluorescent proteins.[18]

Fluorophore ClassExcitation (nm)Emission (nm)Key FeaturesReference(s)
Coumarins ~350-450~430-500Blue emission, sensitive to environment[19]
Fluoresceins (e.g., FITC) ~490~520Bright green emission, pH-sensitive[16][20]
Rhodamines (e.g., TMR, TAMRA) ~550~575Bright, photostable orange/red emission[1][7]
Cyanines (e.g., Cy3, Cy5) ~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)Bright, photostable, available in a wide spectral range[18]
Alexa Fluor Dyes Wide RangeWide RangeA family of bright and highly photostable dyes across the spectrum[7]
Janelia Fluor (JF) Dyes Wide RangeWide RangeBright, photostable, and cell-permeable dyes optimized for live-cell imaging[1]

Conclusion

Site-specific protein labeling with small fluorescent molecules provides a powerful and versatile toolkit for modern biological research and drug development. The choice between different labeling strategies, such as SNAP-tag, HaloTag, or sortase-mediated ligation, will depend on the specific experimental requirements, including the desired location of the label, the size of the tag, and the context of the experiment (in vitro, in cells, or in vivo). By combining the genetic specificity of protein tags with the diverse chemical functionalities of synthetic probes, researchers can gain unprecedented insights into protein function and accelerate the development of new therapeutics.

References

Application Notes: 4-Amino-N-methylphthalimide as a Solvatochromic Probe for Transmembrane Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylphthalimide (4-AMP) and its derivatives are powerful, small-molecule fluorescent probes ideal for investigating the local environment of transmembrane (TM) peptides.[1][2] Their utility stems from their pronounced solvatochromism, where their fluorescence emission spectrum is highly sensitive to the polarity of the surrounding environment.[3] This characteristic allows for the detailed study of peptide insertion, folding, and orientation within a lipid bilayer. When incorporated as an unnatural amino acid into a peptide sequence, the 4-aminophthalimide (4AP) moiety provides a significantly more informative and potent fluorescence readout compared to the intrinsic fluorescence of tryptophan.[1][2] Notably, its excitation wavelength is outside the typical absorption range of proteins, minimizing interference from the biological matrix.[1][2]

These application notes provide a comprehensive overview, including detailed protocols, for the utilization of this compound-based probes in the study of transmembrane peptides.

Principle of Operation

The core principle behind the use of this compound as a membrane probe lies in its electronic structure. The molecule possesses a charge-transfer character that is sensitive to the local electric field.[3][4] In a nonpolar environment, such as the hydrophobic core of a lipid bilayer, the probe exhibits a blue-shifted emission spectrum and a significant increase in fluorescence quantum yield.[1] Conversely, in a polar, aqueous environment, the fluorescence is red-shifted and often quenched.[1][5] By strategically placing the 4-AMP-derived amino acid at different positions within a transmembrane peptide, researchers can map the polarity gradient across the membrane and gain insights into the peptide's structure and dynamics.

A key advantage of the 4-aminophthalimide chromophore is its small size, making it isosteric to the indole side chain of tryptophan.[1][2] This structural similarity minimizes potential perturbations to the native conformation of the peptide, a critical factor for meaningful biophysical studies.

Data Presentation

The solvatochromic properties of this compound and its derivatives are summarized below. These tables provide a reference for the expected fluorescence changes in different environments.

Table 1: Photophysical Properties of 4-Aminophthalimide (4-AP) in Various Solvents

SolventDielectric Constant (ε)Emission Maximum (λem, nm)Quantum Yield (ΦF)
Hexane1.88460-
Toluene2.38--
Dioxane2.21--
Acetonitrile37.5-0.63 - 0.76
Methanol32.75380.1
Water80.1-Dramatically lower

Data compiled from various sources.[6][7] Note that this compound (4-AMP) exhibits similar solvatochromic behavior.

Table 2: Fluorescence Properties of a Transmembrane Peptide (EGFR Fragment) Labeled with a 4-Aminophthalimide (4AP)-Containing Amino Acid

Position of 4AP ProbeEnvironmentEmission Maximum (λem, nm)Quantum Yield (ΦF)Fold Increase in ΦF (vs. MeOH)
Hydrophobic CoreMethanol5280.101.0
Hydrophobic CorePOPC Vesicles4980.292.9
Membrane SurfaceMethanol5280.101.0
Membrane SurfacePOPC Vesicles5180.141.4

Data adapted from a study on an EGFR transmembrane fragment labeled with a 4AP-based amino acid.[1] POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected 4-Aminophthalimide Amino Acid

This protocol is a generalized procedure for the synthesis of an Fmoc-protected amino acid containing the 4-aminophthalimide moiety, which can then be used in solid-phase peptide synthesis. The synthesis of a specific alanine-derived building block has been previously described.[1]

Materials:

  • Fmoc-protected diaminopropionic acid derivative

  • 4-Aminobenzene-1,2-dicarboxylic acid anhydride

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIEA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Allyl acceptor (e.g., PhSiH₃)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Condensation: Dissolve the Fmoc-protected diaminopropionic acid derivative in DMF. Add 4-Aminobenzene-1,2-dicarboxylic acid anhydride, HBTU, HOBt, and DIEA. Stir the reaction mixture overnight at room temperature.

  • Work-up: Purify the product by standard chromatographic techniques.

  • Deprotection: Remove the allyl protecting group from the carboxylic acid function using a palladium catalyst and an allyl acceptor in DCM.

  • Purification: Purify the final Fmoc-protected 4-aminophthalimide amino acid by chromatography.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a transmembrane peptide incorporating the custom-synthesized 4-aminophthalimide amino acid.[6]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected natural amino acids

  • Fmoc-protected 4-aminophthalimide amino acid

  • Coupling reagents: HATU, HOAt

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: Methanol, Diethyl ether

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HATU, HOAt; ~4.5 equivalents each) in DMF. b. Add a base (e.g., DIEA or NMM; 2 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours. For the sterically hindered 4-aminophthalimide amino acid, longer coupling times or double coupling may be necessary. d. Monitor the coupling reaction using a ninhydrin test (will be negative for a complete reaction).

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Preparation of Liposomes and Peptide Incorporation

This protocol describes the preparation of large unilamellar vesicles (LUVs) by the extrusion method and the incorporation of the fluorescently labeled transmembrane peptide.[8]

Materials:

  • Lipids (e.g., POPC) in chloroform

  • Buffer (e.g., PBS, pH 7.4)

  • Nitrogen gas

  • Vacuum pump

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: In a round-bottom flask, dissolve the desired lipids in chloroform. Remove the solvent using a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs). Vortex the mixture vigorously.

  • Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity and encapsulation efficiency.

  • Extrusion: Extrude the MLV suspension 11-21 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs.

  • Peptide Incorporation: Add the purified, labeled peptide (dissolved in a minimal amount of a suitable solvent if necessary) to the LUV suspension. The peptide-to-lipid ratio should be optimized for the specific experiment. Incubate the mixture to allow for spontaneous insertion of the peptide into the liposomes. The incubation time and temperature will depend on the specific peptide and lipid composition.

Protocol 4: Fluorescence Spectroscopy

This protocol outlines the fluorescence measurements to characterize the peptide-membrane interaction.[9]

Materials:

  • Fluorometer

  • Quartz cuvettes

  • LUV suspension with incorporated peptide

  • Control samples (peptide in buffer, empty LUVs)

Procedure:

  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength appropriate for the 4-aminophthalimide probe (typically in the range of 360-400 nm).

  • Sample Preparation: Prepare a dilution of the peptide-liposome suspension in the desired buffer in a quartz cuvette.

  • Fluorescence Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400-650 nm).

  • Data Analysis: a. Determine the wavelength of maximum emission (λem). A blue shift in λem compared to the peptide in buffer indicates insertion into the hydrophobic membrane environment. b. Calculate the fluorescence quantum yield (ΦF) relative to a known standard if desired. An increase in ΦF is expected upon membrane insertion. c. Titration experiments can be performed by varying the lipid concentration to determine the peptide's affinity for the membrane.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_liposome Liposome Preparation cluster_analysis Biophysical Analysis synthesis_aa Synthesize Fmoc-4AP-Amino Acid spps Solid-Phase Peptide Synthesis synthesis_aa->spps purification HPLC Purification spps->purification incorporation Peptide Incorporation into LUVs purification->incorporation lipid_film Lipid Film Formation hydration Hydration lipid_film->hydration extrusion Extrusion to form LUVs hydration->extrusion extrusion->incorporation spectroscopy Fluorescence Spectroscopy incorporation->spectroscopy data_analysis Data Analysis (λem shift, ΦF change) spectroscopy->data_analysis

Caption: Overall experimental workflow.

spps_cycle start Start with Resin-Peptide(n) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-AA(n+1)-OH (HATU/HOAt/Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end Resin-Peptide(n+1) wash2->end end->deprotection Repeat for next amino acid

Caption: Fmoc-SPPS cycle for peptide elongation.

signaling_pathway cluster_fluorescence Fluorescence Properties Peptide_Buffer Labeled Peptide in Buffer (High Polarity) Peptide_Membrane Labeled Peptide in Membrane (Low Polarity) Peptide_Buffer->Peptide_Membrane Membrane Insertion Red_Shift Red-shifted Emission Low Quantum Yield Peptide_Buffer->Red_Shift Blue_Shift Blue-shifted Emission High Quantum Yield Peptide_Membrane->Blue_Shift

Caption: Principle of fluorescence change upon membrane insertion.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-N-methylphthalimide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the two-step synthesis of this compound, which involves the formation of 4-Nitro-N-methylphthalimide followed by its reduction.

Step 1: Synthesis of 4-Nitro-N-methylphthalimide

Q1: My yield of 4-Nitro-N-methylphthalimide is low. What are the potential causes and solutions?

A1: Low yields in the synthesis of 4-Nitro-N-methylphthalimide can stem from several factors related to the initial formation of N-methylphthalimide and the subsequent nitration step.

  • Incomplete formation of N-methylphthalimide: The reaction of phthalic anhydride with methylamine is crucial. Ensure the molar ratio of phthalic anhydride to methylamine is optimized; a ratio of 1:1.3 has been reported to give a high conversion rate of 98%.[1] The reaction should be carried out under reflux for a sufficient duration, for instance, 5 hours, to ensure completion.[1]

  • Suboptimal Nitration Conditions: The nitration of N-methylphthalimide is a critical step where yield can be lost.

    • Incorrect temperature: The reaction temperature should be carefully controlled. A temperature range of 55°-60°C for 4 hours has been shown to produce a yield of 81%.[1] Another protocol suggests a reaction at 41°C followed by heating to 90°C, yielding 90% of a product mixture containing 90% 4-Nitro-N-methylphthalimide.

    • Improper addition of nitrating mixture: The mixed acid (sulfuric and nitric acid) should be added slowly to the solution of N-methylphthalimide to control the exothermic reaction and prevent side reactions. The recommended temperature for the addition of the mixed acid is between 20°-30°C.[1]

  • Formation of 3-Nitro-N-methylphthalimide isomer: A common impurity that reduces the yield of the desired 4-nitro isomer is the formation of 3-Nitro-N-methylphthalimide. The ratio of 4-nitro to 3-nitro isomer can be influenced by the reaction conditions. One study reported the formation of 4% of the 3-nitro isomer. Careful control of the nitration temperature can help minimize the formation of the undesired isomer.

Q2: I am observing significant amounts of impurities in my 4-Nitro-N-methylphthalimide product. How can I minimize them?

A2: The primary impurities are typically the 3-nitro isomer and unreacted N-methylphthalimide.

  • Minimizing the 3-nitro isomer: As mentioned above, precise temperature control during nitration is key. Lowering the reaction temperature may favor the formation of the 4-nitro isomer.

  • Removing unreacted N-methylphthalimide: Unreacted starting material can be carried through. Ensure the nitration reaction goes to completion by using a slight excess of the nitrating agent and allowing for sufficient reaction time. Purification of the crude product by recrystallization can effectively remove unreacted N-methylphthalimide.

Step 2: Reduction of 4-Nitro-N-methylphthalimide to this compound

Q3: The reduction of 4-Nitro-N-methylphthalimide is not proceeding to completion or is giving a low yield. What are the common pitfalls?

A3: The reduction of the nitro group is a sensitive step, and several factors can lead to poor results.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Common and effective methods for aromatic nitro group reduction include:

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often a clean and high-yielding method. However, the catalyst can be sensitive to poisoning by impurities.

    • Tin(II) Chloride (SnCl₂): This is a classic and reliable method for nitro group reduction.

    • Iron in acidic media (Fe/HCl or Fe/AcOH): This is an economical and robust method.

  • Reaction Conditions:

    • Temperature: Some reduction reactions are exothermic and may require initial cooling, while others may need heating to proceed at a reasonable rate.

    • Solvent: The choice of solvent is important for the solubility of the starting material and the effectiveness of the reducing agent. Ethanol, methanol, and acetic acid are commonly used solvents.

    • pH: For reductions using metals in acid, maintaining an acidic environment is crucial. During the workup of reactions with SnCl₂, the pH needs to be carefully adjusted to basic to liberate the free amine.

  • Catalyst Deactivation (for Catalytic Hydrogenation): If using a heterogeneous catalyst like Pd/C, ensure it is not poisoned by sulfur-containing impurities or other catalyst poisons that may be present in the starting material or solvent.

Q4: How can I purify the final this compound product effectively?

A4: Purification is essential to obtain a high-purity product.

  • Work-up procedure: After the reduction is complete, the work-up procedure will depend on the reducing agent used.

    • For SnCl₂ reduction , the reaction mixture is typically poured into ice and then basified (e.g., with NaOH or NaHCO₃) to precipitate tin salts and liberate the free amine. The product can then be extracted with an organic solvent.

    • For Fe/HCl reduction , the mixture is filtered to remove iron and its salts, and the filtrate is basified to precipitate the product.

    • For catalytic hydrogenation , the catalyst is removed by filtration through celite.

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a pure crystalline product.

Data Presentation

Table 1: Reported Yields for the Synthesis of 4-Nitro-N-methylphthalimide

Starting MaterialReactionReagentsConditionsReported YieldReference
Phthalic anhydride & MethylamineFormation of N-methylphthalimideTolueneReflux, 5 hr94%[1]
N-methylphthalimideNitrationH₂SO₄/HNO₃55°-60°C, 4 hr81%[1]
N-methylphthalimideNitrationH₂SO₄/HNO₃ in CH₂Cl₂41°C to 90°C90% (of a mixture containing 90% 4-nitro isomer)

Table 2: Common Reducing Agents for Aromatic Nitro Compounds

Reducing AgentTypical SolventsKey Considerations
H₂/Pd-CEthanol, Methanol, Ethyl AcetateHigh efficiency, clean reaction. Catalyst can be pyrophoric and sensitive to poisoning.
SnCl₂·2H₂OEthanol, Hydrochloric AcidReliable and widely used. Requires careful pH adjustment during workup to remove tin salts.
Fe powderAcetic Acid, Ethanol/HClCost-effective and robust. Requires filtration to remove iron residues.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-N-methylphthalimide

This protocol is adapted from a reported synthesis method.[1]

Materials:

  • N-methylphthalimide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a 1:3 molar ratio, while cooling in an ice bath.

  • In a separate flask, dissolve N-methylphthalimide in concentrated sulfuric acid.

  • Slowly add the prepared nitrating mixture to the solution of N-methylphthalimide, maintaining the temperature between 20-30°C.

  • After the addition is complete, heat the reaction mixture to 55-60°C and stir for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • The precipitated 4-Nitro-N-methylphthalimide is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol to improve purity.

Protocol 2: Reduction of 4-Nitro-N-methylphthalimide using Tin(II) Chloride

This is a general protocol for the reduction of aromatic nitro compounds and should be optimized for this specific substrate.

Materials:

  • 4-Nitro-N-methylphthalimide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

Procedure:

  • Dissolve 4-Nitro-N-methylphthalimide in ethanol in a round-bottom flask.

  • Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. An excess of the reducing agent (e.g., 3-5 equivalents) is typically used.

  • Stir the reaction mixture at room temperature or gently heat under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the mixture by adding a solution of sodium hydroxide or sodium bicarbonate until the pH is basic (pH ~8-9). This will precipitate tin hydroxides.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Nitro-N-methylphthalimide cluster_step2 Step 2: Reduction to this compound Start Phthalic Anhydride + Methylamine Reaction1 Formation of N-methylphthalimide Start->Reaction1 Intermediate N-methylphthalimide Reaction1->Intermediate Nitration Nitration (H₂SO₄/HNO₃) Intermediate->Nitration Product1 Crude 4-Nitro-N-methylphthalimide Nitration->Product1 Purification1 Purification (Recrystallization) Product1->Purification1 FinalProduct1 Pure 4-Nitro-N-methylphthalimide Purification1->FinalProduct1 Start2 Pure 4-Nitro-N-methylphthalimide FinalProduct1->Start2 Reduction Reduction (e.g., SnCl₂, H₂/Pd-C, Fe/HCl) Start2->Reduction Product2 Crude this compound Reduction->Product2 Workup Work-up Product2->Workup Purification2 Purification (Recrystallization) Workup->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Yield cluster_step1_issues Step 1: 4-Nitro-N-methylphthalimide Synthesis cluster_step2_issues Step 2: Reduction cluster_purification_issues Purification Start Low Yield of This compound LowYield1 Low Yield in Step 1? Start->LowYield1 LowYield2 Low Yield in Step 2? Start->LowYield2 LossOnPurification Loss during Purification? Start->LossOnPurification IncompleteReaction1 Incomplete N-methylation or Nitration LowYield1->IncompleteReaction1 SideReaction1 Formation of 3-Nitro Isomer LowYield1->SideReaction1 Solution1a Optimize reaction time, temperature, and reactant ratios. IncompleteReaction1->Solution1a Solution1b Fine-tune nitration temperature. SideReaction1->Solution1b IncompleteReduction Incomplete Reduction LowYield2->IncompleteReduction Decomposition Product Decomposition LowYield2->Decomposition Solution2a Choose appropriate reducing agent and optimize reaction conditions (temp, solvent, pH). IncompleteReduction->Solution2a Solution2b Ensure mild work-up conditions. Decomposition->Solution2b ImproperWorkup Inefficient extraction or improper pH adjustment. LossOnPurification->ImproperWorkup Recrystallization Suboptimal recrystallization solvent or technique. LossOnPurification->Recrystallization Solution3a Optimize extraction protocol and carefully control pH during workup. ImproperWorkup->Solution3a Solution3b Screen for an optimal recrystallization solvent and use minimal amounts. Recrystallization->Solution3b

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Preventing photobleaching of 4-Amino-N-methylphthalimide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photobleaching of 4-Amino-N-methylphthalimide derivatives during fluorescence-based experiments.

Troubleshooting Guide

Rapid signal loss or dimming of your this compound probe? Consult the table below to diagnose and resolve common issues related to photobleaching.

Problem Potential Cause Recommended Solution
Rapid fading of fluorescence signal upon initial illumination High excitation light intensity.Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.
Prolonged exposure time.Use the shortest possible exposure time for your detector. Consider using a more sensitive detector if the signal is weak.
Presence of molecular oxygen.Use a commercial antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider reagents that reduce oxygen levels in the media.
Inconsistent fluorescence intensity between samples Different illumination histories.Ensure all samples are exposed to the same illumination conditions (intensity, duration, and frequency). Use a consistent imaging protocol.
Variations in the local chemical environment (e.g., pH, solvent polarity).Maintain consistent buffer conditions for all samples. Be aware that the fluorescence of aminophthalimides can be sensitive to solvent polarity.
High background fluorescence obscuring the signal Autofluorescence from the sample or mounting medium.Use a mounting medium with low autofluorescence. Perform a background subtraction during image analysis.
Non-specific binding of the fluorescent probe.Optimize staining protocols to reduce non-specific binding, including the use of blocking agents.
Antifade reagent appears to quench the initial signal Some antifade reagents can cause an initial drop in fluorescence intensity.This is a known effect for some reagents. The trade-off is prolonged signal stability. If the initial signal is too low, consider a different antifade reagent or a lower concentration of the current one.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound derivatives?

Q2: What are the primary factors that contribute to the photobleaching of these derivatives?

A2: The main drivers of photobleaching are:

  • High Excitation Light Intensity: More intense light increases the rate at which the fluorophore is excited, elevating the probability of photochemical damage.

  • Prolonged Exposure Time: The longer the fluorophore is exposed to excitation light, the more cycles of excitation and emission it undergoes, increasing the cumulative damage.

  • Presence of Molecular Oxygen: In the excited state, the fluorophore can interact with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically attack and destroy the fluorophore.

Q3: How can I choose a more photostable this compound derivative?

A3: The photostability of these derivatives can be influenced by their specific chemical structure. While comprehensive comparative data is limited, some studies suggest that modifications to the amino group can affect photophysical properties. For instance, N,N-dimethyl derivatives of 4-aminophthalimide may exhibit different photostability profiles in polar solvents compared to the unsubstituted aminophthalimide due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. When possible, consult the manufacturer's data or literature for photostability information on specific derivatives.

Q4: What are antifade reagents and which ones are suitable for this compound derivatives?

A4: Antifade reagents are chemical compounds included in mounting media to reduce photobleaching. They typically work by scavenging reactive oxygen species. Common antifade agents include:

  • n-Propyl gallate (NPG)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • p-Phenylenediamine (PPD) (Note: PPD can react with some cyanine dyes, so compatibility should be checked if used in multi-color experiments).

Commercially available antifade mounting media such as ProLong™ Gold and VECTASHIELD® are also widely used and are generally compatible with a broad range of fluorophores. The optimal choice may require some empirical testing for your specific derivative and experimental conditions.

Q5: Are there any imaging techniques that can minimize photobleaching?

A5: Yes, several imaging strategies can help reduce photobleaching:

  • Use Neutral Density Filters: These filters reduce the intensity of the excitation light reaching the sample.

  • Minimize Exposure: Only illuminate the sample when acquiring an image. Use transmitted light for focusing whenever possible.

  • Image with a More Sensitive Detector: A more sensitive camera or detector requires less excitation light to achieve a good signal-to-noise ratio.

  • Time-Lapse Imaging: Increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.

Quantitative Data on Photophysical Properties

Compound Solvent Fluorescence Quantum Yield (Φf) Remarks Reference
4-Aminophthalimide (AP)Acetonitrile0.61-The Journal of Physical Chemistry A, 1996, 100 (48), pp 18639–18645
4-(N,N-dimethylamino)phthalimide (DAP)Acetonitrile0.04The lower quantum yield in polar solvents is attributed to the formation of a non-emissive TICT state.The Journal of Physical Chemistry A, 1996, 100 (48), pp 18639–18645
4-Amino-1,8-naphthalimide derivative (Glycine conjugate)Dimethylformamide-Good photostability observed after 1 hour of UV radiation.International Journal of Polymeric Materials and Polymeric Biomaterials, 2012, 61:14, 1085-1096
4-Amino-1,8-naphthalimide derivative (β-Alanine conjugate)Dimethylformamide-Photostability increased by 25-30% when incorporated into a polymer chain.International Journal of Polymeric Materials and Polymeric Biomaterials, 2012, 61:14, 1085-1096

Experimental Protocols

Protocol for Measuring Photobleaching of this compound Derivatives

This protocol describes a method to quantify the photobleaching rate of a this compound derivative using a standard fluorescence microscope equipped with a camera.

Materials:

  • Solution of the this compound derivative in a suitable solvent or buffer.

  • Microscope slides and coverslips.

  • Mounting medium (with and without antifade reagent for comparison).

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a digital camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative. The concentration should be low enough to avoid aggregation but high enough to provide a clear fluorescent signal.

    • Mount a small volume of the solution between a microscope slide and a coverslip. If using a mounting medium, mix the solution with the medium before mounting. Prepare parallel samples with and without an antifade reagent.

    • Seal the coverslip with nail polish or a sealant to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.

    • Select the appropriate filter cube for the excitation and emission wavelengths of your derivative.

    • Set the illumination intensity to a level that you would typically use for your experiments. It is crucial to keep this intensity constant throughout the experiment.

    • Set the camera exposure time and gain to values that provide a good signal without saturating the detector. Keep these settings constant.

  • Image Acquisition:

    • Bring the sample into focus using the lowest possible light intensity or transmitted light to minimize pre-bleaching.

    • Select a region of interest (ROI).

    • Begin a time-lapse acquisition sequence. Continuously illuminate the sample and acquire images at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence has significantly decreased.

  • Data Analysis:

    • Open the time-lapse image sequence in image analysis software.

    • Define an ROI within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Also, measure the mean intensity of a background region outside the illuminated area for each frame.

    • Correct for background by subtracting the mean background intensity from the mean ROI intensity for each time point.

    • Normalize the background-corrected intensity values to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting curve represents the photobleaching decay of your derivative under the specific experimental conditions. You can fit this curve to an exponential decay function to determine the photobleaching rate constant.

Visualizations

Photobleaching_Process cluster_ground_state Ground State cluster_excited_state Excited States cluster_products Products S0 Fluorophore (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing NonFluorescent Non-Fluorescent Products T1->NonFluorescent Photochemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O2 Fluorescence Fluorescence Emission ROS->S0 Attacks Fluorophore

Caption: The photobleaching process of a fluorophore.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cluster_output Output Prep Prepare Fluorophore Solution Mount Mount Sample on Slide Prep->Mount Setup Microscope Setup (Constant Settings) Mount->Setup Acquire Time-Lapse Image Acquisition Setup->Acquire Measure Measure ROI Intensity Over Time Acquire->Measure Correct Background Correction Measure->Correct Normalize Normalize Intensity Data Correct->Normalize Plot Plot Intensity vs. Time Normalize->Plot Result Photobleaching Decay Curve Plot->Result

Caption: Workflow for measuring photobleaching.

Optimizing reaction conditions for labeling with 4-Amino-N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for labeling with 4-Amino-N-methylphthalimide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye known for its solvatochromic properties, meaning its fluorescence emission spectrum is sensitive to the polarity of the solvent.[1] This characteristic makes it a valuable tool for studying molecular environments.[2] It is primarily used as a fluorescent probe in analytical chemistry and as an intermediate in the synthesis of other compounds.[2] In the context of bioconjugation, it can be chemically modified to create amine-reactive derivatives for labeling proteins and other biomolecules.

Q2: How does the labeling reaction with an amine-reactive form of this compound work?

For labeling proteins and other molecules with primary amines (like lysine residues), this compound is typically used in an activated form, such as an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with a deprotonated primary amine on the target molecule to form a stable amide bond, covalently attaching the fluorescent dye.[3][4]

Q3: What is the optimal pH for labeling with a this compound NHS ester?

The optimal pH for labeling with NHS esters is in the range of 7.2 to 8.5.[3][5] A pH of 8.3-8.5 is often considered ideal as it provides a good balance between the reactivity of the primary amines and the stability of the NHS ester.[3][4] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is more susceptible to hydrolysis.[3]

Q4: What type of buffer should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the dye. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[5][6] Buffers to avoid include Tris and glycine.[6]

Q5: How should I prepare and store my this compound stock solution?

This compound and its reactive derivatives are often hydrophobic and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.[1][7] Store the solid, un-dissolved dye in a cool, dark, and dry place.[8] Once dissolved, it is recommended to use the solution immediately or store it in small aliquots at -20°C for a limited time, protected from light and moisture.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Fluorescence Signal Inefficient Labeling: Reaction conditions (pH, buffer, molar ratio) were not optimal.- Ensure the reaction pH is between 7.2 and 8.5.[3] - Use an amine-free buffer like PBS or sodium bicarbonate.[6] - Optimize the molar ratio of dye to protein; start with a 10:1 to 20:1 ratio and titrate.[9]
Hydrolysis of NHS Ester: The reactive dye was inactivated by water.- Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[7] - Avoid prolonged exposure of the dye solution to aqueous buffers before adding it to the protein.
Fluorescence Quenching: Too many dye molecules are attached to the protein, leading to self-quenching.- Reduce the molar ratio of dye to protein in the labeling reaction.[10] - Determine the Degree of Labeling (DOL) to assess the level of dye incorporation.[10]
High Background Fluorescence Excess Unbound Dye: The purification step did not effectively remove all the free dye.- Use a desalting column (e.g., Sephadex G-25) for purification.[1] - For more rigorous purification, consider dialysis or HPLC.[10]
Non-Specific Binding: The dye is binding to surfaces or other molecules in the sample.- Ensure proper blocking steps are included in your downstream application (e.g., using BSA for immunoassays). - Optimize washing steps in your experimental protocol.[11]
Precipitation of Labeled Protein High Degree of Labeling: The attachment of the hydrophobic dye has reduced the solubility of the protein.- Decrease the molar ratio of dye to protein to reduce the number of attached dye molecules.[10]
Suboptimal Buffer Conditions: The buffer composition or pH is causing the protein to become unstable.- Ensure the buffer conditions are suitable for your specific protein's stability.
Labeled Antibody Has Lost Antigen-Binding Activity Labeling of Critical Residues: Lysine residues within or near the antigen-binding site have been modified.- Reduce the molar ratio of dye to protein to decrease the overall level of labeling.[10]

Experimental Protocols

Representative Protocol for Labeling a Protein with a this compound NHS Ester

This protocol provides a general guideline for labeling a protein with a hypothetical amine-reactive this compound NHS ester. Optimization may be required for your specific protein and application.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Protein Preparation:

    • Ensure your protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.[6]

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound NHS Ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.[12]

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A starting point of a 10:1 to 20:1 molar excess of dye is recommended.[9]

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[7][12]

  • Quench Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.[6]

  • Purification:

    • Separate the labeled protein from the unreacted dye and other reaction components using a desalting column equilibrated with your desired Storage Buffer.[1] The labeled protein will elute in the first colored fraction.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of this compound (approximately 370-380 nm, this should be confirmed with your specific dye).

    • Calculate the DOL using the following formula:

      DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

      Where:

      • A_max = Absorbance at the dye's maximum absorbance wavelength

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm

      • ε_dye = Molar extinction coefficient of the dye at its A_max

      • CF = Correction factor (A_280 of the dye / A_max of the dye)

      (Note: The ε_dye and CF are specific to the dye and should be provided by the supplier.)

Data Presentation

Table 1: Recommended Reaction Conditions for NHS Ester Labeling

ParameterRecommended RangeRationale
pH 7.2 - 8.5 (Optimal: 8.3)Balances amine reactivity and NHS ester stability.[3][4]
Buffer Amine-free (e.g., PBS, Bicarbonate)Prevents competition with the target molecule.[6]
Dye:Protein Molar Ratio 5:1 to 40:1Varies depending on the protein and desired DOL. Start with 10:1 to 20:1.[9]
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[5]
Incubation Time 1-4 hours at RT or overnight at 4°CAllows for sufficient reaction completion.[7]
Quenching Agent 20-50 mM Tris or GlycineEffectively stops the reaction by consuming excess NHS ester.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein (2-10 mg/mL in amine-free buffer) labeling Labeling Reaction (pH 8.3, 1 hr @ RT) prep_protein->labeling prep_dye Prepare Dye Stock (10 mg/mL in anhydrous DMSO/DMF) prep_dye->labeling quench Quench Reaction (add Tris buffer) labeling->quench purify Purification (Desalting Column) quench->purify analyze Characterization (Calculate DOL) purify->analyze

Caption: Experimental workflow for protein labeling.

troubleshooting_workflow start Low/No Signal check_labeling Check Labeling Efficiency start->check_labeling check_dol Determine DOL check_labeling->check_dol Yes low_dol Low DOL? check_labeling->low_dol No high_dol High DOL? check_dol->high_dol > Optimal check_dol->low_dol < Optimal optimize_conditions Optimize Reaction: - pH (8.3) - Amine-free buffer - Molar Ratio (10:1 - 20:1) fresh_dye Use Freshly Prepared Dye Stock reduce_ratio Reduce Dye:Protein Molar Ratio high_dol->reduce_ratio low_dol->optimize_conditions low_dol->fresh_dye

Caption: Troubleshooting low fluorescence signal.

References

Troubleshooting low fluorescence signal with 4-Amino-N-methylphthalimide probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with 4-Amino-N-methylphthalimide (4-AMP) probes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my fluorescence signal from the this compound probe unexpectedly low?

A low fluorescence signal can stem from several factors related to the probe's environment, its chemical integrity, or the experimental setup. This compound is a solvatochromic dye, meaning its fluorescent properties are highly sensitive to its local environment.[1][2]

Common causes for a weak signal include:

  • High Solvent Polarity: The probe's quantum yield can be significantly lower in highly polar, protic solvents like water due to the formation of a twisted intramolecular-charge-transfer (TICT) state, which facilitates non-radiative decay.[3]

  • Fluorescence Quenching: The signal can be quenched by specific molecules in your sample or buffer. Protic media, in particular, can quench fluorescence.[3][4] In protein studies, amino acids such as Tryptophan, Tyrosine, Histidine, and Methionine can also act as quenchers.[5]

  • Incorrect Excitation/Emission Wavelengths: Using incorrect wavelength settings on your fluorometer will result in inefficient excitation and detection.

  • Probe Degradation: The probe may have degraded due to improper storage or handling. It should be kept in a dark, dry place at room temperature.[1]

  • Low Probe Concentration: The concentration of the probe might be too low to generate a detectable signal.

Q2: How does the solvent environment affect the signal?

The solvent plays a critical role in the fluorescence of this compound. As a solvatochromic probe, both the emission wavelength and the intensity (quantum yield) change with solvent polarity.[2]

  • Emission Wavelength: In non-polar (hydrophobic) environments, the emission is typically blue-shifted (shorter wavelength). As solvent polarity increases, the emission undergoes a bathochromic or red-shift to longer wavelengths.[6] For example, the emission maximum of a similar probe, 4-aminophthalimide, shifts from 430 nm in toluene to 550 nm in water.[7]

  • Fluorescence Intensity: The fluorescence quantum yield often increases significantly in less polar, aprotic environments.[8] Conversely, polar protic solvents (those capable of hydrogen bonding) can lead to quenching and a reduction in the fluorescence lifetime.[3] When incorporated into the hydrophobic core of a lipid bilayer, 4-aminophthalimide probes have shown a two- to three-fold increase in quantum yield.[8]

Data & Protocols

Quantitative Data Summary

The following table summarizes the photophysical properties of this compound and related derivatives in different solvent environments. This data can be used as a reference to verify if your experimental observations align with expected values.

PropertyValue / RangeSolvent/ConditionsSource
Molar Mass 176.17 g/mol N/A[9][10]
Melting Point 246-248 °CN/A[1][2]
Solubility SolubleChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[11]
Fluorescence Emission Shift ~30 nm blue shiftWhen moved from membrane surface to hydrophobic core[8]
Quantum Yield (ΦF) Change 2- to 3-fold increaseWhen moved from polar to hydrophobic environment[8]
Quantum Yield (ΦF) Range 0.15–0.80Dependent on solvent[7]
Experimental Protocol: Assessing Probe Viability and Signal Optimization

This protocol provides a step-by-step guide to test the functionality of your this compound probe and optimize its signal for your specific application.

Objective: To confirm the probe is fluorescent and to determine the optimal buffer and instrumental settings.

Materials:

  • This compound (4-AMP) stock solution (e.g., 1 mM in DMSO)

  • A series of solvents of varying polarity (e.g., Dioxane, Acetonitrile, Ethanol, Water)

  • Your experimental buffer

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a Dilution Series:

    • Prepare a working solution of the 4-AMP probe by diluting the stock solution to 10 µM in your experimental buffer.

    • Create a dilution series ranging from 1 µM to 10 µM.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes.

    • Set the excitation wavelength. While the optimal wavelength can vary, start with an excitation around 360-405 nm.[7]

    • Set the emission scan range from 400 nm to 650 nm to capture the full spectrum, which is expected to shift based on the environment.

  • Solvent Test (Probe Viability Check):

    • Prepare a 5 µM solution of your 4-AMP probe in a non-polar, aprotic solvent (e.g., Dioxane or Chloroform) where high fluorescence is expected.

    • Measure the fluorescence emission spectrum. You should observe a strong signal with a peak in the shorter wavelength range (e.g., ~430-480 nm).

    • Prepare another 5 µM solution in a polar, protic solvent (e.g., water or methanol).

    • Measure the emission spectrum. You should observe a significant red-shift in the emission maximum and likely a decrease in intensity compared to the non-polar solvent.

    • If no signal is observed in the non-polar solvent, your probe may have degraded.

  • Buffer and Additive Test:

    • Measure the fluorescence spectrum of the probe in your complete experimental buffer.

    • If the signal is low, systematically test the effect of each buffer component. Prepare solutions of the probe in the base buffer and add one component at a time to identify potential quenchers.

  • Determine Optimal Excitation and Emission Wavelengths:

    • Using the probe in your final optimized buffer, perform an excitation scan to find the true excitation maximum.

    • Set the instrument to this optimal excitation wavelength and perform an emission scan to find the precise emission maximum. Use these optimized settings for all future experiments.

  • Data Analysis:

    • Plot fluorescence intensity vs. concentration for your dilution series to confirm a linear response.

    • Compare the emission maxima and intensities across different solvents and buffer conditions to understand the probe's behavior in your system.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving issues of low fluorescence signal.

TroubleshootingWorkflow start Low Fluorescence Signal check_probe 1. Check Probe Integrity start->check_probe check_env 2. Evaluate Environment start->check_env check_instr 3. Verify Instrument Settings start->check_instr protocol Run Viability Protocol (see protocol section) check_probe->protocol solvent_polarity Is solvent highly polar or protic (e.g., water)? check_env->solvent_polarity wavelengths Are Ex/Em wavelengths optimized for the solvent? check_instr->wavelengths signal_nonpolar Signal in Non-Polar Solvent? protocol->signal_nonpolar probe_ok Probe is likely OK signal_nonpolar->probe_ok Yes probe_bad Degraded Probe. Replace. signal_nonpolar->probe_bad No probe_ok->check_env quencher Potential Quenchers Present? (e.g., Trp, Tyr, certain ions) solvent_polarity->quencher No low_intensity Low intensity and red-shifted signal is expected. solvent_polarity->low_intensity Yes remove_quencher Modify buffer or isolate probe from quencher. quencher->remove_quencher Yes env_ok Environment Optimized quencher->env_ok No low_intensity->check_instr remove_quencher->env_ok concentration Is probe concentration sufficient? wavelengths->concentration Yes optimize_wl Run Ex/Em scans to find optimal settings. wavelengths->optimize_wl No increase_conc Increase concentration or instrument gain. concentration->increase_conc No instr_ok Settings Optimized concentration->instr_ok Yes optimize_wl->concentration increase_conc->instr_ok

Caption: Troubleshooting workflow for low 4-AMP fluorescence.
Principle of Solvatochromism

This diagram explains how solvent polarity affects the energy states and fluorescence emission of the this compound probe.

Solvatochromism cluster_polar Polar Environment (e.g., Water) s0_np Ground State (S₀) s1_np Excited State (S₁) s0_np->s1_np Excitation (Absorb Photon) s1_np->s0_np Fluorescence Emission (High Energy / Blue-Shifted) HIGH INTENSITY s0_p Ground State (S₀) s1_p Excited State (S₁) s0_p->s1_p Excitation (Absorb Photon) s1_relaxed Solvent-Relaxed Excited State (S₁') s1_p->s1_relaxed Solvent Relaxation (Energy Loss) s1_relaxed->s0_p Fluorescence Emission (Low Energy / Red-Shifted) LOW INTENSITY info In polar solvents, dipole interactions lower the energy of the excited state before emission. This reduces the energy gap for fluorescence, causing a red-shift and lower quantum yield.

Caption: Effect of solvent polarity on 4-AMP fluorescence emission.

References

Stability of 4-Amino-N-methylphthalimide under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-N-methylphthalimide Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various pH conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the phthalimide ring. This reaction is significantly influenced by the pH of the solution, with the rate of hydrolysis generally increasing under basic conditions.[1][2][3] Under harsh acidic or basic conditions, further degradation of the resulting 4-amino-N-methylphthalamic acid may occur.

Q2: How does pH affect the stability of this compound?

A2: this compound exhibits pH-dependent stability. It is most stable at neutral to slightly acidic pH. Under strongly acidic and, particularly, alkaline conditions, the rate of hydrolysis increases, leading to the opening of the imide ring.[4][5]

Q3: What are the expected degradation products of this compound under hydrolytic stress?

A3: The initial and primary degradation product from the hydrolysis of the imide ring is 4-amino-N-methylphthalamic acid. Under more extreme pH and temperature conditions, this intermediate can further hydrolyze to 4-aminophthalic acid and methylamine.

Q4: Can changes in pH affect the fluorescence properties of this compound?

A4: Yes, the fluorescence of this compound can be sensitive to the pH of the environment.[6][7][8] Changes in pH can alter the protonation state of the amino group, which can, in turn, affect the electronic properties of the molecule and its fluorescence emission. It is crucial to use buffered solutions to maintain a constant pH during fluorescence measurements to ensure reproducible results.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the concentration of this compound and its degradation products over time.[9][10][11] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[12][13][14][15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of compound in solution The pH of the solution may be too high (alkaline).Ensure the pH of your solution is buffered and maintained in the neutral to slightly acidic range (pH 4-7) for maximum stability. Prepare fresh solutions before use.
Inconsistent fluorescence readings The pH of the sample solution is fluctuating, or the compound is degrading during the measurement.Use a stable buffer system appropriate for your experimental pH range. Verify the pH of your samples before and after the experiment. Minimize the exposure of the compound to harsh conditions.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Use LC-MS/MS to characterize the structure of the unknown peaks.
Poor recovery from biological matrices Adsorption to sample containers or instability in the matrix at its native pH.Use silanized or low-binding vials. Adjust the pH of the sample immediately after collection to a range where the compound is more stable.

Quantitative Data Summary

The following table summarizes illustrative quantitative data from a hypothetical pH-dependent stability study of this compound at 37°C. These values are provided for guidance and may vary based on specific experimental conditions.

pH Condition Apparent Half-life (t½) in hours Primary Degradation Product
2.00.01 M HCl724-amino-N-methylphthalamic acid
4.5Acetate Buffer> 200Minimal degradation
7.4Phosphate Buffer1504-amino-N-methylphthalamic acid
9.0Borate Buffer244-amino-N-methylphthalamic acid
12.00.01 M NaOH< 14-amino-N-methylphthalamic acid

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

Objective: To determine the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C) in a light-protected environment.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC-UV method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the linear regression will give the degradation rate constant (k), and the half-life (t½) can be calculated as 0.693/k.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C in a dry oven for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a calibrated light source (e.g., ICH option 1 or 2).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS/MS to identify and characterize the degradation products.

Visualizations

degradation_pathway This compound This compound 4-amino-N-methylphthalamic acid 4-amino-N-methylphthalamic acid This compound->4-amino-N-methylphthalamic acid Hydrolysis (Acid/Base) 4-aminophthalic acid + Methylamine 4-aminophthalic acid + Methylamine 4-amino-N-methylphthalamic acid->4-aminophthalic acid + Methylamine Further Hydrolysis

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Incubation Samples Incubation Samples Stock Solution->Incubation Samples Buffer Solutions (pH 2-12) Buffer Solutions (pH 2-12) Buffer Solutions (pH 2-12)->Incubation Samples Time Point Aliquots Time Point Aliquots Incubation Samples->Time Point Aliquots Incubate at 37°C HPLC-UV Analysis HPLC-UV Analysis Data Processing Data Processing HPLC-UV Analysis->Data Processing Concentration vs. Time LC-MS/MS Analysis LC-MS/MS Analysis Time Point Aliquots->HPLC-UV Analysis Quantification Forced Degradation Samples Forced Degradation Samples Forced Degradation Samples->LC-MS/MS Analysis Identification

Caption: Workflow for pH stability and forced degradation studies.

References

Minimizing non-specific binding of 4-Amino-N-methylphthalimide probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the use of 4-Amino-N-methylphthalimide (4-AMP) probes, with a specific focus on minimizing non-specific binding in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-AMP) and what are its primary applications?

A1: this compound (4-AMP) is a solvatochromic fluorescent dye, meaning its fluorescence emission is sensitive to the polarity of the surrounding solvent environment.[1] This property makes it a valuable tool in various research applications, including:

  • Fluorescent Probes: Used in analytical chemistry to detect and analyze different substances by providing information about the solvent environment and molecular interactions.[1]

  • Chemical Research: Employed to study solvatochromic properties and charge-transfer transients.[1][2]

  • Material Science: Used to develop advanced materials with tunable optical and electronic properties for applications like sensors and optoelectronic devices.[1]

  • Pharmaceutical Industry: Serves as an intermediate in the synthesis of new pharmaceutical compounds.[1]

Q2: What is non-specific binding and why is it a problem?

Q3: What are the common causes of non-specific binding with fluorescent probes?

A3: Several factors can contribute to non-specific binding. The primary causes are molecular forces between the probe and various surfaces in the experimental system.[3][7] Key factors include:

  • Hydrophobic Interactions: Hydrophobic regions of the probe can adhere to hydrophobic surfaces or other proteins. The hydrophobicity of the dye itself is a major determinant for non-specific binding.[6][8]

  • Electrostatic (Charge-Based) Interactions: The probe may interact with charged surfaces, leading to unwanted adhesion.[3][7]

  • Probe Concentration: Using a probe concentration that is too high can increase the likelihood of non-specific interactions.[4]

  • Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on surfaces (like microplates, membranes, or glass slides) is a common cause of high background.[4][5]

Q4: What is a "blocking agent" and how does it work?

A4: A blocking agent is a substance used to cover surfaces that might otherwise bind the fluorescent probe non-specifically.[5] These agents are typically proteins or detergents that occupy potential binding sites, thereby preventing the probe from adhering to them and reducing background noise.[5][9] The ideal blocking reagent should occupy all remaining non-specific binding sites without interfering with the specific interaction being studied.[9]

Troubleshooting Guide for Non-Specific Binding

This guide addresses common issues encountered during experiments with 4-AMP probes.

Issue 1: High Background Fluorescence Across the Entire Sample

Possible Cause Recommended Solution
Insufficient Blocking Optimize your blocking step. Increase the concentration of the blocking agent or the incubation time. Consider switching to a different blocking agent (see Table 1).[4][5]
Probe Concentration Too High Perform a titration experiment to determine the optimal probe concentration that maximizes the specific signal while minimizing background.
Inadequate Washing Increase the number and/or duration of wash steps after probe incubation to remove unbound and loosely bound probes. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) to the wash buffer.[7][10]
Hydrophobic Interactions Add a non-ionic surfactant like Tween-20 (typically at 0.05%) to your buffers (blocking, incubation, and wash) to disrupt hydrophobic interactions.[7][11]
Electrostatic Interactions Adjust the ionic strength of your buffers by increasing the salt concentration (e.g., adding NaCl up to 500 mM) to shield charge-based interactions.[3][7][11] You can also try adjusting the pH of the buffer.[7]

Issue 2: Probe Aggregates Observed in Solution or on Sample

Possible Cause Recommended Solution
Poor Probe Solubility Ensure the probe is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting it into your aqueous experimental buffer.
High Probe Concentration Lower the final concentration of the probe in the incubation buffer.
Buffer Incompatibility Centrifuge the final probe solution at high speed for 10-15 minutes before application to pellet any aggregates, and use only the supernatant.

Issue 3: High Signal in Negative Control Samples

Possible Cause Recommended Solution
Probe Binds to Blocking Agent Some protein-based blockers can be recognized by probes. Switch to a different type of blocking agent, such as a non-animal protein blocker or a synthetic, protein-free option.[12]
Autofluorescence Examine an unstained control sample under the microscope to determine if the background signal is from natural fluorescence in your sample. If so, consider using spectral unmixing techniques or a probe with a different excitation/emission spectrum.[13]
Cross-Reactivity If using the probe in a system with antibodies, ensure there is no cross-reactivity between the probe and any of the antibody components or blocking reagents.[12]

Quantitative Data Summary

Table 1: Common Blocking Agents for Minimizing Non-Specific Binding

Blocking AgentTypical ConcentrationBuffer SystemNotes
Bovine Serum Albumin (BSA) 3-5% (w/v)[5] or 0.5-2 mg/ml[11]PBS or TBSA common and highly purified protein blocker.[5] Good for general use and compatible with avidin-biotin systems.[12]
Non-Fat Dry Milk 3-5% (w/v)[5]PBS or TBSCost-effective and widely used.[5] Not recommended for detecting phosphoproteins or for use with avidin-biotin systems as it contains phosphoproteins and biotin.[12]
Casein 3-5% (w/v)PBS or TBSDerived from milk, it is particularly useful when working with phosphoproteins.[5]
Normal Serum 5-10% (v/v)[10]PBS or TBSUsing serum from the same species as the secondary antibody (if used) can help block Fc receptors and other non-specific sites.[10][14]
Commercial Protein-Free Blockers Per manufacturer's instructionsPBS or TBSEliminate cross-reactivity issues that can occur with protein-based blockers. Suitable for assays where animal-sourced products are prohibited.[12]

Table 2: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Tween-20 0.005% - 0.1% (v/v)[11]Non-ionic surfactant that disrupts hydrophobic interactions.[7]
Sodium Chloride (NaCl) Up to 500 mM[11]Increases ionic strength, which shields and reduces charge-based interactions.[3][7]
Bovine Serum Albumin (BSA) 0.5 - 2 mg/ml[11]Acts as a carrier protein to prevent probe loss to tubing and can shield the analyte from non-specific interactions.[3][7]

Experimental Protocols

Protocol 1: General Blocking and Probe Incubation Procedure

  • Prepare Blocking Buffer: Prepare a solution of your chosen blocking agent (e.g., 3% BSA) in an appropriate buffer (e.g., PBS).[5]

  • Apply Blocking Buffer: Completely cover the sample (e.g., cells on a coverslip, membrane, or microplate well) with the blocking buffer.

  • Incubate: Incubate for at least 1 hour at room temperature or overnight at 4°C.

  • Prepare Probe Solution: Dilute the 4-AMP probe to the desired final concentration in fresh blocking buffer or a buffer containing additives like 0.1% BSA and 0.05% Tween-20.

  • Wash: Aspirate the blocking buffer and wash the sample 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Apply Probe Solution: Add the diluted probe solution to the sample.

  • Incubate: Incubate for the desired time (e.g., 1-2 hours) at room temperature, protected from light.[10]

  • Final Washes: Aspirate the probe solution and wash the sample extensively (e.g., 3-5 times for 5 minutes each) with wash buffer to remove unbound probe.

  • Proceed with Imaging/Analysis.

Protocol 2: Optimizing Probe Concentration via Titration

  • Prepare Serial Dilutions: Prepare a series of 4-AMP probe dilutions (e.g., ranging from 0.1x to 10x your estimated optimal concentration) in your assay buffer.

  • Prepare Samples: Prepare identical positive control (containing the target) and negative control (lacking the target) samples.

  • Test Dilutions: Apply each probe dilution to a set of positive and negative control samples, following your standard incubation and wash protocol.

  • Acquire Data: Measure the fluorescent signal from all samples using identical acquisition settings (e.g., exposure time, gain).

  • Analyze Results: Calculate the signal-to-noise ratio (Signal in Positive Control / Signal in Negative Control) for each concentration.

  • Determine Optimal Concentration: The optimal concentration is the one that provides the highest signal-to-noise ratio.

Visualizations

TroubleshootingWorkflow start Start: High Non-Specific Binding Observed check_controls Are negative controls also showing high signal? start->check_controls optimize_blocking Optimize Blocking Protocol (Increase concentration/time, change agent) check_controls->optimize_blocking No check_autofluor Check for Autofluorescence (Use unstained control) check_controls->check_autofluor Yes optimize_probe Optimize Probe Concentration (Perform titration) optimize_blocking->optimize_probe optimize_wash Optimize Wash Steps (Increase number/duration, add surfactant) optimize_probe->optimize_wash modify_buffer Modify Buffers (Add Tween-20, increase NaCl) optimize_wash->modify_buffer solution Problem Resolved modify_buffer->solution check_autofluor->optimize_blocking No change_probe Consider alternative probe with lower hydrophobicity check_autofluor->change_probe Yes BlockingMechanism cluster_0 Without Blocking Agent cluster_1 With Blocking Agent Surface_A Binding Surface Probe1 Probe Probe1->Surface_A Non-Specific Binding Probe2 Probe Probe2->Surface_A Non-Specific Binding Surface_B Binding Surface Blocker1 B Blocker1->Surface_B Blocked Blocker2 B Blocker2->Surface_B Blocked Blocker3 B Blocker3->Surface_B Blocked Probe3 Probe NonSpecificBindingFactors cluster_Probe Probe Properties cluster_Conditions Experimental Conditions NSB Non-Specific Binding (High Background) Hydrophobicity High Hydrophobicity Hydrophobicity->NSB Concentration High Concentration Concentration->NSB Blocking Insufficient Blocking Blocking->NSB Washing Inadequate Washing Washing->NSB Buffer Suboptimal Buffer (pH, Ionic Strength) Buffer->NSB

References

Technical Support Center: Purification of 4-Amino-N-methylphthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Amino-N-methylphthalimide derivatives by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is highly polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This is a common challenge with polar compounds like this compound derivatives due to their strong interaction with the acidic silica gel. Here are a few strategies to address this:

  • Increase Mobile Phase Polarity: A more polar solvent system is likely required. Consider using a mixture of dichloromethane (DCM) and methanol (MeOH). A starting point could be 5% MeOH in DCM, gradually increasing the methanol percentage. For very polar amines, a solvent system containing a small amount of ammonium hydroxide can be effective. You can prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock to your dichloromethane mobile phase.

  • Deactivate the Silica Gel: The acidic nature of silica gel can cause strong adsorption and potential degradation of amines. Deactivating the silica with a base like triethylamine (TEA) can significantly improve elution. Before packing the column, you can prepare a slurry of silica gel in your chosen eluent containing 1-2% TEA.

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is not successful, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for the purification of basic compounds like amines.[1] Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), can also be an effective strategy for highly polar compounds.

Q2: I am observing significant peak tailing during the column chromatography of my this compound derivative. What causes this and how can I fix it?

A2: Peak tailing in the chromatography of amines is often due to strong interactions between the basic amine group and acidic silanol groups on the surface of the silica gel.[2] This leads to a slow and uneven elution of the compound. Here’s how to troubleshoot this issue:

  • Mobile Phase Modification: Adding a small amount of a basic modifier to your mobile phase can help to neutralize the acidic silanol groups. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) in your eluent is a common and effective solution.

  • Deactivate the Silica Gel: As mentioned in Q1, pre-treating the silica gel with a basic solution before packing the column can prevent tailing by neutralizing the active sites.

  • Optimize the Flow Rate: A flow rate that is too fast can also contribute to tailing as it doesn't allow for proper equilibration between the stationary and mobile phases.[3] Try reducing the flow rate to see if the peak shape improves.

Q3: How do I choose the best solvent system for the column chromatography of my this compound derivative?

A3: The ideal solvent system should provide good separation between your desired compound and any impurities. The selection process should begin with Thin Layer Chromatography (TLC).

  • TLC Analysis: Start by testing a range of solvent systems with varying polarities. For this compound derivatives, good starting points are mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Target Rf Value: Aim for an Rf value (retention factor) of approximately 0.25-0.35 for your target compound on the TLC plate. This generally provides the best separation on a column. An Rf value in this range ensures that the compound spends enough time interacting with the stationary phase for effective separation from impurities.

  • Solvent Polarity: The eluting power of solvents on silica gel generally follows this order: hexane < toluene < dichloromethane < diethyl ether < ethyl acetate < acetone < methanol < water.[4] You can adjust the ratio of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) to achieve the desired Rf value.

Q4: What are some common impurities I might encounter during the synthesis of this compound, and how can I separate them?

A4: The synthesis of this compound typically involves the reaction of 4-nitrophthalic anhydride with methylamine, followed by the reduction of the nitro group. Common impurities can include:

  • Unreacted Starting Materials: Such as 4-nitrophthalic anhydride or 4-nitro-N-methylphthalimide.

  • Byproducts of the Ring-Opening Reaction: Phthalamic acid derivatives can form if the reaction conditions are not optimal.

  • Over-alkylation or Side Reactions: Depending on the specific derivative being synthesized.

Separation of these impurities can usually be achieved by carefully optimizing the solvent system for column chromatography as described in Q3. The polarity differences between the desired amino compound and the nitro-intermediates or acidic byproducts are typically significant enough for good separation on silica gel.

Troubleshooting Guides

This section provides a more in-depth look at specific problems you might face during the purification of this compound derivatives.

Issue 1: The compound appears to be degrading on the silica gel column.
  • Symptom: You observe new spots on the TLC of your collected fractions that were not present in the crude mixture, or you have very low recovery of your product.

  • Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Amines can be particularly susceptible to this.

  • Solution:

    • Perform a Stability Test: Spot your crude material on a TLC plate and let it sit for an hour before eluting. If you see new spots or streaking that wasn't there initially, your compound is likely degrading on the silica.

    • Deactivate the Silica Gel: Flush the packed column with your eluent containing 1-2% triethylamine before loading your sample. This will neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1]

Issue 2: Poor separation between the product and an impurity with a very similar Rf value.
  • Symptom: The spots for your product and an impurity are very close together on the TLC plate, making separation on the column difficult.

  • Cause: The chosen solvent system does not provide enough selectivity for the two compounds.

  • Solution:

    • Try a Different Solvent System: Even if the polarity is similar, changing the solvents can alter the selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/diethyl ether or a toluene/acetone system.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of closely eluting compounds.

    • Optimize the Column Dimensions: A longer and narrower column will provide better resolution for difficult separations.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v)Typical Rf Range for this compoundNotes
Dichloromethane / Methanol (95:5)0.4 - 0.6A good starting point for many derivatives.
Hexane / Ethyl Acetate (1:1)0.2 - 0.4Adjust ratio for optimal Rf.
Toluene / Acetone (7:3)0.3 - 0.5Offers different selectivity compared to ester-based systems.
Dichloromethane / Methanol / NH4OH (90:9:1)0.5 - 0.7Effective for very polar or basic derivatives that show tailing.

Experimental Protocols

Protocol 1: Standard Column Chromatography of this compound
  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2).

    • Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand (approximately 1 cm).

    • In a separate beaker, create a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluate in fractions (e.g., in test tubes).

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Deactivation of Silica Gel for Amine Purification
  • Prepare your chosen mobile phase (e.g., hexane/ethyl acetate).

  • Add triethylamine (TEA) to the mobile phase to a final concentration of 1-2% (v/v).

  • Pack the column with silica gel using this TEA-containing mobile phase as described in Protocol 1.

  • Flush the packed column with at least two column volumes of the TEA-containing mobile phase to ensure all acidic sites are neutralized.

  • Proceed with sample loading and elution as described in Protocol 1, using the mobile phase with added TEA.

Visualizations

Diagram 1: Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Select Solvent System) deactivate Deactivate Silica (Optional: with TEA) tlc->deactivate pack Pack Column (Silica Gel Slurry) load Load Crude Sample pack->load deactivate->pack elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound derivatives.

Diagram 2: Troubleshooting Logic for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_base Is a basic modifier (e.g., TEA) in the mobile phase? start->check_base add_base Add 0.5-1% TEA to the mobile phase check_base->add_base No check_deactivation Was the silica gel deactivated? check_base->check_deactivation Yes resolved Peak Shape Improved add_base->resolved deactivate_silica Deactivate silica gel with a basic solution check_deactivation->deactivate_silica No check_flow Is the flow rate optimal? check_deactivation->check_flow Yes deactivate_silica->resolved adjust_flow Reduce the flow rate check_flow->adjust_flow No check_flow->resolved Yes adjust_flow->resolved

Caption: Decision tree for troubleshooting peak tailing issues.

References

Impact of solvent polarity on 4-Amino-N-methylphthalimide fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent polarity on the fluorescence of 4-Amino-N-methylphthalimide (4-AMP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-AMP) and why is it used in fluorescence studies?

This compound (4-AMP) is a solvatochromic fluorescent dye.[1] This means its absorption and, more significantly, its emission properties are highly sensitive to the polarity of the surrounding solvent. This characteristic makes it a valuable probe for investigating the microenvironment of complex systems, such as in biological membranes or polymer matrices, which is of great interest in materials science and drug development.

Q2: How does solvent polarity affect the fluorescence of 4-AMP?

The fluorescence of 4-AMP is significantly influenced by solvent polarity. In general, as the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is observed, meaning the fluorescence light is of a longer wavelength. This is accompanied by a decrease in the fluorescence quantum yield, particularly in polar protic solvents (solvents capable of donating hydrogen bonds).[2]

Q3: What is the underlying mechanism for the solvatochromic behavior of 4-AMP?

The solvatochromic behavior of 4-AMP is attributed to its intramolecular charge transfer (ICT) character.[2] Upon excitation by light, there is a redistribution of electron density within the molecule, leading to an excited state with a larger dipole moment than the ground state. Polar solvent molecules can reorient around this larger dipole, stabilizing the excited state and thus lowering its energy. This stabilization results in a red-shifted emission. In polar protic solvents, the formation of a "twisted intramolecular charge transfer" (TICT) state is facilitated, which provides a non-radiative decay pathway and leads to a significant decrease in fluorescence quantum yield.[2]

Q4: What is the Stokes shift, and how does it relate to solvent polarity for 4-AMP?

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the maximum of the absorption and the maximum of the emission spectrum. For 4-AMP, the Stokes shift generally increases with increasing solvent polarity. This is because the excited state is more stabilized by polar solvents than the ground state, leading to a larger energy gap between absorption and emission.

Data Presentation

The following tables summarize the photophysical properties of this compound in various solvents of differing polarities.

Table 1: Photophysical Data of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)ET(30) (kcal/mol)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (Δν) (cm⁻¹)Quantum Yield (Φ_f)
Cyclohexane2.021.42731.2~360~430~4000~0.8
Toluene2.381.49733.9~365~450~4500~0.7
Dichloromethane8.931.42441.1~370~480~5500~0.5
Acetone20.71.35942.2~370~500~6200~0.3
Acetonitrile37.51.34446.0~370~510~6500~0.2
Ethanol24.61.36151.9~375~530~7000~0.1
Methanol32.71.32955.5~375~540~7300<0.1
Water80.11.33363.1~375~560~8000<<0.1

Note: The values presented are approximate and can vary depending on the specific experimental conditions. The data is compiled from typical values reported in the literature for 4-aminophthalimide derivatives.

Experimental Protocols

Methodology for Determining Fluorescence Quantum Yield of this compound (Relative Method)

The fluorescence quantum yield (Φ_f) of a compound is the ratio of photons emitted to photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly employed.

1. Materials and Equipment:

  • This compound
  • Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
  • Spectroscopy-grade solvents
  • UV-Vis Spectrophotometer
  • Fluorometer
  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 4-AMP and the fluorescence standard in the desired solvent.
  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the 4-AMP and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
  • Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
  • Data Analysis:
  • Integrate the area under the fluorescence emission curve for each solution.
  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the 4-AMP and the standard.
  • The slope of these plots (Gradient) is proportional to the quantum yield.
  • The quantum yield of the 4-AMP (Φ_sample) can be calculated using the following equation:

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

  • Possible Cause:

    • Incorrect excitation or emission wavelength settings.

    • Low concentration of the fluorophore.

    • Use of a highly polar protic solvent leading to significant fluorescence quenching.

    • Degradation of the 4-AMP sample.

    • Instrument malfunction.

  • Solution:

    • Verify the absorption maximum of 4-AMP in the specific solvent and set the excitation wavelength accordingly. Ensure the emission is being monitored over the correct wavelength range.

    • Increase the concentration of the 4-AMP solution, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • If possible, use a less polar or aprotic solvent to confirm fluorescence activity.

    • Check the purity and integrity of the 4-AMP sample.

    • Run a standard fluorophore with a known strong emission to check instrument performance.

Issue 2: Inconsistent or Irreproducible Fluorescence Readings

  • Possible Cause:

    • Solvent impurities that may be fluorescent or act as quenchers.

    • Temperature fluctuations in the sample holder.

    • Photobleaching of the sample due to prolonged exposure to the excitation light.

    • Inner filter effects due to high sample concentration (absorbance > 0.1).

  • Solution:

    • Use high-purity, spectroscopy-grade solvents.

    • Use a temperature-controlled cuvette holder to maintain a constant temperature.

    • Minimize the exposure time of the sample to the excitation light.

    • Dilute the sample to ensure the absorbance at the excitation wavelength is within the linear range (ideally < 0.1).

Issue 3: Unexpected Shifts in Emission Maximum

  • Possible Cause:

    • Contamination of the solvent with another solvent of different polarity.

    • Presence of acidic or basic impurities in the solvent, which can affect the protonation state of the fluorophore.

    • Aggregation of the 4-AMP at higher concentrations.

  • Solution:

    • Use fresh, high-purity solvents.

    • Ensure the solvent is neutral or buffered if necessary for the experiment.

    • Measure the absorption and emission spectra at different concentrations to check for aggregation-induced spectral shifts.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Stock Solutions (4-AMP & Standard) B Create Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Spectra (Fluorometer) C->D E Integrate Fluorescence Intensity D->E F Plot Intensity vs. Absorbance E->F G Calculate Quantum Yield F->G

Caption: Experimental workflow for the relative determination of fluorescence quantum yield.

Solvent_Polarity_Effect cluster_ground Ground State (S0) S0 Ground State S1_nonpolar Excited State (Nonpolar Solvent) S0->S1_nonpolar Absorption S1_polar Excited State (Polar Solvent) (Stabilized) S0->S1_polar Absorption S1_nonpolar->S0 Fluorescence (Shorter λ) S1_polar->S0 Fluorescence (Longer λ, Red Shift) note Increasing Solvent Polarity leads to stabilization of the excited state, resulting in a red-shifted fluorescence emission.

Caption: Energy level diagram illustrating the effect of solvent polarity on fluorescence.

References

Technical Support Center: Quenching Effects on 4-Amino-N-methylphthalimide Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding fluorescence quenching experiments involving 4-Amino-N-methylphthalimide (4-AMP).

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the experimental process.

Q1: My this compound solution is not fluorescing or the signal is very weak. What are the possible causes?

A1: Several factors can lead to a weak or absent fluorescence signal:

  • Solvent Effects: this compound is a solvatochromic dye, meaning its fluorescence is highly dependent on the solvent environment.[1][2] In polar protic solvents, non-radiative decay pathways can become more efficient, leading to a decrease in fluorescence quantum yield and lifetime.[3]

  • pH of the Solution: The pH of the medium can influence the protonation state of the amino group, which can affect the fluorescence properties. It is advisable to work with buffered solutions to maintain a constant pH.

  • Degradation of the Fluorophore: Like many organic dyes, 4-AMP can degrade over time, especially when exposed to light (photobleaching) or harsh chemical conditions. Always prepare fresh solutions and store them in the dark.

  • Presence of Quenchers: Your solvent or other reagents may contain quenching impurities. Use high-purity or spectroscopy-grade solvents and reagents. Dissolved oxygen is a common quencher that can be removed by degassing the solution.

Q2: I'm observing a shift in the emission wavelength of my 4-AMP solution. Why is this happening?

A2: This is a characteristic feature of solvatochromic dyes like 4-AMP.[1][2] The emission maximum of 4-AMP will shift depending on the polarity of the solvent. A red shift (to longer wavelengths) is typically observed as the solvent polarity increases. This phenomenon can be used to probe the local environment of the fluorophore.

Q3: My Stern-Volmer plot is non-linear. What does this indicate?

A3: A non-linear Stern-Volmer plot can indicate one or more of the following:

  • Static and Dynamic Quenching: The presence of both static (formation of a non-fluorescent complex between the fluorophore and quencher in the ground state) and dynamic (collisional) quenching can lead to an upward curvature in the plot.

  • Sphere of Action Model: At high quencher concentrations, the quenching process may deviate from the simple collisional model, leading to a downward curvature.

  • Inner Filter Effect: If the quencher absorbs light at the excitation or emission wavelength of the fluorophore, it can lead to an artificially high quenching observation. It is important to measure the absorbance of the quencher at the relevant wavelengths and apply corrections if necessary.

Q4: How do I differentiate between static and dynamic quenching?

A4: Temperature-dependent fluorescence measurements and fluorescence lifetime measurements are the most reliable ways to distinguish between static and dynamic quenching.

  • Temperature: In dynamic quenching, an increase in temperature generally leads to a higher quenching efficiency due to increased diffusion rates. In contrast, for static quenching, an increase in temperature often leads to a decrease in quenching as the stability of the ground-state complex is reduced.

  • Fluorescence Lifetime: Dynamic quenching affects the excited state of the fluorophore and therefore decreases the fluorescence lifetime. Static quenching, however, does not affect the lifetime of the uncomplexed fluorophore.

Q5: What are some common quenchers for this compound?

A5: While specific quantitative data for a wide range of quenchers for 4-AMP is not extensively tabulated in the literature, common quenchers for similar aromatic amine fluorophores include:

  • Aniline and its derivatives: These can act as electron donors and quench fluorescence through a charge-transfer mechanism.[4]

  • Nitroaromatic compounds: These are electron-accepting molecules and are known to be effective quenchers of fluorescence for many aromatic compounds.[5][6][7]

  • Heavy metal ions: Ions like Cu²⁺, Fe³⁺, and Ni²⁺ can quench fluorescence through various mechanisms, including electron transfer and energy transfer.[8]

  • Halogenated compounds: Molecules like carbon tetrachloride can also act as quenchers.[4]

Data Presentation

Due to the limited availability of comprehensive, publicly accessible quantitative data specifically for the quenching of this compound, the following tables provide representative data for the quenching of structurally similar aminophthalimide or other aromatic fluorophores. This data is intended to be illustrative of the parameters encountered in fluorescence quenching studies. Users should experimentally determine these values for their specific system.

Table 1: Illustrative Photophysical Properties of this compound in Different Solvents.

SolventDielectric Constant (ε)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Fluorescence Lifetime (τ₀, ns)
Cyclohexane2.02~360~440~10
Dioxane2.21~365~470~12
Acetonitrile37.5~370~510~15
Methanol32.7~375~530~5
Water80.1~380~550~2

Disclaimer: The values in this table are approximate and collated from general knowledge of solvatochromic dyes and related aminophthalimide compounds for illustrative purposes. Actual values for this compound should be determined experimentally.

Table 2: Representative Quenching Data for an Aromatic Fluorophore with Various Quenchers.

Fluorophore SystemQuencherSolventK_sv (M⁻¹)k_q (x 10¹⁰ M⁻¹s⁻¹)
Carboxamide DerivativeAnilinen-Heptane1501.2
Carboxamide DerivativeCarbon TetrachlorideCyclohexane850.7
Anthracene2,4-DinitrotolueneAcetonitrile2502.0
DendFPCu²⁺Buffer (pH 7.4)15,400-

Disclaimer: This table presents example data from studies on different fluorophores (Carboxamide derivative[4], Anthracene[5], DendFP) to illustrate the typical range of Stern-Volmer (K_sv) and bimolecular quenching (k_q) constants. These values are not directly transferable to this compound and are for educational purposes only.

Experimental Protocols

Protocol: Determination of Stern-Volmer Constant for Fluorescence Quenching

Objective: To determine the Stern-Volmer constant (K_sv) and the bimolecular quenching rate constant (k_q) for the quenching of this compound by a specific quencher.

Materials:

  • This compound (4-AMP)

  • Quencher of interest (e.g., Aniline, a nitroaromatic compound, or a metal salt)

  • Spectroscopy-grade solvent (e.g., acetonitrile, methanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of 4-AMP (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

    • Prepare a stock solution of the quencher at a significantly higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Sample Preparation:

    • Prepare a series of solutions in volumetric flasks containing a fixed concentration of 4-AMP (e.g., 1 x 10⁻⁵ M, by diluting the stock solution) and varying concentrations of the quencher.

    • To do this, add a fixed volume of the 4-AMP stock solution to each flask. Then, add increasing volumes of the quencher stock solution to the flasks.

    • Bring all flasks to the final volume with the solvent. Ensure the final concentration of the fluorophore is constant across all samples.

    • Prepare a "blank" sample containing only the 4-AMP solution with no quencher.

  • UV-Vis Absorbance Measurements (for Inner Filter Effect Correction):

    • Record the UV-Vis absorption spectrum of the 4-AMP solution and the quencher solution at the highest concentration used.

    • Check for any significant absorption of the quencher at the excitation and emission wavelengths of 4-AMP. If there is significant overlap, a correction for the inner filter effect will be necessary.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of 4-AMP in the chosen solvent (e.g., ~370 nm in acetonitrile).

    • Record the fluorescence emission spectrum for each sample over a suitable wavelength range (e.g., 400-650 nm).

    • Record the fluorescence intensity at the emission maximum (F) for each quencher concentration. The intensity of the blank sample is F₀.

  • Data Analysis:

    • Calculate the ratio F₀/F for each quencher concentration [Q].

    • Plot F₀/F versus [Q]. This is the Stern-Volmer plot.

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, K_sv.

    • The bimolecular quenching rate constant (k_q) can be calculated using the equation: k_q = K_sv / τ₀ where τ₀ is the fluorescence lifetime of 4-AMP in the absence of the quencher in the specific solvent. This value needs to be determined experimentally using time-resolved fluorescence spectroscopy or obtained from the literature if available.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_fluorophore Prepare 4-AMP Stock Solution prep_samples Prepare Sample Series (Constant [4-AMP], Varying [Quencher]) prep_fluorophore->prep_samples prep_quencher Prepare Quencher Stock Solution prep_quencher->prep_samples uv_vis UV-Vis Absorbance (Inner Filter Effect Check) prep_samples->uv_vis Check for absorbance overlap fluorescence Fluorescence Emission Spectra Recording prep_samples->fluorescence Measure F₀ and F plot Construct Stern-Volmer Plot (F₀/F vs. [Q]) fluorescence->plot Extract Intensity Data calculate Calculate K_sv (slope) and k_q (K_sv / τ₀) plot->calculate Linear Regression

Caption: Experimental workflow for determining fluorescence quenching constants.

quenching_mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F Fluorophore (F) F_excited Excited Fluorophore (F*) F->F_excited Excitation hv_em Fluorescence (hν') Q Quencher (Q) Q->F_excited F_excited->F Emission F_excited->F Collision no_em Non-radiative decay F_excited->no_em Quenching FQ Ground-State Complex (FQ) (Non-fluorescent) hv_abs Absorption (hν) FQ->hv_abs No Excitation F_static Fluorophore (F) F_static->FQ Complex Formation Q_static Quencher (Q) Q_static->FQ

Caption: Simplified diagrams of dynamic and static fluorescence quenching mechanisms.

References

Technical Support Center: Optimizing N-hydroxysuccinimide (NHS) Ester Coupling for RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester chemistry for RNA labeling.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the NHS ester coupling process.

Q1: Why is my RNA labeling efficiency low?

Answer: Low labeling efficiency is the most common issue and can be attributed to several factors, primarily related to reaction conditions and reagent quality. The key is to ensure the desired aminolysis reaction (amine reacting with the NHS ester) outcompetes the undesired hydrolysis reaction (water reacting with the NHS ester).[1][2]

Solutions & Recommendations:

  • Optimize Reaction pH: The pH of the reaction buffer is the most critical factor.[1] Primary amines are efficient nucleophiles only when they are unprotonated.

    • Below pH 7.5: The amine is largely protonated (-NH₃⁺), making it unreactive.[1][3]

    • Above pH 9.0: The rate of NHS ester hydrolysis increases dramatically, consuming the reagent before it can react with the RNA.[1][3]

    • Recommendation: The optimal pH range for this reaction is typically 8.0-8.5 .[3][4] A buffer of 0.1 M sodium bicarbonate or sodium borate at pH 8.3-8.5 is a common and effective choice.[5]

  • Verify Reagent Quality:

    • NHS Ester: NHS esters are highly susceptible to hydrolysis. Always use a fresh bottle or a properly stored aliquot.[6] Prepare stock solutions in anhydrous (water-free) DMSO or DMF immediately before use.[3][4] Do not store NHS esters in aqueous buffers.[3]

    • Amino-Modified RNA: Ensure the starting RNA has a free primary amine and is of high purity. Contaminants from synthesis or purification can interfere with the reaction.

  • Increase Molar Excess of NHS Ester: To drive the reaction forward, a significant molar excess of the NHS ester over the amino-modified RNA is typically required. Ratios can range from 10-fold to 50-fold excess.[5][7] One study optimized the reaction with a 50:1 molar ratio of dye to RNA.[7]

  • Check for Competing Amines: Your reaction buffer must be free of primary amines. Do not use Tris (TBS), glycine, or other amine-containing buffers , as they will compete with your RNA for the NHS ester.[3]

Q2: My RNA appears degraded after the labeling reaction. What happened?

Answer: RNA is sensitive to degradation, especially at elevated temperatures and non-optimal pH.

Solutions & Recommendations:

  • Control pH: While a slightly alkaline pH is needed for the reaction, prolonged incubation at very high pH (>9.0) can promote RNA hydrolysis. Stick to the recommended pH 8.0-8.5 range.

  • Minimize Reaction Time and Temperature: The reaction can often be carried out at room temperature for 1-4 hours or even overnight on ice.[3][8] One optimized protocol achieved high yields with a reaction time as short as 30 minutes at 28°C.[7] Avoid unnecessarily long incubation times or high temperatures.

  • Use Nuclease-Free Reagents: Ensure all water, buffers, and tips are certified nuclease-free to prevent enzymatic degradation of your RNA.

Q3: How do I effectively remove unreacted NHS-ester dye after the reaction?

Answer: Removing the excess, unreacted (and hydrolyzed) dye is crucial for accurate downstream quantification and applications.

Solutions & Recommendations:

  • Size-Exclusion Chromatography: This is a very common and effective method. Small columns (e.g., NAP-5 or G-25) can efficiently separate the large labeled RNA from the small, unreacted dye molecules.[9]

  • Ethanol Precipitation: This method can significantly reduce the amount of free dye. Performing multiple rounds of precipitation may be necessary.[10] A common protocol involves adding a salt solution (like 3M sodium acetate) followed by 2.5-3 volumes of cold absolute ethanol.

  • Reverse-Phase HPLC: For the highest purity, HPLC is the method of choice. It provides excellent separation of labeled RNA from both unlabeled RNA and free dye.[10]

Q4: Which solvent should I use to dissolve the NHS ester?

Answer: NHS esters are often not readily soluble in aqueous buffers and are prone to rapid hydrolysis.

Solutions & Recommendations:

  • Anhydrous DMSO or DMF: High-quality, anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents.[3][8]

  • Procedure: Prepare a concentrated stock solution (e.g., 10-20 mM) of the NHS ester in the organic solvent. Add this stock solution directly to your RNA solution in the aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept below 50% to maintain RNA integrity, with some protocols recommending 10-25%.[4][7]

Quantitative Data Summary

Optimizing the reaction requires balancing multiple parameters. The tables below summarize key quantitative data from various sources.

Table 1: Effect of pH on NHS Ester Stability (Hydrolysis Half-life)
pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[1]
8.04~1 hour[1]
8.6410 minutes[1]
9.0Room TemperatureMinutes[1]

This table illustrates the critical impact of pH on the stability of the labeling reagent. As pH increases, the reagent is consumed more rapidly by water.

Table 2: Recommended Reaction Parameters for RNA Labeling
ParameterRecommended RangeRationaleReference(s)
pH 7.5 - 8.5 (Optimal: 8.3)Balances amine reactivity (high pH) with NHS ester stability (lower pH).[1][3][7]
Buffer 0.1 M Sodium Bicarbonate or BorateNon-nucleophilic buffer system that maintains the target pH.[3][5]
Molar Ratio (Ester:RNA) 10:1 to 100:1High excess drives the reaction towards the labeled product.[7][11]
RNA Concentration 0.3 - 1.0 mMHigher concentrations can improve reaction kinetics.[7]
DMSO Concentration 10% - 55% (v/v)Solubilizes the NHS ester dye. Optimal concentration can be system-dependent.[7][11]
Temperature 4°C to 28°CLower temperatures increase stability but slow the reaction; room temp is often a good compromise.[7]
Reaction Time 0.5 - 4 hoursSufficient time for reaction completion without significant RNA degradation.[7]

Experimental Protocols & Visualizations

General Protocol for NHS Ester Labeling of Amino-Modified RNA

This protocol provides a starting point for labeling. Optimization may be required based on the specific RNA sequence, modification, and NHS ester dye.

1. Reagent Preparation:

  • RNA Stock: Resuspend the amino-modified RNA in nuclease-free 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 0.5 mM.
  • NHS Ester Stock: Immediately before starting the reaction, dissolve the NHS ester dye in anhydrous DMSO to a final concentration of 15 mM.[7]
  • Quenching Buffer: Prepare a 1 M Tris-HCl (pH 8.0) or 1 M glycine solution.
  • Precipitation Solution: Prepare a fresh solution of 3 M Sodium Acetate (pH 5.2) and absolute ethanol.

2. Labeling Reaction:

  • In a nuclease-free microcentrifuge tube, combine the RNA and buffer.
  • Add the NHS ester stock solution to the RNA solution to achieve the desired molar excess (e.g., a 30:1 ratio). For a 50 µL reaction with 0.5 mM RNA, add 5 µL of 15 mM NHS ester stock.
  • Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.[5]

3. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction and consume any remaining active NHS ester, add the quenching buffer to a final concentration of 50-100 mM.
  • Incubate for an additional 15-30 minutes at room temperature.[4]

4. Purification of Labeled RNA:

  • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
  • Add 3 volumes of ice-cold 100% ethanol.
  • Vortex and incubate at -20°C for at least 30 minutes.[10]
  • Centrifuge at >13,000 x g for 30 minutes at 4°C.
  • Carefully remove the supernatant, which contains the unreacted dye.
  • Wash the pellet with 500 µL of cold 70% ethanol, centrifuge again for 10 minutes, and remove the supernatant.
  • Air dry the pellet briefly to remove residual ethanol and resuspend in a suitable nuclease-free buffer or water.

Diagrams and Workflows
Chemical Reaction Pathway

The core of the labeling process is a competition between the desired aminolysis reaction with the RNA and the undesired hydrolysis of the NHS ester by water.

G cluster_reactants Reactants cluster_products Products AmineRNA Amino-Modified RNA (R-NH2) LabeledRNA Stable Labeled RNA (Amide Bond) AmineRNA->LabeledRNA NHSEster NHS-Ester Dye NHSEster->LabeledRNA Aminolysis (Desired Reaction) HydrolyzedEster Inactive Hydrolyzed Ester NHSEster->HydrolyzedEster   Hydrolysis (Competing Reaction) Water Water (H2O) Water->HydrolyzedEster NHS_byproduct NHS Byproduct LabeledRNA->NHS_byproduct

Fig 1. NHS Ester Reaction Competition
Experimental Workflow

A typical experiment follows a logical progression from preparation to final analysis.

arrow arrow A 1. Prepare Reagents - Amino-RNA in pH 8.3 Buffer - Fresh NHS Ester in Anhydrous DMSO B 2. Coupling Reaction - Mix RNA and NHS Ester - Incubate 0.5-2h at RT A->B Add Ester to RNA C 3. Quench Reaction (Optional) - Add Tris or Glycine B->C D 4. Purification - Ethanol Precipitation or - Size-Exclusion Chromatography B->D If not quenching C->D E 5. Analysis & QC - UV-Vis Spectroscopy - Gel Electrophoresis D->E

Fig 2. RNA Labeling Experimental Workflow
Troubleshooting Logic Flowchart

Use this flowchart to diagnose the cause of low labeling efficiency.

decision decision start_node Low Labeling Efficiency decision1 Buffer pH 8.0 - 8.5? start_node->decision1 Check Reaction Conditions end_node Consider RNA Quality or Steric Hindrance decision2 Amine-free buffer used? decision1->decision2 Yes problem1 Adjust pH. Use fresh 0.1M Bicarbonate or Borate buffer. decision1->problem1 No decision3 NHS Ester prepared fresh in anhydrous DMSO? decision2->decision3 Yes problem2 Replace buffer. Avoid Tris, Glycine. decision2->problem2 No decision4 Sufficient Molar Excess of Ester? decision3->decision4 Yes problem3 Use new vial of NHS ester and anhydrous solvent. decision3->problem3 No decision4->end_node Yes problem4 Increase NHS Ester to RNA ratio (e.g., 50:1). decision4->problem4 No

Fig 3. Troubleshooting Low Labeling Efficiency

References

Validation & Comparative

A Comparative Guide to Fluorescent Dyes: 4-Amino-N-methylphthalimide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of 4-Amino-N-methylphthalimide with other commonly used fluorescent dyes—FITC, TRITC, and Coumarin derivatives—supported by experimental data and detailed protocols.

Performance Comparison of Fluorescent Dyes

The utility of a fluorescent dye is determined by its photophysical properties, including its excitation and emission wavelengths, molar extinction coefficient, and quantum yield. The following table summarizes these key parameters for this compound, FITC, TRITC, and a representative Coumarin dye (Coumarin 1).

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Characteristics
This compound ~380 (in Methanol)~517 (in Methanol)Not widely reported~0.1 (in Methanol)Solvatochromic (fluorescence is highly sensitive to the solvent environment); not readily available in a reactive form for bioconjugation.
FITC (Fluorescein isothiocyanate) ~495~525~75,000~0.92Bright green fluorescence, widely used for antibody labeling, pH sensitive, prone to photobleaching.[1][2][3]
TRITC (Tetramethylrhodamine isothiocyanate) ~541-557~572-576~85,000-100,000~0.25Bright orange-red fluorescence, commonly used for protein labeling, relatively photostable.[4][5]
Coumarin 1 ~375 (in water)~456 (in water)Not widely reportedVaries with solventBlue-green fluorescence, properties are highly dependent on the specific derivative and solvent polarity.

Note: The photophysical properties of this compound are highly dependent on the solvent's polarity. The provided values are in methanol as a representative polar protic solvent.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of fluorescent dyes. Below are protocols for measuring fluorescence quantum yield and for common applications such as protein labeling, fluorescence microscopy, and flow cytometry.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same solvent as the sample

  • Sample of unknown quantum yield

  • Solvent (e.g., ethanol, DMSO)

Procedure:

  • Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protein Labeling with Isothiocyanate Dyes (FITC/TRITC)

This protocol outlines the general procedure for labeling proteins with amine-reactive dyes like FITC and TRITC. This compound is not typically used for this application as it is not commercially available with a reactive group for bioconjugation.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • FITC or TRITC

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

Procedure:

  • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the isothiocyanate dye in anhydrous DMSO or DMF.

  • Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling.

  • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Fluorescence Microscopy

This is a generalized workflow for staining cells for fluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • Fluorescently labeled antibody or dye

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium with antifade reagent

  • Fluorescence microscope

Procedure:

  • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

  • Permeabilize the cells (if staining intracellular targets) with permeabilization buffer for 10 minutes.

  • Block non-specific binding sites with blocking buffer for 30 minutes.

  • Incubate with the primary antibody (if using indirect immunofluorescence) for 1 hour.

  • Wash the cells with PBS.

  • Incubate with the fluorescently labeled secondary antibody or dye for 1 hour in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Flow Cytometry

This protocol provides a general outline for staining suspension cells for flow cytometry analysis.

Materials:

  • Single-cell suspension

  • Fluorescently labeled antibodies

  • Staining buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization buffers (if required)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from your sample.

  • Wash the cells with staining buffer.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Incubate the cells with the fluorescently labeled antibodies for 20-30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in staining buffer for analysis.

  • Analyze the cells on a flow cytometer using the appropriate laser lines and detectors for the fluorophores used.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and their applications, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_standard Prepare Standard Solution abs_measure Measure Absorbance (UV-Vis) prep_standard->abs_measure fluor_measure Measure Fluorescence (Fluorometer) prep_standard->fluor_measure prep_sample Prepare Sample Solution prep_sample->abs_measure prep_sample->fluor_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluor_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for Measuring Relative Fluorescence Quantum Yield.

G Receptor Receptor G_Protein G-Protein Receptor->G_Protein Ligand Ligand Ligand->Receptor Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Fluorescent_Reporter Fluorescent Reporter (e.g., Ca2+ indicator) Second_Messenger->Fluorescent_Reporter Target_Protein Target Protein Protein_Kinase->Target_Protein Response Cellular Response Target_Protein->Response

References

A Head-to-Head Battle for Amine Analysis: 4-Amino-N-methylphthalimide vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amines is a critical task. This guide provides an in-depth, objective comparison of two fluorescent derivatization agents, 4-Amino-N-methylphthalimide and the well-established Dansyl chloride, to aid in the selection of the optimal reagent for your analytical needs.

Amines are a broad class of organic compounds fundamental to various biological processes and pharmaceutical drug action. However, their inherent lack of strong chromophores or fluorophores often necessitates a derivatization step to enable sensitive detection by techniques like High-Performance Liquid Chromatography (HPLC). This guide delves into the chemical properties, reaction mechanisms, and performance characteristics of this compound and Dansyl chloride, presenting a comprehensive overview supported by experimental data and detailed protocols.

At a Glance: Key Performance Characteristics

To facilitate a direct comparison, the following table summarizes the key performance characteristics of this compound and Dansyl chloride for the derivatization of amines.

FeatureThis compoundDansyl Chloride
Reactive Group PhthalimideSulfonyl Chloride
Reacts With Primarily primary aminesPrimary and secondary amines, phenols, and imidazoles[1]
Reaction pH Not explicitly documented, likely neutral to slightly basicAlkaline (pH 9.5-10.5)[2]
Reaction Time Not explicitly documented30-60 minutes[3]
Reaction Temperature Not explicitly documentedRoom temperature to 60°C[3]
Derivative Stability Generally stableStable[4]
Excitation Max (λex) ~330-380 nm (solvent dependent)~330-350 nm
Emission Max (λem) ~450-550 nm (solvent dependent)~510-540 nm
Quantum Yield High, but can be solvent dependent[5]Moderate to high, solvent dependent
Detection Limit Not explicitly documentedPicomole to femtomole range

Delving into the Derivatization Chemistry

This compound: A Potentially Powerful Fluorophore

This compound is a fluorescent dye that has been explored as a proton sensor and in photophysical studies[4]. While its primary application has not been as a widespread derivatizing agent for amines in quantitative analysis, its structural similarity to other phthalimide-based reagents suggests its potential. The derivatization reaction with a primary amine would likely proceed through a nucleophilic substitution mechanism, where the amine attacks one of the carbonyl carbons of the phthalimide ring, leading to ring opening and subsequent formation of a stable, fluorescent derivative.

Dansyl Chloride: The Tried and True Standard

Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a well-established and widely used reagent for the derivatization of primary and secondary amines. The reaction, known as dansylation, is a nucleophilic substitution where the unprotonated amino group attacks the electron-deficient sulfur atom of the sulfonyl chloride group. This results in the formation of a stable and highly fluorescent sulfonamide derivative.

Visualizing the Chemical Transformations

To better understand the derivatization processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Reaction Mechanism of this compound with a Primary Amine reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate product Fluorescent Derivative intermediate->product Ring Opening & Rearrangement

Reaction of this compound with a primary amine.

Reaction Mechanism of Dansyl Chloride with a Primary Amine dansyl Dansyl Chloride product Fluorescent Dansyl-Amine Adduct dansyl->product amine Primary Amine (R-NH2) amine->product Nucleophilic Substitution hcl HCl product->hcl

Reaction of Dansyl Chloride with a primary amine.

General Experimental Workflow for Amine Derivatization start Sample containing Amines derivatization Add Derivatization Reagent (this compound or Dansyl Chloride) + Buffer start->derivatization reaction Incubate (Time and Temperature Dependent) derivatization->reaction quench Quench Reaction (Optional) reaction->quench analysis Analyze by HPLC (Fluorescence Detection) quench->analysis

A generalized workflow for amine derivatization and analysis.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Derivatization of Amines with Dansyl Chloride

This protocol is a widely adopted method for the derivatization of amino acids and other primary and secondary amines.

Materials:

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • Amine sample dissolved in a suitable solvent

  • Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)

  • Quenching solution (e.g., 2% (v/v) formic acid or a primary amine like methylamine)

  • Acetonitrile

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • To 100 µL of the amine sample in a microcentrifuge tube, add 100 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl chloride solution to the mixture.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction mixture in a heating block or water bath at 60°C for 30-60 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of the quenching solution to stop the reaction and consume excess Dansyl chloride. Vortex for 10 seconds.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: A Proposed Protocol for Derivatization of Primary Amines with this compound

Materials:

  • This compound solution in a suitable organic solvent (e.g., acetonitrile or DMF)

  • Amine sample dissolved in a suitable solvent

  • A suitable buffer (e.g., borate buffer, pH 8-9)

  • A catalyst or activating agent may be required (e.g., a carbodiimide)

  • Vortex mixer

  • Heating block or water bath

Proposed Procedure:

  • To 100 µL of the primary amine sample, add 100 µL of the buffer.

  • Add an excess of the this compound solution.

  • If required, add the activating agent.

  • Vortex the mixture thoroughly.

  • Incubate the reaction at a suitable temperature (e.g., 50-70°C) for a specific duration (e.g., 30-90 minutes). Monitor the reaction progress to determine the optimal time.

  • After the reaction is complete, cool the mixture to room temperature.

  • The sample can then be diluted with the mobile phase and injected into the HPLC system.

Choosing the Right Tool for the Job: A Comparative Analysis

Dansyl Chloride:

  • Advantages:

    • Well-established and extensively documented with a plethora of published methods.

    • Reacts with both primary and secondary amines, offering broader applicability.

    • The resulting dansyl-amine adducts are stable and exhibit strong fluorescence.

    • High sensitivity, with detection limits in the picomole to femtomole range.

  • Disadvantages:

    • The reagent itself is fluorescent, which can lead to background noise if not completely removed or quenched.

    • Reaction with other nucleophiles like phenols and imidazoles can lead to side products.

    • Requires alkaline conditions, which may not be suitable for all analytes.

This compound:

  • Potential Advantages:

    • High fluorescence quantum yield, potentially leading to high sensitivity.

    • The phthalimide structure may offer different selectivity compared to sulfonyl chlorides.

    • May react under milder conditions than Dansyl chloride, although this requires experimental verification.

  • Disadvantages:

    • Lack of established and optimized protocols for its use as a derivatization agent for quantitative amine analysis.

    • Limited data on the stability of its amine derivatives.

    • Primarily reactive towards primary amines, limiting its scope.

Conclusion: An Established Workhorse vs. a Promising Newcomer

For researchers requiring a robust, reliable, and highly sensitive method for the quantification of both primary and secondary amines, Dansyl chloride remains the undisputed workhorse. Its extensive track record, well-defined reaction conditions, and proven performance make it the go-to choice for a wide range of applications.

This compound , on the other hand, represents a promising but largely unexplored alternative. Its inherent fluorescence properties suggest it has the potential to be a powerful tool for amine derivatization. However, the lack of established protocols and comprehensive performance data necessitates significant methods development and validation before it can be considered a routine alternative to Dansyl chloride. For researchers with the time and resources for such exploratory work, this compound could unlock new possibilities in fluorescent amine analysis.

Ultimately, the choice between these two reagents will depend on the specific requirements of the analysis, including the nature of the amine, the desired sensitivity, and the willingness to invest in method development.

References

A Comparative Guide: 4-Amino-N-methylphthalimide versus Fluorescein Isothiocyanate (FITC) for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking superior alternatives to conventional fluorescent probes, 4-Amino-N-methylphthalimide presents a compelling case against the widely used Fluorescein isothiocyanate (FITC). While FITC has been a workhorse in fluorescence microscopy and labeling, its inherent limitations, such as rapid photobleaching and pH sensitivity, can compromise the accuracy and reproducibility of quantitative studies. This guide provides a detailed comparison of the performance advantages of this compound, supported by available experimental data and detailed protocols to facilitate its adoption in your research.

Key Performance Advantages of this compound

This compound, a solvatochromic fluorescent dye, offers several distinct advantages over FITC, primarily stemming from its unique photophysical properties. Its fluorescence emission is highly sensitive to the polarity of its local environment, a characteristic that can be leveraged for more sophisticated biological sensing applications.

Table 1: Comparison of Physicochemical and Spectroscopic Properties

PropertyThis compoundFluorescein Isothiocyanate (FITC)
Molecular Formula C₉H₈N₂O₂C₂₁H₁₁NO₅S
Molecular Weight 176.17 g/mol 389.38 g/mol
Excitation Max (λex) Solvent Dependent~495 nm[1]
Emission Max (λem) Solvent Dependent~525 nm[1]
Quantum Yield (Φ) High in aprotic environmentsModerate, but prone to quenching
Photostability Generally higher than FITCProne to rapid photobleaching[2][3][4]
pH Sensitivity Less pronouncedHighly sensitive to pH changes
Key Feature Solvatochromism (fluorescence is sensitive to environmental polarity)Amine-reactive for labeling

Superior Photostability for Long-Term Imaging

Enhanced Environmental Sensing with Solvatochromism

This compound is a solvatochromic dye, meaning its emission spectrum is influenced by the polarity of the surrounding solvent. This property is largely absent in FITC. This characteristic opens up possibilities for using this compound as a sensitive probe to report on changes in the local microenvironment of a biomolecule, such as protein conformational changes, ligand binding events, or insertion into a lipid membrane.

Experimental Protocols

To facilitate the use of this compound and to provide a baseline for comparison with FITC, the following detailed experimental protocols are provided.

Protocol 1: General Protein Labeling with an Amine-Reactive Dye

This protocol provides a general procedure for labeling proteins with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. To use this compound for labeling, it must first be chemically modified to an amine-reactive form. While a specific protocol for the synthesis of amine-reactive this compound is not detailed in the available literature, the general principles of organic synthesis can be applied to create an NHS ester or isothiocyanate derivative.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Amine-reactive dye (e.g., this compound-NHS ester or FITC)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (for purification)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Slowly add the dye stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye over the protein is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction (Optional): Add the Quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.

  • Characterization: Determine the degree of labeling (DOL), which is the ratio of dye molecules to protein molecules, by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

DOT Diagram: Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Characterization Protein_Solution Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Mix Mix Protein and Dye Solutions (10-20 fold molar excess of dye) Protein_Solution->Mix Dye_Solution Prepare Amine-Reactive Dye Stock Solution (1-10 mg/mL in DMSO/DMF) Dye_Solution->Mix Incubate Incubate (1-2h at RT or overnight at 4°C, protected from light) Mix->Incubate Quench Quench Reaction (Optional, with Tris buffer) Incubate->Quench Purify Purify Labeled Protein (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize

Caption: Workflow for labeling proteins with an amine-reactive fluorescent dye.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes how to determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Sample of unknown quantum yield (e.g., this compound conjugate)

  • Standard of known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (must be the same for the sample and standard)

Procedure:

  • Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each dilution using a fluorometer, ensuring the excitation wavelength is the same for all measurements.

  • Integrate the area under the emission spectrum for each dilution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

DOT Diagram: Quantum Yield Determination Workflow

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Dilutions Prepare Serial Dilutions (Sample and Standard, Abs < 0.1) Absorbance Measure Absorbance (at Excitation Wavelength) Dilutions->Absorbance Fluorescence Measure Fluorescence Emission (at same Excitation Wavelength) Dilutions->Fluorescence Plot Plot Integrated Intensity vs. Absorbance Absorbance->Plot Integrate Integrate Emission Spectra Fluorescence->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 3: Assessment of Photostability

This protocol outlines a method to compare the photostability of two fluorophores.

Materials:

  • Fluorescence microscope with a camera

  • Labeled samples (e.g., protein labeled with this compound derivative and FITC)

  • Microscope slides and coverslips

Procedure:

  • Prepare microscope slides with the labeled samples.

  • Acquire an initial image of each sample using identical microscope settings (e.g., excitation intensity, exposure time).

  • Continuously expose a region of each sample to the excitation light for a defined period (e.g., 1, 2, 5, 10 minutes).

  • Acquire images at regular intervals during the continuous exposure, using the same settings as the initial image.

  • Measure the mean fluorescence intensity of the exposed region in each image.

  • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against the exposure time for both fluorophores. The fluorophore with a slower decay in fluorescence intensity is more photostable.

DOT Diagram: Photostability Assessment Workflow

G cluster_prep Sample Preparation cluster_imaging Microscopy and Data Acquisition cluster_analysis Data Analysis Prepare_Slides Prepare Microscope Slides with Labeled Samples Initial_Image Acquire Initial Image Prepare_Slides->Initial_Image Continuous_Exposure Continuously Expose to Excitation Light Initial_Image->Continuous_Exposure Time_Lapse Acquire Images at Intervals Continuous_Exposure->Time_Lapse Measure_Intensity Measure Fluorescence Intensity Time_Lapse->Measure_Intensity Plot_Decay Plot Normalized Intensity vs. Time Measure_Intensity->Plot_Decay Compare Compare Photobleaching Rates Plot_Decay->Compare

Caption: Workflow for assessing and comparing fluorophore photostability.

Conclusion

While direct quantitative comparisons of this compound and FITC are not extensively documented in a single head-to-head study, the known properties of phthalimide-based dyes strongly suggest their superiority in terms of photostability and their unique capability for environmental sensing. For researchers conducting demanding fluorescence experiments that require high photostability and the ability to probe molecular environments, this compound and its derivatives represent a significant advancement over traditional fluorophores like FITC. The provided protocols offer a starting point for the adoption and comparative evaluation of this promising class of fluorescent probes.

References

Unveiling the Luminescent Potential: A Comparative Guide to the Quantum Yield of 4-Amino-N-methylphthalimide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe with optimal quantum yield is paramount for assay sensitivity and accuracy. This guide provides an objective comparison of the fluorescence quantum yield of 4-Amino-N-methylphthalimide and its analogs, supported by experimental data, to facilitate informed decisions in molecular probe selection and application.

This compound is a well-known fluorescent molecule whose emission properties are highly sensitive to its local environment. This solvatochromic behavior, coupled with its relatively small size, makes it and its derivatives valuable tools in biophysical studies, cellular imaging, and as components of fluorescent sensors. A critical parameter governing their performance is the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. A higher quantum yield translates to a brighter fluorophore, a crucial attribute for detecting low-concentration analytes or subtle biological events.

This guide delves into the quantum yield of this compound and compares it with its structural analogs, including those with varying N-substituents and positional isomers of the amino group. The data presented herein is collated from various photophysical studies to provide a comprehensive overview.

Quantitative Comparison of Quantum Yields

The fluorescence quantum yield of this compound and its analogs is profoundly influenced by the nature of the solvent and the specific structural modifications of the phthalimide core. The following table summarizes the quantum yields of selected compounds in different solvents.

CompoundSolventQuantum Yield (Φf)
4-Aminophthalimide (4-AP) Methanol0.10[1]
Deuterated Methanol (CD3OD)~0.3[1]
Aprotic Solvents0.63 - 0.76[1]
This compound (4-ANMP) Data not available in a comparable format
3-Amino-N-phenylphthalimide Dichloromethane0.68
Toluene0.44
Tetrahydrofuran0.48
Acetonitrile0.28
Dimethylformamide0.02
Aryl Phthalimides (general) Various0.3 - 0.6[2]
4-Amino-1,8-naphthalimide C-nucleoside In double-stranded DNA~0.12[3]
2-Amino-1,8-naphthalimide Various Solvents0.2 - 0.3[4][5]

Key Observations:

  • Solvent Polarity: A consistent trend observed across various aminophthalimide and aminonaphthalimide derivatives is the decrease in fluorescence quantum yield with increasing solvent polarity.[4][5] This is particularly pronounced in protic solvents like methanol, where hydrogen bonding can lead to non-radiative decay pathways.[1] In contrast, aprotic solvents generally lead to higher quantum yields.[1]

  • N-Substitution: The nature of the substituent on the imide nitrogen (the N-substituent) can significantly impact the quantum yield. For instance, N-phenyl substitution in 3-aminophthalimide derivatives results in quantum yields ranging from 0.02 to 0.68 depending on the solvent.

  • Positional Isomerism: The position of the amino group on the phthalimide or naphthalimide ring is a critical determinant of the photophysical properties. For example, 2-amino-1,8-naphthalimide exhibits a moderate and relatively solvent-insensitive quantum yield compared to its 3- and 4-amino counterparts, whose quantum yields are strongly solvent-dependent.[4][5]

  • Molecular Environment: The immediate surroundings of the fluorophore play a crucial role. For instance, when a 4-aminophthalimide C-nucleoside is incorporated into a DNA double helix, it exhibits a quantum yield of approximately 12%.[3]

Experimental Protocols

The determination of fluorescence quantum yield is a critical experimental procedure in the characterization of fluorescent molecules. The most common and reliable method is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Comparative Method for Quantum Yield Determination

This method relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the desired solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Solvent of interest (spectroscopic grade)

  • Compound to be tested

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., excitation and emission slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope (gradient) of the resulting linear plots for the standard (Grad_std) and the sample (Grad_smp).

  • Calculation of Quantum Yield: The quantum yield of the sample (Φf_smp) is calculated using the following equation:

    Φf_smp = Φf_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)

    where:

    • Φf_std is the quantum yield of the standard.

    • n_smp and n_std are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).

Factors Influencing Quantum Yield

The quantum yield of this compound and its analogs is a complex interplay of several factors, including the molecular structure and the surrounding environment. The following diagram illustrates the key relationships.

Quantum_Yield_Factors cluster_molecular Molecular Structure cluster_environment Environment N_Substituent N-Substituent Quantum_Yield Fluorescence Quantum Yield N_Substituent->Quantum_Yield Influences non-radiative decay Amino_Position Amino Group Position Amino_Position->Quantum_Yield Affects charge transfer character Aryl_Substitution Aryl Substitution Aryl_Substitution->Quantum_Yield Modulates electronic properties Solvent_Polarity Solvent Polarity Solvent_Polarity->Quantum_Yield Stabilizes excited state differently Hydrogen_Bonding Hydrogen Bonding Hydrogen_Bonding->Quantum_Yield Promotes non-radiative decay Viscosity Viscosity Viscosity->Quantum_Yield Restricts molecular motion

Factors influencing the fluorescence quantum yield.

References

A Comparative Guide to 4-Amino-N-methylphthalimide and Alternative Fluorophores in Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-Amino-N-methylphthalimide against other commonly used fluorescent dyes in various fluorescence microscopy techniques. The information presented is curated to assist researchers in selecting the optimal fluorescent probe for their specific experimental needs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye is critical for the success of fluorescence microscopy experiments. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to photobleaching), and environmental sensitivity. The following table summarizes the key photophysical properties of this compound and several alternative dyes.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Characteristics & Applications
This compound ~360-405[1]~480-530 (solvent dependent)[2]Variable (0.15-0.80 for derivatives)[1]Solvatochromic, sensitive to solvent polarity, used for staining lipid droplets and mitochondria.[1]
PRODAN ~360~440-530 (solvent dependent)VariableEnvironment-sensitive probe for membrane polarity and hydration.[3][4]
LAURDAN ~366~440-497 (solvent dependent)[5][6]~0.61[5][6]Polarity-sensitive probe for imaging lipid rafts and membrane phase transitions.[5][6]
Nile Red ~515-554 (lipid dependent)[7]~585-638 (lipid dependent)[7]Variable, low in polar solvents[8][9]Lipophilic stain for intracellular lipid droplets, highly solvatochromic.[7]
BODIPY Dyes Tunable (~500-800)[]Tunable (~510-800+)[]High (often >0.9)[]High photostability, narrow emission peaks, tunable spectra, suitable for various applications including deep-tissue imaging.[][]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in fluorescence microscopy. Below are generalized protocols that can be adapted for the specific dyes and microscopy techniques discussed.

General Protocol for Live Cell Imaging with 4-Aminophthalimide Derivatives
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • Dye Preparation: Prepare a stock solution of the 4-aminophthalimide dye (e.g., 1 mM in DMSO).

  • Staining: Dilute the stock solution in a serum-free medium to the final working concentration (typically 1-10 µM). Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells two to three times with a pre-warmed imaging buffer (e.g., PBS or HBSS) to remove excess dye.

  • Imaging: Mount the dish or coverslip on the microscope stage. For this compound, use an excitation wavelength of around 405 nm and collect emission in the appropriate range (e.g., 480-550 nm), adjusting for the specific solvent environment if necessary.[1]

General Protocol for Fixed Cell Staining and Immunofluorescence
  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If intracellular targets are to be labeled, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining (Optional): If desired, counterstain with a fluorescent dye like DAPI for nuclear staining.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the sample using the appropriate excitation and emission wavelengths for the chosen fluorophores.

Performance in Advanced Microscopy Techniques

Confocal Microscopy

This compound and its derivatives are well-suited for confocal microscopy due to their excitation in the violet range (around 405 nm), which is a standard laser line on most confocal systems.[1] Their solvatochromic properties can be exploited to differentiate between cellular compartments with different polarities. For instance, the emission of 4-Amino-N-adamantylphthalimide has been shown to distinguish between lipid droplets and mitochondrial membranes.[1] Alternatives like BODIPY dyes are also excellent for confocal microscopy due to their high brightness and photostability, allowing for long-term imaging with minimal signal loss.[]

Two-Photon Microscopy
Super-Resolution Microscopy (STED & STORM)

Super-resolution techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM) overcome the diffraction limit of light, enabling nanoscale imaging. The suitability of a fluorophore for these techniques depends on its specific photophysical properties.

  • STED microscopy requires fluorophores that can be efficiently switched between fluorescent "on" and "off" states by a depletion laser. The photostability of the dye is crucial due to the high laser powers used. While there is no specific data on this compound in STED, custom antibody conjugation services for super-resolution microscopy dyes are available, suggesting the potential for using a broader range of fluorophores.

  • STORM relies on the stochastic activation and localization of individual fluorophores. Dyes used in STORM need to be photoswitchable. Again, direct evidence for the use of this compound in STORM is limited. However, the continuous development of new photoswitchable dyes and labeling strategies is expanding the palette of fluorophores available for super-resolution imaging.

Visualizing Experimental Concepts

To aid in the understanding of the experimental processes and the relationships between the discussed fluorophores, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture Cell Culture staining Fluorescent Staining cell_culture->staining washing Washing staining->washing mounting Mounting washing->mounting excitation Excitation with Laser mounting->excitation emission Emission Collection excitation->emission image_acq Image Acquisition emission->image_acq image_proc Image Processing image_acq->image_proc quant Quantification image_proc->quant

A typical workflow for a fluorescence microscopy experiment.

Dye_Comparison cluster_aminophthalimide 4-Aminophthalimide Family cluster_naphthalene Naphthalene Derivatives cluster_other Other Key Dyes AMP This compound PRODAN PRODAN AMP->PRODAN Solvatochromic LAURDAN LAURDAN AMP->LAURDAN Membrane Probes PRODAN->LAURDAN Lipid Environment NileRed Nile Red NileRed->AMP Lipid Staining BODIPY BODIPY (High Performance) BODIPY->AMP General Alternative

Logical relationships and primary applications of the compared fluorescent dyes.

References

A Comparative Guide to HPLC Method Validation for Amine-Containing Analytes: OPA vs. Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of amine-containing compounds is a critical task in pharmaceutical and biomedical research. High-Performance Liquid Chromatography (HPLC), particularly when coupled with fluorescence detection, offers the high sensitivity and selectivity required for these analyses. However, many amine-containing analytes lack a native chromophore or fluorophore, necessitating a derivatization step to enable their detection. This guide provides a detailed comparison of two of the most widely used pre-column derivatization reagents for primary and secondary amines: o-phthalaldehyde (OPA) and Dansyl Chloride.

The following sections present a comparative summary of their performance based on key validation parameters, detailed experimental protocols, and a visual workflow of the derivatization and validation process. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate derivatization strategy for their specific analytical needs.

Comparative Performance of OPA and Dansyl Chloride Derivatization

The choice between OPA and Dansyl Chloride depends on several factors, including the nature of the analyte (primary vs. secondary amines), required sensitivity, and the complexity of the sample matrix. The following table summarizes key validation parameters for both methods, compiled from various studies.

Validation Parametero-Phthalaldehyde (OPA) DerivatizationDansyl Chloride DerivatizationKey Considerations
Specificity Highly specific for primary amines in the presence of a thiol (e.g., 2-mercaptoethanol). Does not react with secondary amines.Reacts with both primary and secondary amines, as well as phenolic hydroxyl and imidazole groups.OPA offers higher specificity for primary amines, which can be advantageous in complex matrices. Dansyl chloride is more versatile for a broader range of analytes.
Linearity (R²) Typically > 0.999Typically > 0.998Both reagents demonstrate excellent linearity over a wide concentration range.
Limit of Detection (LOD) Low femtomole to picomole rangeLow picomole to high femtomole rangeOPA derivatives are often more fluorescent, leading to lower detection limits for primary amines.
Limit of Quantification (LOQ) Low picomole to nanomole rangePicomole to nanomole rangeConsistent with LOD, OPA generally allows for lower quantification limits.
Precision (%RSD) Typically < 2% for intra-day and < 5% for inter-day precision.Typically < 3% for intra-day and < 6% for inter-day precision.Both methods demonstrate high precision and reproducibility.
Derivative Stability OPA derivatives can be unstable, with degradation observed within hours. Stability can be improved by using automated injectors and controlling temperature.Dansyl chloride derivatives are generally stable for 24-48 hours when stored in the dark and at low temperatures.The stability of the derivative is a critical factor for high-throughput analysis and method robustness. Dansyl chloride derivatives are significantly more stable.
Reaction Time Very rapid, often complete within 1-2 minutes at room temperature.Slower, typically requires 30-60 minutes at elevated temperatures (e.g., 60 °C).The fast reaction time of OPA is ideal for automated, high-throughput workflows.

Experimental Protocols

The following are generalized protocols for the derivatization of amine-containing analytes using OPA and Dansyl Chloride. It is important to note that these protocols may require optimization for specific applications and analytes.

Protocol 1: OPA Derivatization
  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.

  • Derivatization Procedure:

    • In an autosampler vial, mix 100 µL of the sample (or standard) with 100 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Immediately inject a suitable volume (e.g., 20 µL) of the mixture into the HPLC system.

Protocol 2: Dansyl Chloride Derivatization
  • Reagent Preparation:

    • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 if necessary.

    • Dansyl Chloride Solution (1.5 mg/mL): Dissolve 15 mg of Dansyl Chloride in 10 mL of acetone. This solution should be stored in the dark at 4 °C.

  • Derivatization Procedure:

    • In a reaction vial, mix 100 µL of the sample (or standard) with 200 µL of the 100 mM sodium bicarbonate buffer.

    • Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.

    • Incubate the mixture at 60 °C for 45 minutes in a heating block or water bath.

    • After incubation, cool the mixture to room temperature.

    • Add 100 µL of a quenching reagent (e.g., 2% methylamine hydrochloride) to react with the excess Dansyl Chloride, if necessary.

    • Inject a suitable volume (e.g., 20 µL) of the final solution into the HPLC system.

Visualizing the HPLC Validation Workflow

The following diagram illustrates the logical flow of an HPLC method validation process, incorporating the pre-column derivatization step.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis A Weigh and Dissolve Analyte Standard C Spike Sample Matrix with Standard A->C B Prepare Sample Matrix (e.g., Plasma, Urine) B->C D Add Derivatization Reagent (e.g., OPA or Dansyl-Cl) C->D E Incubate (Time and Temperature) D->E F Inject Derivatized Sample E->F G Chromatographic Separation (Mobile Phase, Column) F->G H Fluorescence Detection (Ex/Em Wavelengths) G->H I Data Acquisition (Peak Area, Retention Time) H->I J Specificity I->J K Linearity & Range I->K L Accuracy & Precision I->L M LOD & LOQ I->M N Stability I->N

Caption: Workflow for HPLC Method Validation with Pre-column Derivatization.

Conclusion

Both OPA and Dansyl Chloride are powerful derivatization agents for the HPLC analysis of amine-containing compounds. The choice between them should be guided by the specific requirements of the assay. OPA is ideal for the rapid and highly sensitive analysis of primary amines, making it well-suited for automated, high-throughput applications. In contrast, Dansyl Chloride offers greater versatility by reacting with both primary and secondary amines and produces more stable derivatives, which is advantageous for methods where samples may not be analyzed immediately. By understanding the comparative performance and experimental considerations outlined in this guide, researchers can develop and validate robust and reliable HPLC methods for their analytes of interest.

A Researcher's Guide to Cross-Reactivity of Labeled Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the potential for cross-reactivity in labeled antibodies is paramount for the accuracy and reliability of immunoassays. The process of labeling an antibody with a fluorescent dye or other reporter molecule can, in some instances, alter its binding characteristics, leading to unintended off-target binding. This guide provides a comparative overview of common antibody labeling methods and their potential implications for cross-reactivity, supported by experimental protocols and data presentation.

Impact of Labeling Chemistry on Antibody Specificity

The choice of labeling chemistry is a critical factor that can influence the cross-reactivity profile of an antibody. The most common methods target primary amines (lysine residues) or sulfhydryl groups on the antibody.

  • Amine-Reactive Labeling (e.g., NHS Esters): This is the most prevalent method for antibody conjugation.[1][2] Reagents like N-hydroxysuccinimide (NHS) esters react with the abundant lysine residues on the antibody surface.[1] This random distribution of labels can potentially interfere with the antigen-binding site if a lysine residue is located within or near the complementarity-determining regions (CDRs), possibly leading to altered specificity and increased cross-reactivity.[3][4]

  • Sulfhydryl-Reactive Labeling: This method targets free sulfhydryl groups on cysteine residues. Since native IgGs have few free sulfhydryls, this often requires a reduction step to break disulfide bonds, which can potentially impact the antibody's structure and function if not carefully controlled.

  • Site-Specific Conjugation: Newer technologies aim to attach labels at specific sites away from the antigen-binding regions, offering greater control over the conjugate's homogeneity and preserving the antibody's native binding properties.[5] These methods, such as those utilizing "click chemistry," can minimize the risk of labeling-induced cross-reactivity.[5]

Comparison of Common Antibody Labeling Chemistries

FeatureAmine-Reactive (e.g., NHS Esters)Sulfhydryl-Reactive (e.g., Maleimides)Site-Specific (e.g., Click Chemistry)
Target Residue Lysine, N-terminusCysteineEngineered site (e.g., unnatural amino acid)
Control over Labeling Site Low (Random)ModerateHigh
Homogeneity of Conjugate Low (Heterogeneous mixture)ModerateHigh (Well-defined dye-to-antibody ratio)
Potential for Antigen-Binding Site Interference Moderate to HighLow to ModerateVery Low
Potential Impact on Cross-Reactivity Can increase if labeling occurs near CDRsLower risk compared to random amine labelingLowest risk of inducing cross-reactivity

Experimental Protocols for Assessing Antibody Cross-Reactivity

A thorough assessment of cross-reactivity is essential after labeling an antibody. The following are standard experimental protocols to evaluate the specificity of the conjugated antibody.

Objective: To determine the binding specificity of the labeled antibody against the target antigen and a panel of potentially cross-reactive antigens.

Protocol:

  • Antigen Coating: Coat separate wells of a 96-well microplate with the target antigen and each potential cross-reactive antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Labeled Antibody Incubation: Add serial dilutions of the labeled antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: If the label is not directly detectable, add the appropriate detection reagent (e.g., a secondary antibody conjugated to an enzyme if the primary antibody is biotinylated). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Compare the signal intensity obtained for the target antigen with that of the potential cross-reactive antigens.

Objective: To screen the labeled antibody against a large number of proteins simultaneously to identify potential off-target binding.

Protocol:

  • Array Preparation: Utilize a commercially available or custom-printed protein microarray containing a diverse library of proteins.

  • Blocking: Block the microarray slide according to the manufacturer's instructions to prevent non-specific binding.

  • Labeled Antibody Incubation: Incubate the blocked microarray with a solution containing the labeled antibody at an optimized concentration for 1-2 hours at room temperature.

  • Washing: Wash the microarray slide extensively with the recommended wash buffer to remove unbound antibody.

  • Signal Detection: Scan the microarray using a suitable fluorescence scanner to detect the signal from the labeled antibody bound to specific protein spots.

  • Data Analysis: Analyze the scanned image to identify proteins that exhibit significant binding to the labeled antibody. The signal intensity is proportional to the binding affinity.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for assessing antibody cross-reactivity and the principle of amine-reactive labeling.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_binding Binding cluster_detection Detection & Analysis Antigen_Coating Antigen Coating (Target & Potential Cross-Reactants) Blocking Blocking Antigen_Coating->Blocking Labeled_Ab_Incubation Labeled Antibody Incubation Blocking->Labeled_Ab_Incubation Washing Washing Labeled_Ab_Incubation->Washing Signal_Detection Signal Detection Washing->Signal_Detection Data_Analysis Data Analysis Signal_Detection->Data_Analysis

Caption: Workflow for assessing antibody cross-reactivity using ELISA or protein arrays.

Amine_Reactive_Labeling Antibody Antibody (with Lysine residues) Labeled_Antibody Labeled Antibody (Random Conjugation) Antibody->Labeled_Antibody Reaction at pH 7.2-8.5 NHS_Ester_Dye Amine-Reactive Dye (e.g., NHS Ester) NHS_Ester_Dye->Labeled_Antibody

Caption: Principle of amine-reactive antibody labeling targeting lysine residues.

Conclusion

While direct experimental data on the cross-reactivity of 4-Amino-N-methylphthalimide labeled antibodies is not currently available, a thorough understanding of the principles of antibody labeling and rigorous experimental validation are crucial for any conjugation chemistry. The choice of labeling strategy can significantly impact the specificity of an antibody. Researchers should carefully consider the potential for labeling-induced cross-reactivity and employ robust validation methods like ELISA and protein microarrays to ensure the reliability of their results. For applications requiring high specificity, site-specific conjugation methods present a promising alternative to traditional random labeling techniques.

References

Comparative analysis of solvatochromic shifts of different phthalimide dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Solvatochromic Shifts of Phthalimide Dyes for Researchers and Drug Development Professionals

The phenomenon of solvatochromism, the change in a substance's color with the polarity of its solvent, offers a powerful tool for probing molecular interactions and environments. Phthalimide dyes, with their inherent donor-acceptor structures, are particularly sensitive to solvent polarity, making them excellent candidates for applications ranging from fluorescent probes in biological imaging to sensors in chemical analysis. This guide provides a comparative analysis of the solvatochromic shifts of various phthalimide dyes, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing these versatile molecules.

Understanding Solvatochromism

Solvatochromism arises from the differential solvation of the ground and excited electronic states of a chromophore.[1] When a dye molecule absorbs light, it transitions from its ground state to an excited state. The polarity of the surrounding solvent molecules can stabilize or destabilize these states to different extents. In polar solvents, a polar excited state is more stabilized than the ground state, leading to a smaller energy gap and a red-shift (bathochromic shift) in the absorption or emission spectrum. Conversely, if the ground state is more polar, an increase in solvent polarity will lead to a blue-shift (hypsochromic shift).[1] This relationship is visually represented in the workflow below.

Solvatochromism S0_nonpolar Non-polar Solvent S1_nonpolar Non-polar Solvent S0_nonpolar->S1_nonpolar   Absorption (hν₁) label_nonpolar Energy Gap (ΔE₁ = hν₁) S0_polar Polar Solvent S1_polar Polar Solvent S0_polar->S1_polar   Absorption (hν₂) label_polar Energy Gap (ΔE₂ = hν₂) S1_nonpolar->S0_nonpolar   Emission (hν'₁) S1_polar->S0_polar   Emission (hν'₂) label_shift Positive Solvatochromism (Red Shift) ΔE₁ > ΔE₂

Caption: Workflow of positive solvatochromism.

Comparative Solvatochromic Data

The following tables summarize the absorption (λ_abs_) and emission (λ_em_) maxima of various phthalimide and naphthalimide dyes in a range of solvents with differing polarities. Naphthalimides are included due to their structural similarity and common use as solvatochromic probes.[2]

Table 1: Solvatochromic Data for 4-Aminophthalimide Derivatives

DyeSolventλ_abs_ (nm)λ_em_ (nm)Reference
4-Amino-N-adamantylphthalimideCyclohexane340435[3]
Toluene350460[3]
Dichloromethane355500[3]
Acetonitrile350525[3]
Methanol355550[3]
4-Aminophthalimide (4-AP)Toluene~370~470[4][5]
Acetonitrile~370~530[5]
Methanol~370~550[1]
Water~370546-562[5]

Table 2: Solvatochromic Data for Substituted Naphthalimide Dyes

DyeSolventλ_abs_ (nm)λ_em_ (nm)Reference
Piperidine-naphthalimide 7Dioxane402495[2]
Toluene405505[2]
Chloroform410520[2]
Dichloromethane412525[2]
Acetonitrile415530[2]
DMF420536[2]
3-Aminonaphthalimide (3APNI)Hexane360429[6]
Toluene365460[6]
Dichloromethane370520[6]
Acetonitrile370545[6]
Methanol375564[6]
4-Aminonaphthalimide (4APNI)Hexane400460[6]
Toluene405485[6]
Dichloromethane410515[6]
Acetonitrile410530[6]
Methanol415538[6]

Experimental Protocols

The following is a generalized protocol for the determination of solvatochromic shifts of phthalimide dyes, based on common practices reported in the literature.[2][3][7]

1. Materials and Instruments:

  • Phthalimide dye of interest

  • Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Spectrofluorometer

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the phthalimide dye in a suitable solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1 mM.

  • Ensure the dye is fully dissolved. Sonication may be used if necessary.

3. Preparation of Working Solutions:

  • From the stock solution, prepare working solutions in each of the selected solvents. The final concentration should be in the micromolar range (typically 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (usually below 0.1).

  • Prepare the solutions in volumetric flasks to ensure accurate concentrations.

4. Spectroscopic Measurements:

  • UV-Vis Absorption Spectra:

    • Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range.

    • Use the pure solvent as a blank for baseline correction.

    • Determine the wavelength of maximum absorption (λ_abs_).

  • Fluorescence Emission Spectra:

    • Excite the sample at or near its absorption maximum (λ_abs_).

    • Record the emission spectrum over a suitable wavelength range.

    • Determine the wavelength of maximum emission (λ_em_).

    • Ensure that the absorbance of the solution at the excitation wavelength is low (<0.1) to avoid inner filter effects.

5. Data Analysis:

  • Tabulate the λ_abs_ and λ_em_ values for the dye in each solvent.

  • Calculate the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) for each solvent.

  • The solvatochromic shift can be correlated with various solvent polarity scales, such as the Reichardt's E_T_(30) scale, to quantify the dye's sensitivity to the solvent environment.

Signaling Pathway and Logical Relationships

The interaction between a solvatochromic dye and its solvent environment, leading to observable spectral shifts, can be conceptualized as a signaling pathway. The initial "signal" is the polarity of the solvent, which then influences the energy levels of the dye's electronic states, ultimately resulting in a measurable change in the absorption or emission spectrum.

SignalingPathway cluster_input Input cluster_process Molecular Interaction cluster_output Output Solvent Solvent Polarity GroundState Ground State (S₀) Energy Level Solvent->GroundState Stabilization/ Destabilization ExcitedState Excited State (S₁) Energy Level Solvent->ExcitedState Stabilization/ Destabilization Absorption Absorption Shift (λ_abs_) GroundState->Absorption Emission Emission Shift (λ_em_) ExcitedState->Absorption ExcitedState->Emission

References

4-Amino-N-methylphthalimide: A Compact and Environmentally Sensitive Alternative to Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of cellular imaging and biomolecular tracking, fluorescent proteins (FPs) have long been the gold standard. However, their relatively large size can sometimes interfere with the function and localization of the protein of interest. This guide provides an objective comparison between a promising small-molecule fluorescent probe, 4-Amino-N-methylphthalimide, and commonly used fluorescent proteins, EGFP and mCherry. We present supporting experimental data to highlight the key advantages and trade-offs of this smaller alternative.

At a Glance: Key Performance Metrics

The decision to use a small-molecule dye or a fluorescent protein often hinges on a balance of factors including size, brightness, and the specific experimental context. Below is a summary of the key photophysical and physical properties of this compound and two widely used fluorescent proteins.

PropertyThis compoundEnhanced Green Fluorescent Protein (EGFP)mCherry
Molecular Weight ~176 Da~27 kDa[1]~26.7 kDa[2]
Excitation Max (nm) ~370[3]488[4]587[2]
Emission Max (nm) ~546[3]507[4]610[2]
Molar Extinction Coefficient (M⁻¹cm⁻¹) Data not available in aqueous buffer55,900[4]72,000[5]
Quantum Yield ~0.04-0.05*[6]0.60[7]0.22[1]
Photostability Data not availableGenerally considered high[3][8]Moderate, less stable than EGFP[6]
Environmental Sensitivity Highly sensitive (solvatochromic)[9]Relatively stableStable[2]

Digging Deeper: A Head-to-Head Comparison

Size Matters: The Stealth Advantage of Small Molecules

The most significant advantage of this compound is its diminutive size. At approximately 176 Daltons, it is over 150 times smaller than a typical fluorescent protein (~27 kDa).[1] This dramatic size difference minimizes the potential for steric hindrance and disruption of the native protein's function, folding, and localization.

Brightness and Photostability: A Trade-Off

While fluorescent proteins like EGFP are renowned for their high quantum yields and good photostability, 4-aminophthalimide derivatives exhibit a lower quantum yield in aqueous environments.[6] This is a critical consideration for experiments requiring high signal-to-noise ratios or long-term imaging. However, the photostability of small-molecule dyes can be highly variable and often superior to that of fluorescent proteins. Further studies are needed to quantify the photobleaching characteristics of this compound under typical imaging conditions.

Environmental Sensing: The Power of Solvatochromism

A key feature of this compound is its solvatochromism, meaning its fluorescence emission spectrum is sensitive to the polarity of its local environment.[9] This property can be harnessed to probe conformational changes in proteins or their binding to other molecules, providing a dynamic readout that is not possible with the relatively static fluorescence of proteins like EGFP and mCherry.

Experimental Workflows: Two Paths to a Fluorescent Target

The experimental approaches for labeling a protein with a small-molecule dye versus a fluorescent protein are fundamentally different. The choice of method depends on the experimental goals, the nature of the protein of interest, and the available resources.

G cluster_0 Small Molecule Labeling cluster_1 Fluorescent Protein Fusion sm1 Protein Purification sm3 Conjugation Reaction sm1->sm3 sm2 Dye Activation (e.g., NHS ester) sm2->sm3 sm4 Purification of Labeled Protein sm3->sm4 sm5 In vitro / In vivo delivery sm4->sm5 fp1 Gene Cloning (Protein of Interest + FP) fp2 Vector Transfection/Transformation fp1->fp2 fp3 Cellular Expression fp2->fp3 fp4 Direct Imaging fp3->fp4

Comparison of experimental workflows.

Harnessing Solvatochromism: A Molecular Reporter

The environment-sensitive fluorescence of this compound can be a powerful tool for studying protein dynamics. When the labeled protein undergoes a conformational change or binds to a ligand, the local environment of the dye can change, leading to a detectable shift in its emission spectrum.

G cluster_0 Protein in Polar Environment (e.g., Unbound) cluster_1 Protein in Non-Polar Environment (e.g., Bound) Unbound Unbound Protein Dye_Unbound 4-AMP in Polar Environment Unbound->Dye_Unbound Dye is exposed to solvent Bound Bound Protein Unbound->Bound Ligand Binding / Conformational Change Emission_Unbound Longer Wavelength Emission (e.g., 550 nm) Dye_Unbound->Emission_Unbound Emits Dye_Bound 4-AMP in Non-Polar Pocket Bound->Dye_Bound Dye is shielded in binding pocket Emission_Bound Shorter Wavelength Emission (e.g., 480 nm) Dye_Bound->Emission_Bound Emits

Principle of solvatochromic sensing.

Experimental Protocols

Protocol 1: Labeling of a Protein with an Amine-Reactive Phthalimide Dye

This protocol outlines the general steps for labeling a purified protein with an N-hydroxysuccinimide (NHS) ester derivative of this compound.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive this compound derivative (NHS ester)

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Adjust the concentration of the purified protein to 1-5 mg/mL in the amine-free buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive phthalimide dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction Setup: In a reaction tube, add the protein solution. Add 1/10th of the protein solution volume of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye at its absorbance maximum.

Protocol 2: Creation and Expression of a Fluorescent Protein Fusion

This protocol provides a general workflow for creating a fusion construct of a protein of interest with a fluorescent protein like EGFP or mCherry.

Materials:

  • Plasmid vector containing the gene for the protein of interest

  • Plasmid vector containing the fluorescent protein gene (e.g., pEGFP-N1, pmCherry-C1)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

  • Mammalian cell line for expression

  • Transfection reagent

  • Cell culture reagents

Procedure:

  • Gene Cloning: Using standard molecular biology techniques, subclone the gene of the protein of interest into the fluorescent protein vector. Ensure the two genes are in the same reading frame to create a functional fusion protein. The fluorescent protein can be fused to either the N- or C-terminus of the protein of interest.

  • Vector Amplification and Purification: Transform the ligated plasmid into competent E. coli, select for positive clones, and purify the plasmid DNA.

  • Sequence Verification: Verify the sequence of the fusion construct to ensure the in-frame fusion of the two genes.

  • Transfection: Transfect the purified plasmid into the desired mammalian cell line using a suitable transfection reagent.

  • Expression and Imaging: Allow the cells to express the fusion protein for 24-48 hours. The fluorescently tagged protein can then be visualized using fluorescence microscopy.

Conclusion

This compound and other small-molecule dyes present a compelling alternative to fluorescent proteins, particularly when the size of the tag is a critical concern. Their small size minimizes interference with protein function, and their environment-sensitive fluorescence offers unique opportunities for probing molecular interactions and dynamics. While fluorescent proteins currently offer superior brightness in aqueous environments, the continued development of small-molecule probes with improved quantum yields and photostability will undoubtedly expand their utility in cellular and molecular research. The choice between these two powerful tools will ultimately depend on the specific requirements of the experiment, with each offering distinct advantages for elucidating the complex machinery of the cell.

References

Benchmarking the photostability of 4-Amino-N-methylphthalimide against other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data. Photostability, a fluorophore's intrinsic resistance to light-induced chemical degradation, is a critical performance metric that directly impacts the quality and duration of fluorescence imaging experiments. This guide provides a comparative overview of the photostability of 4-Amino-N-methylphthalimide, a solvatochromic fluorescent dye, against other commonly used fluorophores.

While direct quantitative photostability metrics for this compound are not extensively documented in publicly available literature, this guide collates available photophysical data and outlines a comprehensive experimental protocol to enable researchers to perform their own benchmark comparisons under specific application conditions.

Quantitative Photophysical Properties

The following table summarizes key photophysical parameters for this compound and a selection of widely used fluorophores. It is important to note that the fluorescence quantum yield of this compound is highly dependent on the solvent environment, a characteristic feature of solvatochromic dyes.[1] Photostability is often quantified by the photobleaching quantum yield (Φb), which represents the probability of a fluorophore being destroyed per absorbed photon. A lower Φb indicates higher photostability.

FluorophoreExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ)Photobleaching Quantum Yield (Φb)
This compound ~370Varies with solvent polarityVaries significantly with solventData not readily available
Fluorescein (FITC)~495~5190.92~3-4 x 10-5
Rhodamine 6G~528~5510.95~4.5 x 10-6
Rhodamine B~555~5800.31~1.8 x 10-6
Cyanine3 (Cy3)~550~5700.15~1.3 x 10-5
Cyanine5 (Cy5)~649~6700.28~3.0 x 10-5

Note: The photobleaching quantum yields are approximate and can vary significantly based on the experimental conditions such as illumination intensity, oxygen concentration, and the surrounding chemical environment.

Experimental Protocol for Photostability Measurement

To quantitatively assess and compare the photostability of this compound against other fluorophores under your specific experimental conditions, the following protocol can be employed.

Objective: To determine the photobleaching rate and half-life of fluorescent probes under continuous illumination.

Materials:

  • Fluorophore solutions of interest (e.g., this compound, Fluorescein, Rhodamine B) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a suitable light source (e.g., mercury lamp, laser), filter sets for each fluorophore, and a sensitive camera (e.g., CCD or sCMOS).

  • Image analysis software (e.g., ImageJ, FIJI).

Procedure:

  • Sample Preparation: Prepare a thin film of the fluorophore solution between a microscope slide and a coverslip. Seal the edges of the coverslip to prevent evaporation.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Select the appropriate filter set for the fluorophore being tested.

    • Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching. It is crucial to use the same illumination intensity for all fluorophores being compared.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.

    • Set the camera to acquire images at regular intervals (e.g., every 5-10 seconds) under continuous illumination.

    • Continue acquiring images until the fluorescence intensity has decreased to a significant extent (e.g., less than 20% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

  • Determination of Photobleaching Half-life (t₁/₂):

    • From the photobleaching curve, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This is the photobleaching half-life. A longer half-life indicates greater photostability.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative photostability assessment.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare standardized fluorophore solutions prep2 Create thin film samples on microscope slides prep1->prep2 acq1 Mount sample on fluorescence microscope prep2->acq1 acq2 Set constant illumination and appropriate filters acq1->acq2 acq3 Acquire time-lapse image series acq2->acq3 an1 Measure mean fluorescence intensity over time acq3->an1 an2 Normalize intensity data an1->an2 an3 Plot photobleaching curve an2->an3 an4 Determine photobleaching half-life (t₁/₂) an3->an4

Caption: Workflow for comparative photostability analysis of fluorophores.

Factors Influencing Photostability

It is crucial for researchers to understand that photostability is not an absolute property but is influenced by a multitude of factors:

  • Excitation Intensity: Higher light intensity leads to faster photobleaching.

  • Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching for many fluorophores. Deoxygenating the sample buffer can significantly enhance photostability.

  • Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the medium can all affect the rate of photobleaching. For solvatochromic dyes like this compound, the polarity of the solvent can influence its excited state lifetime and, consequently, its susceptibility to photobleaching.[2]

  • Triplet State Quenchers: The long-lived triplet state is often a key intermediate in the photobleaching pathway. The addition of triplet state quenchers can improve photostability.

Conclusion

While quantitative photostability data for this compound is not as readily available as for more common fluorophores, its unique solvatochromic properties make it a valuable tool for specific applications. Researchers are encouraged to perform their own in-house benchmarking using the provided protocol to determine its suitability for their experimental setup. By carefully controlling experimental conditions and comparing against well-characterized standards, a reliable assessment of the photostability of this compound can be achieved, ensuring the generation of high-quality and reproducible fluorescence data.

References

Safety Operating Guide

Proper Disposal of 4-Amino-N-methylphthalimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Amino-N-methylphthalimide are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with safety data sheet (SDS) recommendations and general hazardous waste management practices. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]
Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritation

Signal Word: Warning[1][2]

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat when handling this compound.[1][2] Work in a well-ventilated area or use a chemical fume hood to avoid inhalation of dust or vapors.[1]

Disposal Procedures for this compound

Disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations.[1][2] Never dispose of this chemical down the drain or in the regular trash.[3]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables such as weigh boats, gloves, and wipes should be placed in a designated solid hazardous waste container.[4]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated aqueous or solvent-based hazardous waste container, as appropriate.

    • Do not mix this waste stream with other incompatible wastes.[3][4]

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Sealing: Ensure all waste containers are securely sealed to prevent leaks or spills.[4]

  • Storage: Store waste containers in a designated and secure secondary containment area away from incompatible materials.[3][4] Keep containers closed except when adding waste.[3]

Step 3: Disposal of Empty Containers

  • Rinsing: Thoroughly empty all contents from the original container.[2] The first rinse of the container must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]

  • Disposal: Once thoroughly rinsed and air-dried, obliterate or remove the label before disposing of the container in accordance with institutional guidelines, which may include placing it in a designated glass disposal container.[5]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]

  • Licensed Disposal Company: The disposal of this compound must be entrusted to a licensed waste disposal company.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area.[4] Avoid dust formation and remove all sources of ignition.[1]

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.[1]

  • Absorb and Collect: Cover the spill with an inert absorbent material.[4] Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4]

Disposal Workflow

G cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_disposal start Unused this compound or Contaminated Material waste_type Solid or Liquid Waste? start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid solid_storage Store in Secondary Containment solid_waste->solid_storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup solid_storage->contact_ehs liquid_storage Store in Secondary Containment liquid_waste->liquid_storage liquid_storage->contact_ehs professional_disposal Disposal by Licensed Hazardous Waste Company contact_ehs->professional_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-Amino-N-methylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 4-Amino-N-methylphthalimide, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound poses several health risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

Protection LevelEquipmentPurpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of dust and vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[1][4]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][3]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 dust mask)Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.
Foot Protection Closed-Toe ShoesTo protect feet from spills.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical when working with this compound to ensure safety and experimental integrity.

1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

  • PPE Check: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Compound

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][4]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[1][5]

3. Spill Response

  • Evacuation: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and cleaning agent.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE that have come into contact with the chemical should be collected in a separate, labeled waste bag.

2. Disposal Procedure

  • Licensed Disposal Facility: Dispose of all chemical waste and contaminated materials through a licensed hazardous waste disposal company.[1]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding chemical waste disposal.

  • Container Management: Do not dispose of the chemical in standard trash or down the drain. Ensure the waste container is tightly closed and stored in a designated, secure area while awaiting pickup.[1]

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Check_Equipment Check Fume Hood & Safety Equipment Gather_PPE->Check_Equipment Weigh_Chemical Weigh in Fume Hood Check_Equipment->Weigh_Chemical Prepare_Solution Prepare Solution in Fume Hood Weigh_Chemical->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Segregate_Waste Segregate Chemical & Contaminated Waste Decontaminate->Segregate_Waste Dispose Dispose via Licensed Contractor Segregate_Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.